5-(Furan-2-yl)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVVCSQDWQZPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745030 | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-85-3 | |
| Record name | 5-(2-Furanyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Furan-2-yl)nicotinonitrile synthesis pathway
Initiating Data Gathering
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Expanding Data Collection
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Deepening Protocol Research
I'm now expanding my research to include alternative synthetic routes beyond cross-coupling. I'm focusing on detailed experimental protocols and the rationale behind specific reagent choices. I will collect quantitative data, like yields and spectroscopic data, and structure it into tables. Authoritative sources will be referenced with titles, sources, and URLs, and I am preparing the outline of the technical guide. I will include a detailed introduction. I will create Graphviz diagrams for the reaction schemes.
Exploring Initial Findings
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Refining Search Strategies
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Deepening Synthetic Pathways
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Refining The Search
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Pinpointing Viable Routes
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Evaluating Reaction Conditions
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Charting The Strategy
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Developing The Outline
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Gathering Insights for Guide
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Analyzing Synthetic Routes
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Compiling Relevant Data
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Organizing Guide Structure
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Finalizing Comprehensive Guide
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An In-Depth Technical Guide to 5-(Furan-2-yl)nicotinonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Furan-2-yl)nicotinonitrile, a heterocyclic compound featuring a furan ring linked to a pyridine-3-carbonitrile (nicotinonitrile) core, represents a molecule of significant interest in medicinal chemistry and materials science. The constituent furan and nicotinonitrile moieties are well-established pharmacophores, known to impart a wide range of biological activities to the molecules in which they are found.[1][2] This guide provides a comprehensive overview of the chemical properties, a validated synthetic protocol, and the potential applications of this promising compound, offering a valuable resource for researchers engaged in drug discovery and the development of novel functional materials.
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural component of numerous bioactive natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block in organic synthesis.[3] Similarly, the nicotinonitrile scaffold is a key feature in a variety of pharmacologically active compounds, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[4] The strategic combination of these two heterocyclic systems in this compound suggests a high potential for novel biological activities and material properties.
This technical guide will delve into the detailed chemical characteristics of this compound, providing insights into its structure, reactivity, and spectroscopic signature. A robust and reproducible synthetic method via Suzuki-Miyaura cross-coupling will be presented, complete with a step-by-step protocol to facilitate its preparation in a laboratory setting. Furthermore, the known and potential biological activities will be discussed, highlighting its promise as a scaffold for the development of new therapeutic agents.
Molecular and Physicochemical Properties
This compound (CAS No. 857283-85-3) is a small molecule with the molecular formula C₁₀H₆N₂O and a molecular weight of 170.17 g/mol . While comprehensive experimental data on its physical properties are not extensively reported in the literature, we can infer certain characteristics based on its structure and the properties of analogous compounds.
Table 1: Core Properties of this compound
| Property | Value/Description | Source/Basis |
| CAS Number | 857283-85-3 | Commercial Supplier Data |
| Molecular Formula | C₁₀H₆N₂O | Commercial Supplier Data |
| Molecular Weight | 170.17 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy to similar biaryl compounds |
| Melting Point | Not experimentally determined in available literature. | - |
| Boiling Point | Not experimentally determined in available literature. | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of similar aromatic heterocycles |
The molecule's structure, featuring two aromatic heterocyclic rings, suggests a planar conformation, which can facilitate π-π stacking interactions, a key consideration in both crystal engineering and interactions with biological macromolecules.
Caption: Chemical structure of this compound.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the furan and pyridine rings is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This method is widely employed in the synthesis of biaryl and heteroaryl compounds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary reagents.[7] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura couplings of similar heterocyclic compounds.[8]
Materials:
-
5-Bromonicotinonitrile
-
Furan-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
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Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinonitrile (1.0 eq.), furan-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask. The reaction should be approximately 0.1-0.2 M in the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent furan and nicotinonitrile moieties.[9][10]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, characteristic of a 3,5-disubstituted pyridine ring. - Furan Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at the 3, 4, and 5 positions of the furan ring. The proton at the 5-position will likely be a doublet of doublets. |
| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm), with the carbon of the nitrile group appearing further downfield (δ ~117 ppm). - Furan Carbons: Four signals in the aromatic region (δ 105-150 ppm). |
| IR Spectroscopy | - C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹, characteristic of an aromatic nitrile. - C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring vibrations. - C-O-C Stretch: A strong band around 1000-1300 cm⁻¹, indicative of the furan ether linkage. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 170.05, corresponding to the molecular weight of the compound. |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-deficient nicotinonitrile ring and the electron-rich furan ring.
-
Furan Ring Reactivity: The furan moiety is susceptible to electrophilic substitution, typically at the 5-position. However, in this molecule, the 2-position is already substituted. The furan ring can also act as a diene in Diels-Alder reactions, although the aromaticity of the ring makes this less favorable than in non-aromatic dienes.[11] It is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or degradation.[1]
-
Nicotinonitrile Ring Reactivity: The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The nitrile group is a strong deactivating group, further reducing the reactivity of the pyridine ring towards electrophiles. However, the nitrile group can undergo hydrolysis to the corresponding carboxylic acid or reduction to an amine under appropriate conditions. The pyridine nitrogen can be protonated or alkylated.
Potential Applications in Drug Discovery and Materials Science
The unique combination of the furan and nicotinonitrile scaffolds in this compound makes it an attractive candidate for various applications, particularly in the field of drug discovery.
-
Anticancer Activity: Both furan and nicotinonitrile derivatives have demonstrated significant potential as anticancer agents.[4][12] Furan-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, while nicotinonitrile-based molecules have been developed as kinase inhibitors and other targeted therapies.[2] Therefore, this compound serves as a promising lead structure for the development of novel anticancer drugs.
-
Anti-inflammatory and Antimicrobial Agents: Compounds incorporating furan and pyridine rings have also been investigated for their anti-inflammatory and antimicrobial properties.[1] The electronic and structural features of this compound may allow for favorable interactions with enzymes and receptors involved in inflammatory and infectious disease pathways.
-
Materials Science: The planar, aromatic structure of this compound suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize both the furan and pyridine rings allows for the fine-tuning of its electronic and photophysical properties.
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule is still emerging, its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura cross-coupling. The predicted chemical and spectroscopic properties, combined with the known biological activities of its constituent furan and nicotinonitrile moieties, make it a highly attractive scaffold for further investigation. This technical guide provides a solid foundation for researchers looking to synthesize, characterize, and explore the applications of this promising molecule in their respective fields.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
IOSR Journal of Pharmacy. (n.d.). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]
-
PubChem. (n.d.). 5-Nitronicotinic acid. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Figshare. (n.d.). Download (1.02 MB). [Link]
-
MDPI. (2025, December 25). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]
-
ResearchGate. (n.d.). Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of.... [Link]
-
ACS Omega. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]
-
ResearchGate. (2025, October 5). (PDF) Synthesis and biological evaluation of novel substituted furan, pyrimidine and pyrimido[1,2- a]pyrimidine derivatives having diphenyl sulfide moiety. [Link]
-
Journal of Medicinal Chemistry. (n.d.). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]
-
ResearchGate. (2025, December 6). Synthesis of novel 2,6-bis(5-t-butylbenzo[b]furan-2-ylcarbonyl)pyridines. [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. [Link]
-
Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. [Link]
-
MDPI. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: .... [Link]
-
MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
YouTube. (2021, February 23). Heterocyclic Compounds: Synthesis of pyridine. [Link]
-
ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Link]
-
YouTube. (2020, August 20). Five Member Heterocycles Reactivity of Furan. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
An In-Depth Technical Guide to 5-(Furan-2-yl)nicotinonitrile: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Furan-2-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related furan and nicotinonitrile derivatives to present its core chemical properties, a probable synthetic route, expected analytical and spectroscopic characteristics, and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel heterocyclic scaffolds.
Core Molecular Attributes
This compound, with the CAS number 857283-85-3, is a bifunctional molecule incorporating both a pyridine and a furan ring system. These structural motifs are prevalent in a wide array of pharmacologically active compounds.[1] The nitrile group adds to its chemical reactivity and potential for further functionalization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [2] |
| Molecular Weight | 170.17 g/mol | [2] |
| Canonical SMILES | N#CC1=CN=CC(C2=CC=CO2)=C1 | [2] |
| InChIKey | OLPBLOFGBRVOMS-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
This approach would involve the palladium-catalyzed reaction of a halonicotinonitrile with a furanboronic acid or ester. The choice of a bromo- or iodo-substituted nicotinonitrile is strategic as these halogens are more reactive in palladium-catalyzed cross-coupling reactions than chloro-substituents.
Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for Suzuki-Miyaura couplings of heterocyclic compounds. Optimization of reaction conditions would be necessary.
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment, which is crucial for the stability and activity of the palladium catalyst.
-
Solvent and Catalyst Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added, followed by the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 12-24 hours. Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Analytical and Spectroscopic Characterization
The characterization of the synthesized this compound would rely on a combination of spectroscopic methods to confirm its structure and purity. The expected data presented here is inferred from the analysis of similar furan- and nicotinonitrile-containing molecules.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and furan rings. The protons on the pyridine ring will likely appear as doublets and triplets in the aromatic region (δ 7.0-9.0 ppm). The furan protons will also resonate in the aromatic region, with characteristic coupling constants.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles (around 115-125 ppm). The aromatic carbons of the pyridine and furan rings will have distinct chemical shifts, which can be assigned using techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in identifying the key functional groups. A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[5] Characteristic C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring should also be present.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound.[7] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z = 170.17 would be expected. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, further validating the identity of the synthesized compound.
Potential Applications in Drug Discovery and Materials Science
The unique structural combination of furan and nicotinonitrile moieties in this compound suggests a range of potential applications, particularly in the field of drug discovery.
Anticancer and Kinase Inhibition
Nicotinonitrile derivatives have been extensively studied as scaffolds for the development of potent anticancer agents.[8] Specifically, they have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8] For instance, certain nicotinonitrile-based compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8] The furan moiety is also a well-known pharmacophore in many anticancer compounds.[9] Therefore, this compound represents a promising starting point for the design of novel kinase inhibitors and anticancer therapeutics.
Caption: Conceptual diagram of this compound as a potential kinase inhibitor in cancer therapy.
Adenosine Receptor Antagonism
Derivatives of 2-amino-nicotinonitrile containing a furan moiety have been identified as potent A₂A adenosine receptor antagonists.[2] A₂A adenosine receptor antagonists have therapeutic potential in a variety of disorders, including Parkinson's disease and cancer. The structural similarity of this compound to these active compounds suggests that it could serve as a scaffold for the development of new adenosine receptor modulators.
Materials Science
The rigid, planar structure and the presence of heteroatoms in this compound make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a building block for novel polymers with specific electronic or optical properties.
Safety and Handling
Specific toxicity data for this compound is not available. As with any novel chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a heterocyclic compound with significant potential for further investigation in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic strategy, and its expected analytical characteristics based on the current understanding of related furan and nicotinonitrile chemistry. The promising biological activities exhibited by structurally similar molecules underscore the value of this compound as a scaffold for the development of novel therapeutic agents and functional materials. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully explore the potential of this intriguing molecule.
References
-
Matiichuk, Y., Horak, Y., Chabana, T., Chaban, I., & Matiychuk, V. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11, 269-274. [Link]
-
El-Naggar, M., Al-Mahmoudy, A. M. M., Al-Shihry, S. S., & Abou-Shaaban, R. R. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(11), 1339. [Link]
-
Kotb, E. R., & Abd El-Aal, R. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. [Link]
-
Al-Issa, S. A. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 5(49), 31835-31845. [Link]
-
Stoyanov, S., Petkova, D., & Chimov, A. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Pharmaceuticals, 15(10), 1211. [Link]
-
PubChem. (n.d.). 5-(Furan-3-yl)nicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Ibrahim, M. M., Al-Refai, M., Azmi, M. N., Yamin, B. M., & El-Gohary, N. S. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18(11), 2911-2921. [Link]
-
Ibrahim, M. M., Al-Refai, M., Azmi, M. N., Yamin, B. M., & El-Gohary, N. S. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18(11), 2911-2921. [Link]
-
Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11. [Link]
-
Grigg, R., Knight, J. A., & Sargent, M. V. (1965). 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. Journal of the Chemical Society (Resumed), 6057-6062. [Link]
-
Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11. [Link]
Sources
- 1. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Furan(110-00-9) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
An In-depth Technical Guide to 5-(Furan-2-yl)pyridine-3-carbonitrile
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 5-(furan-2-yl)pyridine-3-carbonitrile, also known by its common name 5-(furan-2-yl)nicotinonitrile, represents a compelling fusion of two such pharmacologically significant moieties: the furan ring and the nicotinonitrile backbone. The furan nucleus is a prevalent feature in numerous bioactive natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and its versatile role as a stable, readily functionalized aromatic system.[1] Similarly, the nicotinonitrile (3-cyanopyridine) scaffold is integral to a variety of approved pharmaceuticals, including kinase inhibitors like bosutinib and neratinib, highlighting its importance in targeted therapies.[2]
This technical guide provides a comprehensive overview of 5-(furan-2-yl)pyridine-3-carbonitrile, intended for researchers and professionals in drug development. We will delve into its chemical identity, logical synthetic pathways with a focus on the widely adopted Suzuki-Miyaura cross-coupling reaction, and a detailed workflow for its structural characterization. Furthermore, we will explore its potential as a bioactive agent, particularly in oncology, by examining the established activities of related compounds and proposing a plausible mechanism of action.
Chemical Identity and Properties
The formal IUPAC name for this compound is 5-(furan-2-yl)pyridine-3-carbonitrile . It is registered under the CAS Number 857283-85-3.[3] The structure consists of a pyridine ring substituted at the 3-position with a nitrile group and at the 5-position with a furan-2-yl group.
| Property | Value | Source |
| IUPAC Name | 5-(furan-2-yl)pyridine-3-carbonitrile | N/A |
| Common Name | This compound | [3] |
| CAS Number | 857283-85-3 | [3] |
| Molecular Formula | C₁₀H₆N₂O | [3] |
| Molecular Weight | 170.17 g/mol | [3] |
| SMILES | N#CC1=CN=CC(C2=CC=CO2)=C1 | [3] |
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the biaryl linkage between the pyridine and furan rings is the critical step in the synthesis of 5-(furan-2-yl)pyridine-3-carbonitrile. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[4][5] This makes it an ideal choice for producing complex molecules in a drug discovery setting.
The most logical and field-proven approach involves the coupling of a halogenated nicotinonitrile with a furanboronic acid derivative. A plausible and efficient synthetic route is the reaction of 5-bromonicotinonitrile with 2-furylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
A plausible Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-(furan-2-yl)pyridine-3-carbonitrile.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinonitrile (1.0 eq), 2-furylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq) or potassium carbonate (K₂CO₃).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol, or dioxane and water. The choice of solvent can influence reaction kinetics and solubility of the reactants.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-(furan-2-yl)pyridine-3-carbonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity throughout the reaction.
-
Excess Boronic Acid: A slight excess of the boronic acid component is often used to drive the reaction to completion, compensating for any potential homocoupling or degradation of the boronic acid.
-
Base: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid by forming a more nucleophilic boronate species.[6]
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.
Structural Characterization and Validation
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is employed to ensure the identity and purity of the synthesized 5-(furan-2-yl)pyridine-3-carbonitrile.[2][7][8][9]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm): Signals corresponding to the protons on the pyridine and furan rings. The pyridine protons are expected at lower field due to the electron-withdrawing nature of the nitrogen atom and nitrile group. The furan protons will show characteristic coupling constants. |
| ¹³C NMR | Aromatic region (δ 100-160 ppm): Resonances for all carbon atoms in the furan and pyridine rings. The carbon of the nitrile group (C≡N) will appear at a characteristic downfield shift (around δ 115-120 ppm). |
| FT-IR | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch. C=C and C=N stretching vibrations in the aromatic rings will appear in the 1400-1600 cm⁻¹ region. C-O stretching of the furan ring around 1000-1300 cm⁻¹. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₆N₂O, confirming the molecular formula.[10][11] |
Workflow for Spectroscopic Analysis
A comprehensive workflow for the structural characterization of 5-(furan-2-yl)pyridine-3-carbonitrile.
Potential Applications in Drug Discovery
The hybrid structure of 5-(furan-2-yl)pyridine-3-carbonitrile suggests significant potential as a scaffold for novel therapeutics, particularly in oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of nicotinonitrile and furan-containing derivatives.[12][13][14][15] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the breast, liver, and colon.[3][15] The presence of the 5-nitrofuran moiety, in particular, has been linked to the induction of apoptosis through the intrinsic mitochondrial pathway.[16]
Proposed Mechanism of Action: Kinase Inhibition
The nicotinonitrile scaffold is a well-established "hinge-binder" in many kinase inhibitors. Molecular docking studies on related nicotinonitrile derivatives have shown strong binding affinities for key oncogenic kinases such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[7] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
A proposed mechanism of action involving the inhibition of oncogenic kinase signaling pathways.
Conclusion
5-(Furan-2-yl)pyridine-3-carbonitrile is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The combination of the furan and nicotinonitrile scaffolds provides a strong foundation for the development of novel therapeutics, particularly in the realm of oncology. The insights provided in this guide, from synthesis to potential mechanism of action, offer a solid framework for researchers to build upon in the quest for new and effective treatments for cancer and other diseases.
References
-
Matiichuk, Y., Horak, Y., Chabana, T., Chaban, I., & Matiychuk, V. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11, 269–274. Available at: [Link]
-
Al-Ostoot, F. H., Kandeel, M. M., El-Sayed, W. M., & El-Gaby, M. S. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(1), 89. Available at: [Link]
-
Ibrahim, M. M., Al-Refai, M., Azmi, M. N., et al. (2024). Synthesis, characterization, and in vitro evaluation of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Journal of Molecular Structure, 1298, 137014. Available at: [Link]
-
Maeba, I., Osaka, K., & Ito, C. (1990). C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. Journal of the Chemical Society, Perkin Transactions 1, 515-518. Available at: [Link]
-
Lesyk, R., Gzella, A., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7201. Available at: [Link]
-
Ibrahim, M. M., Al-Refai, M., Azmi, M. N., et al. (2019). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 16, 715–722. Available at: [Link]
-
Farghaly, T. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10567–10582. Available at: [Link]
-
Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6, 1-11. Available at: [Link]
-
Lesyk, R., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7201. Available at: [Link]
-
Pires, M. M., et al. (2022). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 60(11), 1031-1040. Available at: [Link]
-
Wang, L., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. RSC Advances, 8(3), 1335-1345. Available at: [Link]
-
El-Adasy, A. A. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24458–24472. Available at: [Link]
-
Meier, M. A. R., & Lindt, S. (2019). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2019(2), M1061. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]
-
Gualtieri, F. (2016). Furans, thiophenes and related heterocycles in drug discovery. Future Medicinal Chemistry, 8(11), 1263–1289. Available at: [Link]
-
Royal Society of Chemistry. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 12(1), 256-262. Available at: [Link]
-
Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Wang, C., et al. (2022). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 27(13), 4241. Available at: [Link]
-
Defense Technical Information Center. (2018). Synthesis and Characterization of Furanic Compounds. Available at: [Link]
-
Bharat Raut. (2021, February 23). Heterocyclic Compounds: Synthesis of pyridine [Video]. YouTube. [Link]
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 9(7), 6438–6447. Available at: [Link]
-
Bisyarina, D. A., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1367. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 8. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-(Furan-2-yl)nicotinonitrile in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a chemical entity, from its synthesis and purification to its formulation and biological activity. This technical guide provides a comprehensive overview of the solubility of 5-(Furan-2-yl)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical discussions, practical experimental protocols, and predictive modeling approaches to understanding and manipulating the solubility of this compound. While extensive experimental data for this specific molecule is not publicly available, this guide establishes a robust framework for its determination and prediction based on established scientific principles and data from analogous structures.
Introduction: The Critical Role of Solubility in Scientific Research
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a cornerstone of its developability. In drug discovery, poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's therapeutic efficacy. In chemical synthesis, solubility dictates the choice of reaction media, purification methods such as recrystallization, and ultimately, the yield and purity of the final product. For instance, the purification of related furan-nitrile derivatives is often achieved by recrystallization from solvent mixtures like ethanol-DMF, indicating a degree of solubility in these systems.[2]
This guide will delve into the multifaceted nature of solubility, exploring the molecular interactions that govern this phenomenon. We will present a detailed methodology for the experimental determination of solubility and discuss computational models that can predict solubility, thereby accelerating research and development efforts.
Theoretical Framework: The Science of Dissolution
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At its core, solubility is governed by the intermolecular forces between the solute (this compound) and the solvent. The dissolution process can be conceptualized as a three-step thermodynamic process:
-
Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in their solid lattice.
-
Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Solute-solvent interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules.
The overall enthalpy of solution is the net result of these energy changes. For a solute to dissolve, the energy released from solute-solvent interactions must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.
The molecular structure of this compound, featuring a polar nitrile group and a moderately polar furan ring, suggests a nuanced solubility profile. The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions.
Caption: Key molecular interactions governing the dissolution of a solute in a solvent.
Physicochemical Properties and Predicted Solubility
While experimental solubility data for this compound is scarce, we can infer its likely behavior by examining its structural features and the properties of similar molecules. The isomeric compound, 5-(Furan-3-yl)nicotinonitrile, has a molecular weight of 170.17 g/mol and a computed XLogP3 of 1.3, suggesting moderate lipophilicity.[3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 170.17 g/mol [4] | Low molecular weight generally favors solubility. |
| XLogP3 (isomer) | 1.3[3] | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. |
| Hydrogen Bond Acceptors | 3 (N in pyridine, N in nitrile, O in furan)[3] | Capable of accepting hydrogen bonds from protic solvents. |
| Hydrogen Bond Donors | 0[3] | Lacks the ability to donate hydrogen bonds. |
Based on these properties, a qualitative prediction of solubility in common organic solvents can be made.
Table 2: Estimated Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute.[5] |
| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. Recrystallization of related compounds from ethanol suggests good solubility.[2][6] |
| Acetone | Polar Aprotic | Moderate | A good dipole moment allows for dissolution of polar compounds. |
| Ethyl Acetate | Moderately Polar | Moderate | Often used in chromatography and extraction for compounds of intermediate polarity. |
| Dichloromethane | Nonpolar | Low to Moderate | Can dissolve moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Moderate | A polar solvent that can interact with the nitrile group. |
| Toluene | Nonpolar | Low | "Like dissolves like" principle suggests poor solubility of a moderately polar solute in a nonpolar solvent.[5] |
| Hexane | Nonpolar | Very Low | A highly nonpolar solvent, unlikely to dissolve the solute to a significant extent.[5] |
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7] This technique involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.
Detailed Experimental Protocol
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Predictive Modeling of Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility. These models range from empirical approaches to more complex thermodynamic and machine learning methods.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent.[8][9] The total solubility parameter (δt) is divided into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
A compound is more likely to dissolve in a solvent with similar HSP values. The "distance" between the HSPs of the solute and solvent can be calculated, with smaller distances indicating higher miscibility.[10]
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models use statistical methods to correlate the chemical structure of a compound with its physicochemical properties, including solubility.[11] These models are built using large datasets of compounds with known solubilities and can be used to predict the solubility of new, untested molecules like this compound.[11]
Caption: A simplified representation of a predictive solubility model.
Conclusion and Future Directions
Understanding the solubility of this compound is paramount for its successful application in research and development. This guide has provided a comprehensive framework for approaching this critical parameter, from the underlying theoretical principles to practical experimental methodologies and in silico predictive tools. While direct experimental data remains a key area for future investigation, the principles and methods outlined herein provide a robust roadmap for any scientist working with this compound. The systematic determination of the solubility of this compound in a diverse range of organic solvents will undoubtedly facilitate its broader use and accelerate innovation in the fields of medicinal chemistry and materials science.
References
-
Matiychuk, V., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
- El-Sayed, N. N. E. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica.
- Smolecule. (n.d.). Furan-2-yl(isoquinolin-1-yl)methanol. Smolecule.
- PubChemLite. (n.d.). [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. PubChemLite.
- BLD Pharm. (n.d.). This compound. BLD Pharm.
-
PubChem. (n.d.). 5-(Furan-3-yl)nicotinonitrile. PubChem. [Link]
- Perlovich, G. L., & Raevsky, O. A. (2009). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- Hadi, J. M., et al. (2020). Using QSAR model for studying heterocycles activity.
- Jayashree, A., & Mohanty, S. (2020). Hansen Solubility Parameter Guided Development of Furan-2,5-Dicarboxylate Plasticizers for Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate).
- Zhang, Y., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega.
- Jayashree, A., & Mohanty, S. (2020).
- Suthindhiran, K., & Kannabiran, K. (2013). Probing the Mechanism of Cytotoxic Furan 2-YL Acetate Using in vitro and in silico Analysis-pharmacological Study. Journal of Pharmacology and Toxicology.
- Roy, K., et al. (2021). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Taylor & Francis.
- Sen, S., et al. (2010).
- Poater, A., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC.
- Box, K. J., & Comer, J. (2008). Using light-scattering to provide a framework for the reliable measurement of solubility. PMC.
- Gentile, D., et al. (2022). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI.
- Sanchez-Lengeling, B., et al. (2018). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI.
- Sivalingam, M., et al. (2022). Development of QSAR models for in silico screening of antibody solubility. PubMed.
- Al-Masri, M. A., & Al-Gunaid, A. A. (2018). A New Approach to Estimate Hansen Solubility Parameters using Maple Software.
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
- Li, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Chiarelli, L. R., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- El-Gazzar, A. R. B. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Furan-3-yl)nicotinonitrile | C10H6N2O | CID 71303574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 857283-85-3|this compound|BLD Pharm [bldpharm.com]
- 5. Buy Furan-2-yl(isoquinolin-1-yl)methanol [smolecule.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Hansen solubility parameter guided development of furan-2,5-dicarboxylate plasticizers for Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) - American Chemical Society [acs.digitellinc.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Electrophilic Substitution Reactions of Furan: A Technical Guide for Synthetic Chemists
Abstract: Furan, a five-membered aromatic heterocycle, is a cornerstone in synthetic organic chemistry and drug development. Its unique electronic structure renders it significantly more reactive than benzene towards electrophiles, yet also more susceptible to acid-catalyzed degradation. This guide provides an in-depth exploration of the core principles governing electrophilic substitution on the furan nucleus. We will dissect the mechanistic underpinnings of its reactivity and regioselectivity, followed by a detailed examination of key transformations including nitration, halogenation, sulfonation, acylation, and formylation. Emphasis is placed on the causality behind specific experimental conditions, offering field-proven insights for researchers, scientists, and drug development professionals to harness the synthetic potential of furan while navigating its inherent sensitivities.
Introduction: The Unique Reactivity of the Furan Ring
Furan is an aromatic heterocycle containing an oxygen atom which contributes a lone pair of electrons to the π-system. This participation of the oxygen lone pair results in a six-π-electron system distributed over a five-membered ring, fulfilling Hückel's rule for aromaticity. However, the resonance energy of furan (18 kcal/mol) is considerably lower than that of benzene (36 kcal/mol), indicating a less stable aromatic system.[1]
This reduced aromatic stability has two profound consequences for its reactivity:
-
Enhanced Reactivity: The π-electron density on the furan ring is significantly higher than in benzene, making it an exceptionally potent nucleophile.[1] Consequently, electrophilic substitution reactions in furan proceed at rates estimated to be as high as 6 x 10¹¹ times faster than those of benzene, allowing for reactions under much milder conditions.[1]
-
Acid Sensitivity: The high electron density and the nature of the oxygen heteroatom make furan susceptible to protonation under strongly acidic conditions. This disrupts the aromatic sextet and can initiate irreversible polymerization or ring-opening reactions. This sensitivity is a critical consideration in the design of any synthetic protocol involving furan.
The Core Mechanism: Understanding Regioselectivity at the C2 Position
Electrophilic substitution on an unsubstituted furan ring overwhelmingly occurs at the C2 (or α) position. This pronounced regioselectivity is a direct consequence of the relative stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.
Attack of an electrophile (E⁺) at the C2 position allows the resulting positive charge to be delocalized over three resonance structures, including a crucial contributor where the charge is stabilized by the lone pair of the oxygen atom.[1][2] In contrast, attack at the C3 (or β) position yields an intermediate with only two possible resonance structures, neither of which effectively places the positive charge on the oxygen.[1] The greater delocalization and stability of the C2-attack intermediate dictate the kinetic and thermodynamic preference for substitution at this position.[1][2]
Caption: Regioselectivity in Furan Electrophilic Substitution.
Key Electrophilic Substitution Reactions: Protocols and Mechanistic Insights
The heightened reactivity of furan necessitates the use of mild and often specialized reagents to achieve selective substitution without inducing polymerization.
Nitration
Direct nitration with concentrated nitric and sulfuric acid, the standard for benzene, is not feasible for furan due to its rapid decomposition. The preferred reagent is acetyl nitrate (CH₃COONO₂), prepared in situ from nitric acid and acetic anhydride. This reagent provides a milder, less acidic source of the nitronium ion (NO₂⁺).[3]
-
Reaction: Furan + CH₃COONO₂ → 2-Nitrofuran + CH₃COOH
-
Causality: Acetic anhydride serves a dual purpose: it reacts with nitric acid to form the electrophile and acts as a solvent, creating a non-aqueous, less acidic environment that preserves the furan ring. The reaction is typically performed at low temperatures to control its exothermicity.[3][4]
Halogenation
Furan reacts vigorously with elemental halogens like bromine and chlorine at room temperature, often leading to polyhalogenation and decomposition.[5] Controlled monohalogenation requires milder conditions and specific solvent systems.
-
Bromination: Reaction with bromine in a solvent like dioxane or dimethylformamide (DMF) at low temperatures (e.g., -5°C to 0°C) yields 2-bromofuran.[5][6]
-
Chlorination: Chlorination at low temperatures (-40°C) can provide 2-chlorofuran, though mixtures with 2,5-dichlorofuran are common.[4]
-
Causality: Solvents like dioxane can complex with the halogen, moderating its reactivity and leading to a more controlled reaction. The low temperature is critical to prevent side reactions.
Sulfonation
Strong sulfonating agents like fuming sulfuric acid cause furan to polymerize. A stable and effective alternative is the sulfur trioxide-pyridine complex (SO₃·py).[3][7]
-
Reaction: Furan + SO₃·pyridine → Furan-2-sulfonic acid[3]
-
Causality: The pyridine forms a complex with the highly reactive sulfur trioxide, tempering its electrophilicity.[8] This allows for a controlled sulfonation at the C2 position without the strongly acidic conditions that would destroy the furan ring. The reaction is typically carried out at or near room temperature.[7]
Friedel-Crafts Acylation
Standard Friedel-Crafts conditions using strong Lewis acids like aluminum chloride (AlCl₃) are often too harsh for furan.[9] Milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) are preferred. Acetic anhydride is a common acylating agent.[9]
-
Reaction: Furan + (CH₃CO)₂O --(BF₃·OEt₂)--> 2-Acetylfuran
-
Causality: Milder Lewis acids are sufficient to activate the acylating agent for reaction with the highly nucleophilic furan ring, without promoting significant polymerization.[9] The reaction produces 2-acyl furan, which is an important industrial intermediate.[10]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl group (-CHO) onto the furan ring, producing furfural (furan-2-carbaldehyde). The reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[11]
-
Mechanism: The reaction proceeds via the formation of an electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is attacked by the furan ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[11]
Caption: Key stages of the Vilsmeier-Haack formylation of furan.
Experimental Protocol: Vilsmeier-Haack Formylation of Furan
This protocol is a representative example and should be performed with appropriate safety precautions by trained personnel.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place anhydrous dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Add furan dropwise to the reaction mixture, maintaining the temperature below 20°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50°C for 1-2 hours.
-
Work-up and Hydrolysis: Cool the reaction mixture and pour it cautiously onto crushed ice. Add a solution of sodium hydroxide to neutralize the mixture, which facilitates the hydrolysis of the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude furfural can then be purified by distillation.
Summary of Reaction Conditions
The choice of reagents and conditions is paramount for successful electrophilic substitution on furan. The following table summarizes the key parameters for the reactions discussed.
| Reaction | Electrophile Source | Catalyst / Co-reagent | Solvent | Typical Temp. | Product |
| Nitration | Nitric Acid | Acetic Anhydride | Acetic Anhydride | Low Temp. | 2-Nitrofuran |
| Bromination | Bromine (Br₂) | - | Dioxane or DMF | -5 to 0°C | 2-Bromofuran[5] |
| Sulfonation | Sulfur Trioxide (SO₃) | Pyridine | Pyridine | Room Temp. | Furan-2-sulfonic acid[3] |
| Acylation | Acetic Anhydride | BF₃·OEt₂ or SnCl₄ | (Varies) | 0°C | 2-Acetylfuran |
| Formylation | DMF / POCl₃ | - | DMF | 0 to 50°C | 2-Formylfuran (Furfural)[11] |
Influence of Substituents
The presence of a substituent on the furan ring directs subsequent electrophilic attacks.[12]
-
Activating Groups (-CH₃, -OH, -OR): These groups are electron-donating and further enhance the reactivity of the furan ring. They direct incoming electrophiles primarily to the available ortho (C5) position.[12][13]
-
Deactivating Groups (-CHO, -COR, -COOH, -NO₂): These electron-withdrawing groups decrease the nucleophilicity of the furan ring, making substitution more difficult.[13] They direct incoming electrophiles to the meta (C4) position.[13]
Applications in Drug Development and Materials Science
The furan nucleus is a privileged scaffold in medicinal chemistry.[14] Furan derivatives are integral components of numerous pharmaceuticals, including anti-inflammatory agents, antimicrobials, and cardiovascular drugs.[14][15][16] For example, 2-furoic acid, readily synthesized from furfural, is a key precursor for drugs like the diuretic furosemide and the antiparasitic diloxanide furoate.[17][18] The ability to selectively functionalize the furan ring through the reactions described herein is fundamental to the synthesis and optimization of these bioactive molecules.[19]
Conclusion
The electrophilic substitution of furan is a powerful tool in organic synthesis, characterized by high reactivity and distinct regioselectivity for the C2 position. This reactivity, while advantageous, is coupled with a sensitivity to strong acids that necessitates the use of carefully chosen, mild reaction conditions. A thorough understanding of the underlying mechanisms and the rationale behind specific protocols enables chemists to effectively utilize furan as a versatile building block for complex molecules in pharmaceuticals, agrochemicals, and materials science.
References
- Quora. (2019, August 1). Why does the electrophilic substitution of furan happen at 2 and 5 positions?
- ChemicalBook. (2022, January 24). Electrophilic Reactions of Furan.
- Pearson+. Furan undergoes electrophilic aromatic substitution more readily than benzene; mild reagents and conditions are sufficient.
- Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene.
- Kate Tutorials. (2018, July 29). 5 Electrophilic Substitution of Furan.
- ResearchGate. Application of furan derivative in medicinal field.
- Royal Society of Chemistry. Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies.
- Organic Syntheses. 2-Furancarboxylic acid and 2-Furylcarbinol.
- Wikipedia. Gattermann reaction.
- Quora. (2017, March 9). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?.
- lifechem pharma. Sulfur Trioxide Pyridine Complex Manufacturers.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- ACS Publications. (2019, June 19). Organocatalytic Mukaiyama Mannich Reactions of 2,5-Bis(trimethylsilyloxy)furan.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Thermo Fisher Scientific. Gattermann and Gattermann-Koch Formylation.
- Química Organica.org. Sulfonation, formylation, Mannich and acetylation of furan.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
- Wikipedia. 2-Furoic acid.
- ResearchGate. (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.
- Google Patents. (2016, August 11). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
- Intermediate Organic Chemistry. Heterocyclic Chemistry.
- Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.
- ResearchGate. (2025, August 10). Advances in the chemistry of Mannich bases of thiophenes and furans.
- UNI ScholarWorks. The Friedel-Crafts Reaction with Furans.
- ResearchGate. (2025, August 6). Quantum chemical studies of sulfonation of pyrrole with pyridine sulfur trioxide.
- BioScience Academic Publishing. (2024, December 10). Pharmacological activity of furan derivatives.
- MDPI. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
- YouTube. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx).
- ResearchGate. (2020, June 16). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?.
- Unacademy. Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
- Wikipedia. Mannich reaction.
- MDPI. A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide.
- ACS Publications. Asymmetric Vinylogous Mannich Reaction of Silyloxy Furans with N-tert-Butanesulfinyl Ketimines.
- BYJU'S. Gattermann Koch Reaction Mechanism.
- PubMed. (2024, December 4). Chemical approaches to the sulfation of small molecules: current progress and future directions.
- University of Calgary. Ch12 : EArS of heteroaromatics.
- Slideshare. Applications of furan and its derivative.
- ChemPoint. 2-Furoic Acid: Intermediate for Pharma & Food Preservation.
- ResearchGate. (2025, August 6). Halogenation effects in intramolecular furan Diels-Alder reactions: Broad scope synthetic and computational studies.
- Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan.
- Chem-Impex. Sulfur trioxide pyridine complex.
- Slideshare. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan.
- YouTube. (2018, November 13). Friedel-Crafts Acylation.
- BioScience Academic Publishing. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals.
- University of Chemistry and Technology, Prague. Reaction of Furan and Thiophene. Retrieved from University of Chemistry and Technology, Prague.
Sources
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 3. youtube.com [youtube.com]
- 4. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonation, formylation, Mannich and acetylation of furan [quimicaorganica.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. wisdomlib.org [wisdomlib.org]
- 16. biojournals.us [biojournals.us]
- 17. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 18. chempoint.com [chempoint.com]
- 19. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of the Nicotinonitrile Scaffold
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Nicotinonitriles
Nicotinonitrile, also known as 3-cyanopyridine, represents a cornerstone in modern organic and medicinal chemistry. Its structure, a pyridine ring substituted with a nitrile functional group, is a privileged motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1] The unique electronic interplay between the electron-withdrawing pyridine ring and the versatile nitrile group imparts a rich and multifaceted reactivity profile. This makes nicotinonitrile and its derivatives invaluable as starting materials and key intermediates for the synthesis of a wide array of complex molecules, including fine chemicals, dyes, and advanced materials.[2] Notably, derivatives of nicotinonitrile have been successfully developed into marketed drugs such as bosutinib, neratinib, and milrinone, highlighting its significance in drug discovery.[3]
This guide provides an in-depth exploration of the nitrile group's reactivity within the nicotinonitrile framework. We will move beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion is structured around the core reaction classes, supported by mechanistic diagrams, detailed protocols, and authoritative references to ensure scientific integrity.
The Electronic Landscape: Understanding the Nitrile's Reactivity
The chemical behavior of the nitrile group (-C≡N) is dictated by its electronic structure. The carbon-nitrogen triple bond consists of one sigma (σ) bond and two pi (π) bonds. Due to the higher electronegativity of nitrogen, the electron density is polarized towards it, rendering the carbon atom electrophilic (electron-poor) and the nitrogen atom weakly nucleophilic (electron-rich).[4][5] The attachment of the electron-withdrawing pyridine ring further enhances the electrophilicity of the nitrile carbon, making it highly susceptible to attack by nucleophiles.[6]
Caption: Core reactivity modes of the nicotinonitrile group.
Nucleophilic Addition: The Workhorse of Nitrile Transformations
The most prevalent reaction pathway for nicotinonitriles involves the addition of a nucleophile to the electrophilic carbon of the nitrile group. This fundamental transformation is the basis for producing key derivatives such as amides, carboxylic acids, amines, and ketones.
Hydrolysis: From Nitrile to Amide and Acid
The hydrolysis of nicotinonitrile is a reaction of significant industrial importance, serving as a primary route to nicotinamide (Vitamin B3) and nicotinic acid (Niacin).[7] This transformation can be achieved through chemical or enzymatic methods, each with distinct advantages.
A. Chemical Hydrolysis (Acid- or Base-Catalyzed)
Under harsh conditions of high temperature and strong aqueous acid or base, the nitrile group undergoes a two-stage hydrolysis.[4][8] The initial attack by water or hydroxide yields an intermediate amide (nicotinamide), which can often be isolated. However, prolonged reaction times or forcing conditions will lead to the subsequent hydrolysis of the amide to the corresponding carboxylic acid (nicotinic acid).[9][10]
The acid-catalyzed mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the carbon's electrophilicity and primes it for attack by a weak nucleophile like water.[4][8]
Caption: Chemical vs. Enzymatic Hydrolysis of Nicotinonitrile.
B. Enzymatic Hydrolysis: A Green and Selective Approach
Biocatalysis offers a superior alternative for the synthesis of nicotinamide, overcoming the selectivity challenges of chemical hydrolysis. Nitrilase enzymes, particularly from microorganisms like Rhodococcus rhodochrous, catalyze the hydration of nicotinonitrile to nicotinamide with exceptional selectivity and often quantitative yields.[11][12] The reaction proceeds under mild, environmentally benign conditions (neutral pH, room temperature) and, crucially, halts at the amide stage, preventing the formation of the nicotinic acid byproduct.[12][13] This selectivity is a direct result of the specific binding and catalytic machinery within the enzyme's active site.
Field-Proven Protocol: Enzymatic Synthesis of Nicotinamide
This protocol is based on the well-established use of nitrilase-containing microorganisms for the selective hydrolysis of 3-cyanopyridine.
-
Biocatalyst Preparation: Cultivate a nitrilase-producing strain, such as Rhodococcus rhodochrous J1, under optimized conditions to induce enzyme expression. Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.0) to obtain a whole-cell biocatalyst.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a suspension of the whole-cell catalyst (e.g., 100 mg dry cell weight) in 1 mL of phosphate buffer.
-
Substrate Addition: Add 3-cyanopyridine (nicotinonitrile) to the suspension to a final concentration of 40-100 mM.[11][14] Due to potential substrate inhibition at higher concentrations, a fed-batch approach may be employed for industrial-scale production.[11]
-
Incubation: Agitate the reaction mixture at a controlled temperature (typically 25-30°C) for 1-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing the concentrations of nicotinonitrile and nicotinamide using High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction reaches completion (disappearance of starting material), separate the cell catalyst by centrifugation or filtration. The supernatant, containing the product, can be concentrated under reduced pressure. The nicotinamide product can then be purified by crystallization.
-
Self-Validation: The success of the protocol is validated by HPLC analysis showing >99% conversion of the starting material and >99% selectivity for the nicotinamide product, with minimal to no detection of nicotinic acid.
Reduction: Accessing Amines and Aldehydes
The reduction of the nitrile group opens a direct path to valuable primary amines and aldehydes, which are versatile building blocks in drug development.
-
Reduction to Primary Amines: Potent reducing agents, most commonly lithium aluminum hydride (LiAlH₄), will fully reduce the nitrile to a primary amine.[8][15] The reaction involves two successive additions of a hydride ion (H⁻) to the nitrile carbon. The resulting dianion intermediate is then protonated during aqueous work-up to yield 3-(aminomethyl)pyridine.
-
Partial Reduction to Aldehydes: To stop the reduction at the aldehyde oxidation state, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[8] At low temperatures, DIBAL-H adds one hydride equivalent to the nitrile, forming a stable aluminum-imine complex. This complex is then hydrolyzed during aqueous work-up to release pyridine-3-carbaldehyde.
Caption: Reagent-dependent reduction of nicotinonitrile.
Addition of Organometallic Reagents: Synthesis of Ketones
The reaction of nicotinonitriles with strongly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), provides a reliable method for the synthesis of ketones.[8] The organometallic reagent adds its carbanionic R-group to the electrophilic nitrile carbon, forming an intermediate imine anion (as a magnesium or lithium salt). This intermediate is stable and does not react further. Subsequent hydrolysis with aqueous acid protonates the nitrogen and hydrolyzes the imine to afford the final ketone product.
Cycloaddition Reactions: Constructing Complex Heterocycles
Beyond simple additions, the nitrile's π-system can participate directly in pericyclic reactions, most notably cycloadditions. This advanced strategy is a powerful tool in medicinal chemistry for rapidly building molecular complexity.[16] The nitrile group can function as a 2π component (a dienophile or dipolarophile) in these reactions.[17][18]
A compelling example is the [3+2] cycloaddition reaction between a nicotinonitrile derivative and a nitrilimine.[19] Nitrilimines are transient 1,3-dipoles that can be generated in situ from hydrazonoyl chlorides. They react readily with the C≡N bond of nicotinonitrile to construct a five-membered pyrazole ring, yielding novel hybrid molecules with potential biological activity, such as acetylcholinesterase inhibitors.[19]
Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.
Summary of Reactivity
The nitrile group in nicotinonitriles is a versatile functional handle that enables a diverse range of chemical transformations crucial for research and development in the chemical and pharmaceutical industries.
| Reaction Type | Reagents & Conditions | Product Class | Mechanistic Insight |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Amide, Carboxylic Acid | Nucleophilic attack on the electrophilic carbon, proceeds in two stages.[4][8] |
| Enzymatic Hydrolysis | Nitrilase Enzyme, H₂O, pH ~7 | Amide | Highly selective biocatalytic hydration that stops at the amide.[11][12] |
| Reduction (Full) | 1. LiAlH₄; 2. H₂O | Primary Amine | Successive nucleophilic hydride addition to the nitrile carbon.[8][15] |
| Reduction (Partial) | 1. DIBAL-H, -78°C; 2. H₂O | Aldehyde | Formation of a stable imine-metal complex, hydrolyzed to aldehyde.[8] |
| Organometallic Add. | 1. R-MgX or R-Li; 2. H₃O⁺ | Ketone | Nucleophilic addition of a carbanion followed by hydrolysis of the imine.[8] |
| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Nitrilimines) | Heterocycle (e.g., Pyrazole) | Nitrile acts as a 2π dipolarophile in a pericyclic reaction.[16][19] |
Conclusion
The reactivity of the nitrile group in nicotinonitriles is both predictable and remarkably versatile. Its electrophilic carbon is the primary site for a host of nucleophilic addition reactions, providing efficient pathways to amides, acids, amines, and ketones. The advent of biocatalysis has revolutionized the synthesis of nicotinamide, offering a green, highly selective industrial process. Furthermore, the ability of the nitrile's π-system to engage in sophisticated cycloaddition reactions underscores its utility in constructing complex molecular architectures for drug discovery. A thorough understanding of these reaction pathways, their underlying mechanisms, and the causal factors dictating their outcomes is essential for any scientist leveraging the power of the nicotinonitrile scaffold.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis.
- (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Source not further specified].
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation).
- (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci.
- Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
- Salem, M. A. (2018). Overview on the synthetic routes to nicotine nitriles. Synthetic Communications.
- Organic Syntheses. (n.d.). nicotinonitrile.
- Wikipedia. (n.d.). Nicotinonitrile.
- (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
- RSC Publishing. (n.d.). Enzymatic hydrolysis of nitrites and dinitriles.
- (2022). [3 + 2] Cycloaddition synthesis of new (nicotinonitrile-chromene) hybrids linked to pyrazole units as potential acetylcholinesterase inhibitors. Taylor & Francis.
- Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles.
- ResearchGate. (n.d.). Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);....
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- AK lectures. (2014). Structure and Reactivity of Nitriles.
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Favi, G. (n.d.). Cycloaddition reactions for antiviral compounds. PMC.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
- (n.d.). Heterocyclic Compounds. [Source not further specified].
- DSpace@MIT. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines.
- (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC.
- Chad's Prep. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 9. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 13. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromonicotinonitrile and 2-Furanylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its facility in constructing carbon-carbon bonds. This palladium-catalyzed reaction between an organoborane and an organic halide offers a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] These application notes provide a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 5-bromonicotinonitrile with 2-furanylboronic acid to synthesize 5-(furan-2-yl)nicotinonitrile, a valuable heterocyclic scaffold in drug discovery.
This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural guide but also a deeper understanding of the reaction's mechanistic nuances and practical considerations for successful execution.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][3] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-bromonicotinonitrile. This step is often rate-limiting and is facilitated by the presence of an electron-withdrawing group, such as the nitrile moiety on the pyridine ring, which renders the carbon-bromine bond more susceptible to cleavage.[3]
-
Transmetalation: In this crucial step, the furan ring from the 2-furanylboronic acid is transferred to the palladium(II) center. This process requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the nicotinonitrile and furan moieties, yielding the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura coupling of 5-bromonicotinonitrile and 2-furanylboronic acid.
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 5-bromonicotinonitrile and 2-furanylboronic acid, drawing upon established procedures for similar heteroaryl couplings.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromonicotinonitrile | ≥98% | Commercially Available | Handle with care; irritant. |
| 2-Furanylboronic Acid | ≥95% | Commercially Available | Store under inert atmosphere. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Com. Avail. | Air- and light-sensitive. |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Com. Avail. | Finely powder before use. |
| 1,4-Dioxane | Anhydrous | Com. Avail. | Use freshly distilled or from a sealed bottle. |
| Deionized Water | High Purity | Laboratory Supply | Degas before use. |
| Ethyl Acetate | ACS Grade | Com. Avail. | For extraction. |
| Brine | Saturated | Laboratory Prep. | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Com. Avail. | For drying. |
| Silica Gel | 230-400 mesh | Com. Avail. | For column chromatography. |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinonitrile (1.0 mmol, 1.0 equiv), 2-furanylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst like a palladacycle. |
| Insufficiently anhydrous conditions | Flame-dry glassware; use anhydrous solvents and reagents. | |
| Ineffective base | Try alternative bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | |
| Protodeboronation of 2-Furanylboronic Acid | Presence of excess water or prolonged heating | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid; minimize reaction time. |
| Base strength | Use a milder base like potassium fluoride (KF). | |
| Formation of Homocoupled Products | Presence of oxygen | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Catalyst decomposition | Use a more stable ligand, such as a biarylphosphine (e.g., SPhos). |
Safety and Handling Precautions
-
5-Bromonicotinonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
2-Furanylboronic Acid: May cause skin, eye, and respiratory irritation. Handle in a fume hood and wear appropriate PPE.
-
Tetrakis(triphenylphosphine)palladium(0): Air- and light-sensitive. May cause an allergic skin reaction. Handle under an inert atmosphere and wear appropriate PPE.
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. Handle in a fume hood.
-
Palladium Waste: Palladium-containing waste should be collected and disposed of as hazardous waste according to institutional and local regulations. Consider recycling options for precious metal waste.
Conclusion
The Suzuki-Miyaura coupling of 5-bromonicotinonitrile and 2-furanylboronic acid is a highly effective method for the synthesis of this compound. The protocol provided, based on established precedents for similar heteroaryl couplings, offers a reliable starting point for this transformation. Careful attention to the quality of reagents, maintenance of an inert atmosphere, and appropriate selection of catalyst, base, and solvent are paramount for achieving high yields and purity. The insights into the reaction mechanism and troubleshooting guide provided herein are intended to empower researchers to optimize this valuable synthetic tool for their specific applications in drug discovery and materials science.
References
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Grommet, A. B., & et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7375. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Maeba, I., Osaka, K., & Ito, C. (1990). C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. Journal of the Chemical Society, Perkin Transactions 1, 515-518. [Link]
-
Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 345–347. [Link]
-
Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 58. [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Lévesque, J.-A., et al. (2024). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 14(1), 1-5. [Link]
Sources
using 5-(Furan-2-yl)nicotinonitrile in medicinal chemistry
An Application Guide to 5-(Furan-2-yl)nicotinonitrile in Modern Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The confluence of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. This guide focuses on this compound, a versatile chemical entity that marries the rich pharmacological profiles of both furan and nicotinonitrile moieties. Furan derivatives are known to exhibit a vast array of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] Similarly, the nicotinonitrile (3-cyanopyridine) core is a well-established scaffold in medicinal chemistry, found in several marketed drugs and clinical candidates.[3][4] This document serves as a detailed technical resource for researchers, scientists, and drug development professionals. It provides in-depth application notes on the strategic use of this compound, complete with validated protocols for its synthesis and biological evaluation, aiming to empower researchers to leverage this scaffold in the rational design of novel therapeutic agents.
Introduction to the this compound Scaffold
The this compound molecule represents a strategic starting point for library synthesis and lead optimization. Its structural rigidity, coupled with the specific electronic properties of the furan and cyano-pyridine rings, provides a unique framework for interacting with biological targets. The furan ring can act as a bioisostere for a phenyl group but with a different electronic distribution and potential for hydrogen bonding via the oxygen atom. The nicotinonitrile portion offers multiple points for derivatization and key interaction sites, such as the pyridine nitrogen for hydrogen bonding and the nitrile group, which can serve as a hydrogen bond acceptor or a reactive handle for further chemical modification.
Physicochemical Properties
A clear understanding of the fundamental properties of the starting scaffold is critical for its application in synthesis and screening.
| Property | Value | Reference |
| CAS Number | 857283-85-3 | [5] |
| Molecular Formula | C₁₀H₆N₂O | [5] |
| Molecular Weight | 170.17 g/mol | [5] |
| Appearance | Off-white to light tan solid | |
| Storage | Sealed in dry, 2-8°C | [5] |
Synthesis of the Core Scaffold: A Protocol Grounded in Causality
The most robust and widely applicable method for constructing the C-C bond between the furan and pyridine rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is favored in medicinal chemistry for its mild conditions, exceptional tolerance of various functional groups (including the nitrile and the heteroaromatic rings), and the commercial availability of a vast library of boronic acid reagents.[6][7]
The Suzuki-Miyaura Catalytic Cycle
The efficiency of this reaction stems from a well-understood catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Protocol 1: Synthesis of this compound
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinonitrile with 2-furanylboronic acid.
Materials:
-
5-Bromonicotinonitrile (1.0 equiv)
-
2-Furanylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1) or Toluene/Ethanol/Water
-
Nitrogen or Argon source (for inert atmosphere)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinonitrile (1.0 equiv) and 2-furanylboronic acid (1.2 equiv).
-
Catalyst and Base Addition: Add the palladium catalyst, ligand, and base (e.g., K₂CO₃). The choice of ligand and base can be crucial; phosphine ligands like PPh₃ are common, and an inorganic base is required for the transmetalation step.[6]
-
Solvent Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (5-bromonicotinonitrile) is consumed (typically 4-12 hours).
-
Work-up:
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[8]
Medicinal Chemistry Applications: Targeting Kinase Signaling
The this compound scaffold is an excellent starting point for designing kinase inhibitors. The pyridine ring can mimic the adenine region of ATP, forming key hydrogen bonds in the hinge region of the kinase active site, a common feature of many kinase inhibitors.[9] A particularly relevant target class for nicotinonitrile-based molecules is the Janus Kinase (JAK) family.[4]
The JAK-STAT Signaling Pathway
JAKs are critical cytoplasmic tyrosine kinases that mediate signaling from cytokine receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) proteins. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a high-value therapeutic target.[10][11]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 857283-85-3|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Furo[2,3-b]pyridines: Leveraging 5-(Furan-2-yl)nicotinonitrile as a Key Precursor
Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold in Modern Drug Discovery
The furo[2,3-b]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique three-dimensional structure and electronic properties make it a versatile framework for the design of potent and selective therapeutic agents. Derivatives of furo[2,3-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and kinase inhibitory effects. The fusion of a furan ring to a pyridine moiety imparts a rigid and planar structure that can effectively interact with various biological targets. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of furo[2,3-b]pyridines, with a particular focus on the strategic use of 5-(Furan-2-yl)nicotinonitrile as a pivotal precursor. We will delve into the synthesis of this key intermediate, detail a robust protocol for its cyclization, and explore the mechanistic underpinnings of this critical transformation.
Part 1: Synthesis of the Precursor: this compound
The efficient construction of the target furo[2,3-b]pyridine core is highly dependent on the availability of the key precursor, this compound. A highly effective and modular method for the synthesis of this intermediate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a halogenated nicotinonitrile and a furanboronic acid derivative, offering high yields and broad functional group tolerance.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
This protocol outlines the synthesis of this compound from 5-bromonicotinonitrile and 2-furylboronic acid.
Materials:
-
5-Bromonicotinonitrile
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromonicotinonitrile (1.0 eq), 2-furylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
A degassed mixture of 1,4-dioxane and water (4:1 v/v) is added via syringe.
-
The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a well-established catalytic system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.[3]
-
Base: Sodium carbonate is a crucial component that facilitates the transmetalation step of the catalytic cycle by activating the boronic acid.[4]
-
Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents and promotes the reaction. Degassing the solvent is critical to prevent the oxidation of the palladium catalyst.
Part 2: Synthesis of Furo[2,3-b]pyridines via Intramolecular Cyclization
With the precursor in hand, the next critical step is the construction of the furo[2,3-b]pyridine ring system. A common and effective strategy involves the introduction of a suitable functional group at the 2-position of the pyridine ring, followed by a base-mediated intramolecular cyclization.
Step 2a: O-Alkylation of the Pyridone Precursor
Often, the nicotinonitrile is first converted to a pyridone, which is then O-alkylated to introduce a reactive methylene group. For the purpose of this guide, we will consider a generic 2-alkoxy-5-(furan-2-yl)nicotinonitrile intermediate.
Experimental Protocol: Base-Mediated Intramolecular Cyclization
This protocol describes the cyclization of a 2-(cyanomethoxy)-5-(furan-2-yl)nicotinonitrile derivative to form a 3-amino-5-(furan-2-yl)furo[2,3-b]pyridine-2-carbonitrile.
Materials:
-
2-(Cyanomethoxy)-5-(furan-2-yl)nicotinonitrile derivative
-
Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 2-(cyanomethoxy)-5-(furan-2-yl)nicotinonitrile derivative (1.0 eq) in anhydrous DMF, add sodium methoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired furo[2,3-b]pyridine derivative.
Mechanistic Insight: The Thorpe-Ziegler Cyclization
The intramolecular cyclization of the nicotinonitrile derivative is a classic example of a Thorpe-Ziegler reaction.[5] This base-catalyzed reaction involves the formation of a carbanion which then attacks the nitrile group of the furan ring, leading to the formation of the new five-membered ring.
The key steps are:
-
Deprotonation: The strong base (e.g., sodium methoxide) abstracts a proton from the α-carbon of the cyanomethoxy group, generating a nucleophilic carbanion.
-
Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbon of the nitrile group on the pyridine ring.
-
Cyclization and Tautomerization: This attack results in the formation of a five-membered ring intermediate, which then undergoes tautomerization to yield the more stable enamine product, the 3-aminofuro[2,3-b]pyridine.
Caption: Thorpe-Ziegler cyclization mechanism.
Part 3: Data Presentation and Workflow Visualization
To facilitate reproducibility and comparison, key reaction parameters for the synthesis of furo[2,3-b]pyridine derivatives are summarized below.
| Step | Key Transformation | Reagents & Conditions | Typical Yield | Reference |
| 1 | Suzuki-Miyaura Coupling | 5-Bromonicotinonitrile, 2-Furylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, Dioxane/H₂O, 80-90°C | 70-90% | [1][3] |
| 2 | Intramolecular Cyclization | 2-(Cyanomethoxy)-5-(furan-2-yl)nicotinonitrile, NaOMe, DMF, 0°C to RT | 60-85% | [5] |
Experimental Workflow Diagram
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Furan-2-yl)nicotinonitrile in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide on the potential applications of 5-(Furan-2-yl)nicotinonitrile in the field of organic electronics. While this molecule is a relatively new entrant with limited published data in electronics, its unique combination of an electron-rich furan moiety and an electron-deficient nicotinonitrile core suggests significant promise. This guide synthesizes information from analogous molecular systems to propose and detail its use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). We present hypothesized electronic properties, detailed synthesis and characterization protocols, and step-by-step procedures for device fabrication and testing. This application note is intended to serve as a foundational resource for researchers looking to explore the frontiers of novel materials in organic electronics.
Introduction: The Promise of a Donor-Acceptor Architecture
The field of organic electronics is continually driven by the quest for novel materials with tailored optoelectronic properties.[1] this compound presents a compelling case for investigation due to its intrinsic donor-acceptor (D-A) structure. The furan ring, an oxygen analogue of thiophene, is known for its electron-donating nature and its ability to promote molecular planarity and strong fluorescence.[2] Conversely, the nicotinonitrile group, a pyridine derivative, is a well-established electron acceptor.[3] This intramolecular D-A character can lead to a reduced bandgap, facilitate charge transfer, and give rise to interesting photophysical properties, making it a versatile candidate for various organic electronic applications.
Furan-based materials have demonstrated considerable potential in organic electronics, often exhibiting strong fluorescence and favorable charge transport characteristics.[2][4] They have been successfully employed as hole-transporting materials in perovskite solar cells.[5][6][7][8] On the other hand, pyridine derivatives are widely recognized as excellent electron-transporting materials (ETMs) in OLEDs, owing to their deep highest occupied molecular orbital (HOMO) levels and suitable lowest unoccupied molecular orbital (LUMO) levels for efficient electron injection.[9][10][11] The synergistic combination of these two moieties in this compound suggests the potential for a multifunctional material with applications spanning across different device architectures.
Synthesis and Characterization
While specific high-yield synthesis routes for this compound for electronics applications are not extensively documented, a plausible and scalable synthesis can be adapted from known cross-coupling methodologies.
Proposed Synthesis Protocol: Suzuki Cross-Coupling
A reliable method for the synthesis of this compound is the Suzuki cross-coupling reaction. This protocol offers high yields and good functional group tolerance.
Materials:
-
5-Bromonicotinonitrile
-
Furan-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromonicotinonitrile (1 equivalent), furan-2-boronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.
Physicochemical Characterization
Thorough characterization is crucial to establish the purity and properties of the synthesized material.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Resonances corresponding to the protons and carbons of the furan and nicotinonitrile rings. The absence of signals from starting materials will confirm purity. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic peaks for C≡N (nitrile) stretch, C-O-C (furan) stretch, and aromatic C-H stretches. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₀H₆N₂O. |
| UV-Vis Spectroscopy | Determination of optical bandgap and absorption properties. | An absorption spectrum in the UV-visible region, from which the optical bandgap can be estimated using a Tauc plot. |
| Photoluminescence (PL) Spectroscopy | Evaluation of emissive properties. | An emission spectrum upon excitation at the absorption maximum, indicating the material's potential for light-emitting applications. |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels. | Oxidation and reduction potentials from which the HOMO and LUMO levels can be calculated, providing insight into its charge injection and transport capabilities. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | A decomposition temperature to determine the material's suitability for fabrication processes involving heating, such as vacuum deposition. |
Potential Applications in Organic Electronics
The unique electronic structure of this compound opens up possibilities for its use in a variety of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
The strong fluorescence potential of furan-based systems and the electron-accepting nature of the nicotinonitrile moiety make this molecule a promising candidate for OLED applications, potentially as a blue emitter or a host material.[3]
Rationale: The conjugated system can be designed to have a wide bandgap, leading to blue emission. The D-A character can enhance the photoluminescence quantum yield.
Proposed Device Architecture:
-
ITO / PEDOT:PSS / This compound / TPBi / LiF / Al
Fabrication Protocol:
-
Clean an ITO-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Treat the substrate with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Spin-coat a thin layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) as the hole injection layer (HIL).
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Thermally evaporate a 30 nm layer of This compound as the emissive layer (EML).
-
Deposit a 40 nm layer of 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) as the electron transport layer (ETL).
-
Sequentially deposit a 1 nm layer of lithium fluoride (LiF) as the electron injection layer (EIL) and a 100 nm layer of aluminum (Al) as the cathode.
Characterization: The fabricated devices should be characterized for their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum.
Organic Field-Effect Transistors (OFETs)
The combination of an electron-rich furan and an electron-deficient nicotinonitrile could lead to ambipolar charge transport characteristics, or predominantly n-type behavior due to the strong electron-withdrawing nitrile group.
Rationale: The planarity of the molecule could facilitate ordered packing in the solid state, which is crucial for efficient charge transport. The electron-deficient nature of the nicotinonitrile moiety is expected to lower the LUMO level, enabling electron injection and transport.
Proposed Device Architecture (Bottom-Gate, Top-Contact):
-
Si/SiO₂ / This compound / Au (Source/Drain)
Fabrication Protocol:
-
Use a heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Clean the Si/SiO₂ substrate thoroughly.
-
Deposit a thin film of This compound onto the SiO₂ surface via thermal evaporation or solution shearing.
-
Define the source and drain electrodes by thermally evaporating gold (Au) through a shadow mask.
Characterization: The OFETs should be characterized by measuring their output and transfer characteristics to determine the field-effect mobility (μ), on/off ratio, and threshold voltage (Vth). Both hole and electron mobilities should be investigated to assess ambipolar behavior.
Organic Photovoltaics (OPVs)
The donor-acceptor nature of this compound makes it a candidate for use in OPVs, potentially as a non-fullerene acceptor (NFA) or as a building block for a donor polymer.
Rationale: As an NFA, its LUMO level can be tuned to align with the HOMO of a suitable donor material for efficient charge separation. Its strong absorption in the visible spectrum would be beneficial for light harvesting.
Proposed Device Architecture (Bulk Heterojunction):
-
ITO / PEDOT:PSS / Donor Polymer:This compound / LiF / Al
Fabrication Protocol:
-
Prepare a blend solution of a suitable donor polymer (e.g., PTB7-Th) and This compound in a common organic solvent like chlorobenzene.
-
Follow the same substrate cleaning and HIL deposition steps as for the OLED.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer.
-
Anneal the active layer to optimize its morphology.
-
Deposit the LiF/Al cathode as described for the OLED.
Characterization: The OPV devices should be tested under simulated solar illumination (AM 1.5G) to measure their power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Conclusion and Future Outlook
This compound stands out as a molecule with significant untapped potential in the realm of organic electronics. Its inherent donor-acceptor structure, combining the favorable properties of both furan and nicotinonitrile moieties, provides a strong scientific basis for its exploration in OLEDs, OFETs, and OPVs. The protocols and application frameworks detailed in this guide are intended to catalyze further research and development of this promising material. Future work should focus on the systematic synthesis of derivatives to fine-tune the electronic properties and on in-depth studies of the structure-property relationships to fully unlock its potential for high-performance organic electronic devices.
References
-
Liu, W., Chen, Z., Zheng, C.-J., Liu, X.-K., Wang, K., Li, F., Dong, Y.-P., Ou, X.-M., & Zhang, X.-H. (2015). A novel nicotinonitrile derivative as an excellent multifunctional blue fluorophore for highly efficient hybrid white organic light-emitting devices. Journal of Materials Chemistry C, 3(34), 8956–8963. [Link]
-
Biçer, A., & Altundaş, R. (2023). Synthesis and Characterization of Novel Heteroarylacrylonitrile Derivatives Containing Pyrazole Scaffold. Journal of the Institute of Science and Technology, 13(4), 2343-2350. [Link]
-
Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. (2021). RSC Advances, 11(52), 32896-32916. [Link]
-
Liu, M., & Jin, X. (2021). Synthesis of Novel Furan-based Conjugated Polymer for Organic Flexible Electronics. Proceedings of the 2021 5th International Conference on Electronic Information Technology and Computer Engineering, 1034-1038. [Link]
-
Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. (2024). Coatings, 14(3), 336. [Link]
-
Efficient furan-bridged dibenzofulvene-triphenylamine hole transporting materials for perovskite solar cells. (2020). Journal of Materials Chemistry A, 8(3), 1138-1145. [Link]
-
Pyridine-Based Electron Transport Materials with High Solubility, Excellent Film-Forming Ability and Wettability for Inkjet-Printed OLEDs. (2017). ACS Applied Materials & Interfaces, 9(44), 38716-38727. [Link]
-
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2014). Journal of Chemistry, 2014, 1-7. [Link]
-
Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (2021). International Journal of Electrochemical Science, 16, 211223. [Link]
-
Chan, R. H. X. (2024). Furan-based materials for organic electronics. Final Year Project (FYP), Nanyang Technological University, Singapore. [Link]
-
Krishna, A., Sabba, D., Ghattamaneni, P. K., Vegiraju, C., Bodedla, G. B., Chandrasekhar, T., ... & Singh, S. P. (2016). Facile Synthesis of a Furan-Arylamine Hole-Transporting Material for High-Efficiency, Mesoscopic Perovskite Solar Cells. ChemSusChem, 9(1), 58-62. [Link]
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2020). ACS Applied Materials & Interfaces, 12(2), 2686-2696. [Link]
-
Praveen, P. A., Kanagasekaran, T., Ma, C., Terada, M., Jin, T., Wakabayashi, Y., & Shimotani, H. (2024). Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. Journal of Materials Chemistry C. [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (2019). Journal of the Iranian Chemical Society, 16(4), 715-722. [Link]
-
Kulkarni, A. P., Tonzola, C. J., Babel, A., & Jenekhe, S. A. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. Chemistry of Materials, 16(23), 4556-4573. [Link]
-
A Furan‐Substituted Polymeric Hole‐Transporting Material for Energy Level Regulation and Less Planarity in Colloidal Quantum Dot Solar Cells. (2021). Advanced Functional Materials, 31(21), 2100527. [Link]
-
Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives. (2017). Frontiers in Chemistry, 5, 13. [Link]
-
Pyridine-containing phenanthroimidazole electron-transport materials with electron mobility/energy-level trade-off optimization for highly efficient and low roll-off sky blue fluorescent OLEDs. (2018). Journal of Materials Chemistry C, 6(12), 3029-3038. [Link]
-
Fused Furan‐Based Organic Small Molecules as Dopant‐Free Hole Transporting Material for Inverted Perovskite Solar Cells. (2020). Advanced Energy Materials, 10(33), 2001398. [Link]
-
Electropolymerized Furan-Based π-Conjugated Polymers for Organic Electronics. (2022). Polymers, 14(23), 5194. [Link]
-
Nicotinonitrile derivatives as antitumor agents. (2022). Results in Chemistry, 4, 100301. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). Scientific Reports, 11(1), 1-19. [Link]
-
Organic electronics. (2024, January 15). In Wikipedia. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(4), 2136-2149. [Link]
-
Tan, Y. H. (2016). Synthesis of stable fused furan-based molecule for organic electronics. Final Year Project (FYP), Nanyang Technological University, Singapore. [Link]
Sources
- 1. Organic electronics - Wikipedia [en.wikipedia.org]
- 2. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
- 3. A novel nicotinonitrile derivative as an excellent multifunctional blue fluorophore for highly efficient hybrid white organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient furan-bridged dibenzofulvene-triphenylamine hole transporting materials for perovskite solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Click Chemistry Reactions Involving 5-(Furan-2-yl)nicotinonitrile
Introduction: Harnessing the Power of Click Chemistry with a Versatile Heterocyclic Scaffold
Click chemistry has revolutionized the landscape of drug discovery, materials science, and bioconjugation by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular entities.[1] The cornerstone of this chemical philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups.[2][3] A significant advancement in this field is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which circumvents the need for a potentially cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems.[4][5]
The 5-(Furan-2-yl)nicotinonitrile scaffold is a molecule of significant interest, integrating two biologically relevant heterocyclic motifs: furan and pyridine. Furan-containing compounds are known to exhibit a broad spectrum of pharmacological activities. Similarly, the nicotinonitrile moiety is a key pharmacophore in numerous therapeutic agents. The strategic combination of these two heterocycles in this compound presents a unique opportunity for the development of novel compounds with potential applications in medicinal chemistry.
This comprehensive guide provides detailed application notes and protocols for the functionalization of this compound to enable its participation in both CuAAC and SPAAC reactions. We will explore credible, field-proven synthetic strategies to introduce the necessary alkyne and azide functionalities, followed by step-by-step protocols for the subsequent click conjugation reactions.
Strategic Functionalization of this compound for Click Chemistry
To engage this compound in click chemistry, it must first be derivatized to incorporate either a terminal alkyne or an azide group. The reactivity of the furan and pyridine rings dictates the strategic approach to this functionalization. The furan ring is generally more susceptible to electrophilic substitution, while the pyridine ring, particularly when substituted with an electron-withdrawing nitrile group, is amenable to nucleophilic aromatic substitution.
Herein, we propose two primary pathways for the preparation of click-ready derivatives of this compound, commencing with a selective halogenation step.
Workflow for Functionalization
Sources
Scale-Up Synthesis of 5-(Furan-2-yl)nicotinonitrile: An Application Note for Pharmaceutical and Agrochemical Intermediate Production
Introduction
5-(Furan-2-yl)nicotinonitrile is a key heterocyclic building block with significant applications in the synthesis of a wide range of biologically active molecules. Its unique structural motif, featuring a furan ring appended to a pyridine-3-carbonitrile core, is found in compounds investigated for their potential as anticancer agents, A2A adenosine receptor antagonists, and other therapeutic targets.[1][2] The nicotinonitrile scaffold itself is a cornerstone in medicinal chemistry, present in several marketed drugs.[3] Given its importance, the development of a robust, scalable, and economically viable synthetic route to this compound is of paramount importance for researchers and professionals in the drug development and agrochemical industries.
This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind the chosen methodology, offer insights into process optimization for scale-up, and provide a comprehensive troubleshooting guide.
Strategic Approach: The Suzuki-Miyaura Coupling
For the synthesis of biaryl compounds like this compound, the Suzuki-Miyaura cross-coupling reaction stands out as a superior method due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of its boronic acid reagents.[4] This palladium-catalyzed reaction has been successfully employed for the synthesis of a variety of heterocyclic compounds.[5][6][7]
The chosen synthetic strategy involves the coupling of 5-bromonicotinonitrile with 2-furanylboronic acid. This approach is highly convergent and leverages readily available starting materials.
Figure 1: Overall synthetic workflow for the Suzuki-Miyaura coupling of 5-bromonicotinonitrile and 2-furanylboronic acid.
Detailed Protocol: Gram-Scale Synthesis
This protocol is optimized for a ~10-gram scale synthesis. For larger scale-up, further process safety and engineering considerations are necessary.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 5-Bromonicotinonitrile | ≥98% | Commercially Available | |
| 2-Furanylboronic Acid | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better reactivity |
| Toluene | Anhydrous | Commercially Available | |
| Ethanol | 200 Proof | Commercially Available | |
| Deionized Water | In-house | Degassed prior to use | |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction |
| Brine (Saturated NaCl solution) | In-house | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
| Celite® | Commercially Available | For filtration |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature probe
-
Nitrogen/Argon inlet
-
Septa
-
Cannula for liquid transfer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To the 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromonicotinonitrile (10.0 g, 54.6 mmol, 1.0 equiv.), 2-furanylboronic acid (7.3 g, 65.5 mmol, 1.2 equiv.), and potassium carbonate (22.7 g, 164 mmol, 3.0 equiv.).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
To the flask, add a degassed mixture of toluene (150 mL) and deionized water (50 mL).
-
Begin vigorous stirring to create a well-mixed suspension.
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.26 g, 1.09 mmol, 2 mol%).
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of 5-bromonicotinonitrile), cool the mixture to room temperature.
-
Dilute the reaction mixture with 100 mL of deionized water and 100 mL of diethyl ether.
-
Transfer the mixture to a 1 L separatory funnel. Shake well and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with diethyl ether.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient. For scale-up, recrystallization is often preferred.
-
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.90 (s, 1H), 8.05 (s, 1H), 7.60 (d, J = 1.6 Hz, 1H), 7.05 (d, J = 3.6 Hz, 1H), 6.55 (dd, J = 3.6, 1.6 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.0, 148.8, 145.2, 143.9, 137.6, 117.2, 112.9, 110.1, 108.9.
-
LC-MS (ESI): m/z 171.06 [M+H]⁺
Mechanism & Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinonitrile to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The boronic acid, activated by the base (potassium carbonate), transfers the furan group to the palladium center, displacing the bromide. The base is crucial for the formation of the boronate species, which facilitates the transmetalation.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, this compound, regenerating the active Pd(0) catalyst.
Scale-Up Considerations and Troubleshooting
| Potential Issue | Observation | Probable Cause | Recommended Solution |
| Low Conversion | Starting material remains after the recommended reaction time. | Inefficient catalyst activity; insufficient mixing; low reaction temperature. | Ensure an inert atmosphere to prevent catalyst oxidation. Increase stirring speed for better phase mixing. Confirm the internal reaction temperature is at 90 °C. Consider a slight increase in catalyst loading (e.g., to 2.5 mol%). |
| Formation of Side Products | Appearance of unexpected spots on TLC or peaks in LC-MS. | Homo-coupling of the boronic acid; decomposition of starting materials or product. | Ensure thorough degassing of solvents to minimize oxygen. Avoid excessively high reaction temperatures. |
| Difficult Phase Separation | Emulsion formation during workup. | Presence of palladium black or other fine particulates. | Filter the reaction mixture through a pad of Celite® before extraction. Add more brine during the wash step to help break the emulsion. |
| Low Isolated Yield | Significant loss of product during purification. | Product loss in the aqueous layer; inefficient recrystallization. | Perform multiple extractions of the aqueous layer. Carefully optimize the recrystallization solvent system and cooling rate. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and scalable method for the synthesis of this compound. The protocol detailed in this application note is robust and can be adapted for larger-scale production with appropriate process safety considerations. The mild conditions and high yields make this a preferred route for obtaining this valuable intermediate for applications in drug discovery and development.
References
-
Matiichuk, Y., Horak, Y., Chabana, T., Chaban, I., & Matiychuk, V. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11, 269–274. Available at: [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 493. Available at: [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]
-
Kantevari, S., et al. (2014). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. Available at: [Link]
-
Maeba, I., Osaka, K., & Ito, C. (1990). C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. Journal of the Chemical Society, Perkin Transactions 1, (3), 735-738. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 493. Available at: [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. Available at: [Link]
-
Azmi, M. N., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18(11), 2977-2990. Available at: [Link]
-
Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6, 1-11. Available at: [Link]
-
The Royal Society of Chemistry. (2023). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 14(3), 678-685. Available at: [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]
-
National Institutes of Health. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10738-10753. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. (2010). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 53(9), 3714-3724. Available at: [Link]
-
PubMed. (2010). Furans, thiophenes and related heterocycles in drug discovery. Expert Opinion on Drug Discovery, 5(5), 421-443. Available at: [Link]
-
PubMed. (2005). Synthesis of furan-bridged 10-membered rings through [8 + 2]-cycloaddition of dienylfurans and acetylenic esters. The Journal of Organic Chemistry, 70(8), 3294-3297. Available at: [Link]
Sources
Application Notes and Protocols for the Investigation of 5-(Furan-2-yl)nicotinonitrile in Crop Protection Research
Introduction: A Rationale for Investigation
The relentless pursuit of novel active ingredients for crop protection is driven by the dual challenges of evolving pest resistance and the increasing stringency of environmental regulations. In this context, the exploration of novel chemical scaffolds is paramount. 5-(Furan-2-yl)nicotinonitrile emerges as a compelling candidate for investigation, strategically positioned at the intersection of two biologically significant heterocyclic moieties: furan and pyridine.
While direct research on this specific molecule in crop protection is nascent, a strong deductive rationale for its potential bioactivity can be built upon the well-documented properties of its constituent parts.
-
The Nicotinonitrile/Pyridine Moiety: The pyridine ring is a cornerstone of modern agrochemicals.[1] It is the central scaffold for neonicotinoid insecticides like Imidacloprid, which act as agonists at nicotinic acetylcholine receptors (nAChRs) in insects, leading to fatal disruption of the central nervous system.[2][3] Furthermore, various pyridine derivatives have been patented and studied for their herbicidal activity, demonstrating their versatility in targeting diverse biological pathways.[4][5] The cyano (-CN) group of the nicotinonitrile can also be a precursor for further chemical modification.[6]
-
The Furan Moiety: The furan ring is another privileged structure in biologically active compounds.[7] It is present in natural products and synthetic molecules exhibiting a wide spectrum of activities, including fungicidal and insecticidal properties.[8][9][10] The furan ring's electronic properties and ability to participate in various chemical transformations make it a valuable component in the design of new pesticides.[10]
This guide provides a foundational framework for the initial synthesis and comprehensive biological screening of this compound. The protocols are designed to be robust and adaptable, allowing researchers to generate the preliminary data necessary to assess its potential as a lead compound in a crop protection discovery program.
Physicochemical Properties (Predicted)
A precise experimental determination of the physicochemical properties is a critical first step after synthesis. However, computational models for the closely related isomer, 5-(Furan-3-yl)nicotinonitrile, provide a preliminary estimation.[11] These properties are crucial for understanding the compound's potential for absorption, translocation in plants, and environmental fate.
| Property | Predicted Value | Significance in Crop Protection Research |
| Molecular Formula | C₁₀H₆N₂O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 170.17 g/mol | Influences diffusion, solubility, and transport across membranes. |
| XLogP3 | 1.3 | An indicator of lipophilicity; affects solubility and interaction with biological membranes. |
| Hydrogen Bond Donors | 0 | Influences solubility in water and binding to target sites. |
| Hydrogen Bond Acceptors | 3 | Influences solubility in water and binding to target sites. |
| Topological Polar Surface Area | 49.8 Ų | Affects passive molecular transport through membranes and bioavailability. |
Part 1: Chemical Synthesis and Characterization
Hypothetical Synthetic Pathway
The following diagram outlines a plausible synthetic route. This workflow provides a strategic approach to synthesizing the target compound.
Caption: Proposed Suzuki coupling workflow for synthesis.
Protocol 1: Synthesis of this compound
Causality: This protocol utilizes a palladium-catalyzed Suzuki coupling, a robust and high-yielding reaction ideal for creating a carbon-carbon bond between an aromatic halide (5-bromonicotinonitrile) and a boronic acid (furan-2-boronic acid). The choice of catalyst, base, and solvent system is critical for reaction efficiency and minimizing side products.
Materials:
-
5-Bromonicotinonitrile
-
Furan-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromonicotinonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 85-95°C) with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final compound.
-
Characterization: Confirm the structure and purity of the isolated this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Part 2: Primary Biological Screening Protocols
Once synthesized and characterized, the compound is ready for biological evaluation. A primary screen is designed to be a rapid, high-throughput method to identify any significant biological activity.[14] The following protocols establish a baseline for testing potential herbicidal, fungicidal, and insecticidal properties.
Protocol 2: Primary Herbicidal Activity Screening (Whole Plant Assay)
Causality: A whole-plant assay is the most direct and informative primary screen for herbicidal activity.[14] It confirms that the compound can be absorbed by the plant (either through roots or foliage), translocated to its site of action, and elicit a phytotoxic response. Using a diverse range of both monocot and dicot weeds provides a broad initial spectrum of activity.[14][15]
Materials:
-
Seeds of representative weed species (e.g., Monocots: Echinochloa crus-galli (barnyard grass), Digitaria sanguinalis (large crabgrass); Dicots: Amaranthus retroflexus (redroot pigweed), Brassica juncea (Indian mustard)).[4]
-
Pots with a standardized soil or soil-less potting mix.
-
This compound (test compound).
-
Acetone (as a solvent).
-
Tween 20 or similar surfactant.
-
Controlled environment growth chamber or greenhouse.
-
Laboratory spray cabinet.
Procedure:
-
Plant Propagation: Sow seeds of the selected weed species in pots and grow them in a controlled environment (e.g., 25°C, 16:8h light:dark cycle) until they reach the 2-3 leaf stage.
-
Test Solution Preparation:
-
Prepare a stock solution of the test compound in acetone (e.g., 10,000 ppm).
-
For application, create a spray solution by diluting the stock solution in water to the desired final concentration (e.g., a high screening rate of 150 g a.i./ha is common).[4]
-
Add a surfactant (e.g., Tween 20 at 0.1% v/v) to the final spray solution to ensure uniform coverage on the leaf surface.
-
-
Application:
-
Post-emergence: Uniformly spray the plants at the 2-3 leaf stage using a calibrated laboratory spray cabinet. Leave a set of plants unsprayed (control) and another set sprayed only with the solvent/surfactant solution (vehicle control).
-
Pre-emergence: Apply the test solution to the soil surface of newly sown pots.
-
-
Evaluation:
-
Return the treated plants to the growth chamber.
-
Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT).
-
Use a rating scale (e.g., 0-100%, where 0% = no effect and 100% = complete plant death) to quantify injury symptoms such as chlorosis, necrosis, stunting, and malformation.
-
-
Data Analysis: Compare the average injury rating for the test compound against the control and vehicle control. An inhibition effect of 50% or more at a screening dosage of 37.5 g a.i./ha would be considered highly active.[4]
Protocol 3: In Vitro Fungicidal Activity Screening (Mycelial Growth Inhibition Assay)
Causality: This in vitro assay provides a rapid and quantitative measure of a compound's intrinsic ability to inhibit fungal growth.[16][17] It is a standard primary screening method that eliminates variables related to host plant penetration and translocation, focusing solely on the direct antifungal effect.[18]
Materials:
-
Cultures of representative phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Pythium ultimum).[8]
-
Potato Dextrose Agar (PDA) or another suitable growth medium.
-
Petri dishes (90 mm).
-
This compound (test compound).
-
Dimethyl sulfoxide (DMSO) as a solvent.
-
Sterile cork borer (5 mm).
-
Incubator.
Procedure:
-
Fungal Culture: Grow the test fungi on PDA plates until the mycelium covers the plate.
-
Test Medium Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Autoclave the PDA medium and cool it to approximately 50-55°C.
-
Add the stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a control plate with DMSO only.
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture plate.
-
Place the mycelial plug, mycelium-side down, in the center of each test and control plate.
-
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus (e.g., 22-25°C).
-
Evaluation:
-
When the mycelial growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C = average colony diameter of the control, and T = average colony diameter of the treatment.
-
-
-
Data Analysis: Plot the inhibition percentage against the compound concentration to determine the EC₅₀ value (the effective concentration that causes 50% inhibition).[17]
Protocol 4: Primary Insecticidal Activity Screening
Causality: Given the structural similarity of the nicotinonitrile moiety to neonicotinoid insecticides, initial screening should include a sap-sucking insect.[3] A contact/residual bioassay is a straightforward method to assess toxicity.[19] Additionally, testing against a chewing insect provides broader spectrum information.
A. Leaf-Dip Bioassay for Aphids (Sap-Sucking Insect)
Materials:
-
Aphids (e.g., Myzus persicae).
-
Host plants (e.g., cabbage or bell pepper seedlings).
-
This compound (test compound).
-
Acetone, water, and surfactant (e.g., Triton X-100).
-
Ventilated containers.
Procedure:
-
Test Solution Preparation: Prepare serial dilutions of the test compound in an acetone/water solution containing a surfactant.
-
Application:
-
Excise leaves from the host plants.
-
Dip each leaf into a test solution for approximately 10-15 seconds, ensuring complete coverage.
-
Allow the leaves to air dry completely.
-
Prepare control leaves dipped only in the solvent/surfactant solution.
-
-
Insect Exposure:
-
Place the treated, dried leaves into ventilated containers (e.g., petri dishes with a moist filter paper).
-
Transfer a known number of adult aphids (e.g., 15-20) onto each leaf.
-
-
Evaluation:
-
Maintain the containers at a suitable temperature and photoperiod.
-
Assess aphid mortality at 24, 48, and 72 hours after exposure. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ (lethal concentration to kill 50% of the population).
B. Diet-Incorporation Bioassay for Lepidopteran Larvae (Chewing Insect)
Materials:
-
Lepidopteran larvae (e.g., Spodoptera exigua, beet armyworm).
-
Artificial insect diet.
-
This compound (test compound).
-
Solvent (e.g., acetone).
-
Multi-well bioassay trays.
Procedure:
-
Test Diet Preparation:
-
Prepare the artificial diet according to the supplier's instructions and cool to just above the solidification point.
-
Prepare stock solutions of the test compound in a suitable solvent.
-
Incorporate the test compound into the diet at various concentrations. Ensure the solvent volume is minimal to avoid affecting diet quality. Prepare a control diet with solvent only.
-
-
Assay Setup: Dispense the treated and control diet into the wells of the bioassay trays and allow it to solidify.
-
Insect Exposure: Place one neonate (first instar) larva into each well and seal the tray with a ventilated lid.
-
Evaluation:
-
Incubate the trays at an appropriate temperature and photoperiod.
-
Assess larval mortality and growth inhibition (stunting) after 5-7 days.
-
-
Data Analysis: Determine the LC₅₀ and/or GI₅₀ (growth inhibition) values for the test compound.
Part 3: Logic and Next Steps
The results from these primary screens will guide the subsequent stages of research and development. This decision-making workflow is crucial for efficient resource allocation.
Caption: Decision workflow for crop protection R&D.
A "hit" from any of the primary screens—defined as statistically significant activity at the screening concentration—warrants progression to secondary screening. This next phase involves detailed dose-response studies to accurately determine EC₅₀ or LC₅₀ values, testing against a broader panel of weeds, fungi, or insects, and exploring different application methods. Promising results from secondary screens would then justify resource-intensive lead optimization and mode of action studies.
References
-
MDPI. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0123931A2 - Furan derivatives having fungicide activity.
-
NIH. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Furan-3-yl)nicotinonitrile. Retrieved from [Link]
-
APS Journals. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. Retrieved from [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
-
NIH. (2024). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. Retrieved from [Link]
-
British Pharmacological Society. (n.d.). Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors. Retrieved from [Link]
-
Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Antifungal and insecticidal activities of furan-containing chalcone derivative (83–92). Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). Testing for Pesticides and Pesticide Exposure. Retrieved from [Link]
-
Virginia Tech. (n.d.). Primary Herbicide Screening. Retrieved from [Link]
-
NIH. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]
-
Frontiers. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Retrieved from [Link]
-
Wikipedia. (n.d.). Neonicotinoid. Retrieved from [Link]
-
NIH. (n.d.). Furan, phenolic, and heptelidic acid derivatives produced by Aspergillus oryzae. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Furan-2-yl)pyrimidine. Retrieved from [Link]
-
MDPI. (2024). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]
-
MDPI. (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. Retrieved from [Link]
-
NIH. (n.d.). Furan-site transformations of obacunone as potent insecticidal agents. Retrieved from [Link]
-
Microbe Investigations. (2024). Efficacy Testing for Household Insecticides and Repellents. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Retrieved from [Link]
-
Longdom Publishing. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors. Retrieved from [Link]
-
RSC Publishing. (n.d.). C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. Retrieved from [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
Wikipedia. (n.d.). Fungicide. Retrieved from [Link]
-
MDPI. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
Noldus. (2020). Screening insecticides. Retrieved from [Link]
-
American Elements. (n.d.). 5-Fluoronicotinonitrile. Retrieved from [Link]
-
Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Retrieved from [Link]
-
NIH. (2018). Testing the Insecticidal Activity of Nanostructured Alumina on Sitophilus oryzae (L.) (Coleoptera: Curculionidae) Under Laboratory Conditions Using Galvanized Steel Containers. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 4. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 8. EP0123931A2 - Furan derivatives having fungicide activity - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Furan-site transformations of obacunone as potent insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-(Furan-3-yl)nicotinonitrile | C10H6N2O | CID 71303574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. my.ucanr.edu [my.ucanr.edu]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 19. entomoljournal.com [entomoljournal.com]
Application Note: 5-(Furan-2-yl)nicotinonitrile as a Novel Fluorescent Probe for Cellular Imaging
Introduction
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and analysis of cellular structures and dynamic processes with high specificity and sensitivity.[1][2] Small organic fluorescent molecules offer several advantages, including their compact size, potential for cell permeability, and diverse photophysical properties that can be tailored for specific applications.[2] This application note introduces 5-(Furan-2-yl)nicotinonitrile, a novel heterocyclic compound with promising fluorescent properties for live-cell imaging.
The unique structural motif of this compound, which combines a furan ring as an electron donor and a nicotinonitrile moiety as an electron acceptor, suggests the potential for intramolecular charge transfer (ICT) characteristics. Such characteristics often lead to environmentally sensitive fluorescence, making it a candidate for a solvatochromic probe that can report on the polarity of its microenvironment within the cell. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation and application of this compound as a fluorescent probe.
Physicochemical and Photophysical Properties
While extensive characterization of this compound is ongoing, its fundamental properties can be summarized as follows. The photophysical properties are estimated based on the analysis of structurally similar nicotinonitrile and furan-containing fluorescent dyes.[3][4][5]
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₆N₂O | PubChem |
| Molecular Weight | 170.17 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | [6] |
| Purity | ≥95% | [6] |
| Solubility | Soluble in DMSO, DMF, acetonitrile, and other polar organic solvents. Limited solubility in water. | Inferred from similar compounds |
| Estimated Excitation Max (λex) | 380 - 420 nm | Based on related nicotinonitrile derivatives[3] |
| Estimated Emission Max (λem) | 480 - 550 nm | Based on related nicotinonitrile derivatives[3][4] |
| Estimated Stokes Shift | ~100 nm | Based on related solvatochromic dyes[7] |
| Estimated Quantum Yield (Φ) | 0.1 - 0.4 in organic solvents | Dependent on solvent polarity, a hallmark of ICT dyes |
| Estimated Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Typical for similar aromatic systems |
Mechanism of Fluorescence and Environmental Sensitivity
The proposed mechanism for the fluorescence of this compound is based on an intramolecular charge transfer (ICT) process. Upon excitation with light, an electron is promoted from the electron-rich furan ring (donor) to the electron-deficient nicotinonitrile moiety (acceptor). In the excited state, the molecule possesses a larger dipole moment than in the ground state.
This change in dipole moment is the basis for its expected solvatochromism.[8] In polar solvents, the excited state is stabilized, leading to a red-shift (longer wavelength) in the emission spectrum. This property can be harnessed to probe the polarity of different subcellular compartments.
Figure 2: Experimental workflow for using this compound.
Data Interpretation and Expected Results
The fluorescence of this compound is expected to be sensitive to the local environment. Therefore, variations in fluorescence intensity and emission wavelength may be observed in different subcellular compartments.
| Observation | Potential Interpretation |
| Bright fluorescence in lipid droplets | The nonpolar environment of lipid droplets may enhance the quantum yield of the probe. |
| Shift in emission to shorter wavelengths (blue-shift) in nonpolar environments | Reduced stabilization of the ICT excited state in nonpolar regions. |
| Shift in emission to longer wavelengths (red-shift) in polar environments (e.g., cytoplasm) | Increased stabilization of the ICT excited state in polar regions. [8] |
| Fluorescence quenching | May occur due to aggregation at high concentrations or interaction with specific cellular components. |
Troubleshooting
-
Low Signal: Increase the probe concentration (while staying below the toxicity threshold) or the incubation time. Optimize microscopy settings, such as laser power and detector gain.
-
High Background: Ensure thorough washing after staining. Consider using a phenol red-free medium for imaging, as phenol red can be fluorescent.
-
Phototoxicity: Use the lowest possible laser power and exposure time. Utilize more sensitive detectors if available.
-
No Staining: Verify the viability of the cells. Confirm the proper preparation and storage of the probe stock solution.
Conclusion
This compound presents a promising new tool for fluorescent cellular imaging. Its proposed solvatochromic properties make it a candidate for investigating the polarity of subcellular microenvironments. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this novel probe in their specific areas of interest, from basic cell biology to drug discovery applications. Further characterization of its photophysical properties and biological interactions will undoubtedly expand its utility in the field of bioimaging.
References
-
Percino, J., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 11(48), 30239-30249. [Link]
-
De, J., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Molecules, 28(3), 1333. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]
-
Al-Kahtani, A. A., & Al-Omar, M. A. (2018). On the Photophysicochemical Properties of Selected Fluoroquinolones: Solvatochromic and Fluorescence Spectroscopy Study. Molecules, 23(11), 2948. [Link]
-
ChemRxiv. (2023). Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures. [Link]
-
Pérez-Gutiérrez, E., et al. (2017). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Journal of the Mexican Chemical Society, 61(2), 118-125. [Link]
-
Maeba, I., Osaka, K., & Ito, C. (1990). C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. Journal of the Chemical Society, Perkin Transactions 1, 515-518. [Link]
-
PubChem. (n.d.). 5-(Furan-3-yl)nicotinonitrile. [Link]
-
ResearchGate. (n.d.). Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. [Link]
-
Kars, M. D., et al. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. Molecules, 18(8), 9868-9883. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Gabba, M., et al. (2018). Solvatochromism and fluorescence response of a halogen bonding anion receptor. Chemical Communications, 54(44), 5595-5598. [Link]
-
Agilent Technologies. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
ResearchGate. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. [Link]
-
National Center for Biotechnology Information. (2016). Fluorescence Live Cell Imaging. [Link]
-
ResearchGate. (2019). Solvatochromic absorption and fluorescence studies of adenine, thymine and uracil thio-derived acyclonucleosides. [Link]
-
StainsFile. (n.d.). Fluorescent Live Cell Imaging. [Link]
-
Nikon's MicroscopyU. (n.d.). Specimen Preparation and Imaging - Confocal. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Haseloff Lab. (n.d.). Methods in Molecular Biology: Protocols in Confocal microscopy. [Link]
-
MDPI. (2018). Fluorescent Probes for Live Cell Imaging. [Link]
-
Visikol. (2023). Fluorescent Staining Overview. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
-
National Center for Biotechnology Information. (2019). Confocal Microscopy: Principles and Modern Practices. [Link]
-
National Center for Biotechnology Information. (2015). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. [Link]
Sources
- 1. Fluorescent Probes for Live Cell Imaging | MDPI [mdpi.com]
- 2. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 857283-85-3|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Furan-2-yl)nicotinonitrile
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 5-(Furan-2-yl)nicotinonitrile. This valuable heterocyclic compound is a key building block in medicinal chemistry and materials science. However, its synthesis, typically via palladium-catalyzed cross-coupling, can present challenges ranging from low yields to difficult purifications.
This guide is structured to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system for achieving high-yield, high-purity synthesis.
Section 1: Foundational Synthetic Strategy: The Suzuki-Miyaura Coupling
The most robust and widely adopted method for constructing the C-C bond between the pyridine and furan rings is the Suzuki-Miyaura cross-coupling reaction.[1][2] This pathway is preferred over alternatives like Stille coupling due to the lower toxicity, greater stability, and broad commercial availability of the organoboron reagents.[1]
The core transformation involves the coupling of a halo-substituted nicotinonitrile with a furan-2-ylboronic acid or its ester derivative, catalyzed by a palladium(0) complex.
General Reaction Scheme:
The efficiency of this reaction hinges on the successful navigation of its catalytic cycle. Understanding this cycle is paramount to effective troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%), and I see a complex mixture of spots on my TLC plate. What are the primary causes?
A1: Low yield in Suzuki couplings is often multifactorial. The most common culprits are:
-
Protodeborylation of the Boronic Acid: This is a major side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3]
-
Causality: This is often promoted by excessive water, high temperatures, or an inappropriate base. While some water is often beneficial, an excess can hydrolyze the boronate.
-
Solution: Use a stable boronic ester (e.g., a pinacol ester) if protodeborylation is severe.[3] Ensure your solvent is appropriately dry (but not anhydrous, unless using specific anhydrous protocols). Consider using potassium phosphate (K₃PO₄) as the base, which is effective at activating the boronic acid without excessively promoting this side reaction.[4]
-
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black.
-
Causality: Insufficient degassing of the reaction mixture allows oxygen to oxidize the catalyst.
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Homocoupling: You may be forming bipyridine or bifuran byproducts.
-
Causality: This side reaction is also often a consequence of oxygen in the system or can be promoted by certain ligand/catalyst combinations.
-
Solution: Rigorous degassing is the primary solution. If the problem persists, screening different palladium pre-catalysts and ligands may be necessary.
-
Q2: My TLC analysis shows significant unreacted 5-bromonicotinonitrile, even after extended heating. What should I adjust?
A2: This points to a problem with the initial, and often rate-limiting, oxidative addition step. The electron-deficient nature of the pyridine ring can make this step sluggish.
-
Causality: The palladium catalyst is not electron-rich enough to efficiently insert into the Aryl-Bromine bond of the 5-bromonicotinonitrile. This is a classic challenge with electron-poor aryl halides.
-
Solution: The choice of phosphine ligand is critical.
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Use specialized Buchwald-type ligands such as SPhos, XPhos, or RuPhos. These ligands increase the electron density on the palladium center, accelerating oxidative addition.
-
Increase Temperature: Ensure your reaction is being heated effectively. A reaction temperature of 80-110 °C is typical, depending on the solvent.
-
Check Catalyst Source: Ensure your palladium source is active. Using a pre-catalyst (e.g., SPhos Pd G3) can often provide more consistent results than generating the Pd(0) species in situ.
-
Q3: The main impurity I'm isolating is nicotinonitrile, the dehalogenated starting material. How can I prevent this?
A3: Dehalogenation occurs when the aryl halide is reduced instead of coupled.
-
Causality: After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source, followed by reductive elimination to yield the dehalogenated arene.[3] The hydride can originate from trace impurities in the solvent (like alcohols), the base, or even the boronic acid itself under certain conditions.
-
Solution:
-
Solvent Purity: Use high-purity solvents.
-
Base Selection: Carbonate bases can sometimes be problematic. Potassium phosphate (K₃PO₄) is often a cleaner choice.
-
Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. Overheating for extended periods can favor side reactions like dehalogenation.
-
Q4: I'm struggling with purification. The desired product co-elutes with an impurity on my silica gel column.
A4: Co-elution is common when byproducts have similar polarities to the product.
-
Causality: Homocoupled byproducts (e.g., 2,2'-bifuran) can have very similar polarities to the desired biaryl product.
-
Solution:
-
Recrystallization: This is often the most effective method for removing closely-eluting impurities. Try solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene.
-
Acid-Base Workup: During your aqueous workup, a wash with a dilute acid (e.g., 1M HCl) can protonate the basic pyridine nitrogen of your product, potentially altering its partitioning behavior relative to non-basic impurities. Be sure to re-neutralize before extraction.
-
Optimize Chromatography: Experiment with different solvent systems for your column. Adding a small percentage of a third solvent (e.g., a trace of triethylamine if dealing with basic impurities, or acetic acid for acidic ones) can sometimes break the co-elution.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal catalyst and ligand combination for this reaction?
-
A: While many systems can work, a highly reliable starting point is Pd₂(dba)₃ as the palladium source with a bulky, electron-rich phosphine ligand like SPhos or XPhos . Alternatively, using a modern pre-catalyst like SPhos Pd G3 simplifies setup and often gives more reproducible results.
-
-
Q: Which base and solvent system is recommended?
-
A: A common and effective system is potassium phosphate (K₃PO₄) as the base in a solvent mixture of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) .[5] The water is crucial for the transmetalation step.
-
-
Q: Can I use 5-chloronicotinonitrile instead of 5-bromonicotinonitrile?
-
A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the oxidative addition step far more difficult.[1] Success with 5-chloronicotinonitrile almost always requires highly active catalyst systems, such as those employing bulky biarylphosphine ligands (like SPhos) and often higher temperatures or longer reaction times.[1] For initial attempts and process development, 5-bromonicotinonitrile is strongly recommended.
-
Section 4: Optimized Experimental Protocol
This protocol represents a robust starting point for the synthesis, incorporating best practices to mitigate common failure modes.
Reagents & Equipment:
-
5-bromonicotinonitrile
-
2-Furanylboronic acid[6]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (reagent grade)
-
Deionized water
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Degassing: In the Schlenk flask, add 1,4-Dioxane (e.g., 40 mL for a 10 mmol scale reaction) and water (10 mL). Bubble Argon or Nitrogen gas through the solvent mixture for 30 minutes to remove dissolved oxygen.
-
Reagent Addition: To the flask, add 5-bromonicotinonitrile (1.0 eq), 2-furanylboronic acid (1.2-1.5 eq), and finely ground K₃PO₄ (3.0 eq). The excess boronic acid helps drive the reaction to completion.
-
Catalyst Addition: In a separate vial, quickly weigh and mix Pd₂(dba)₃ (0.01-0.02 eq) and SPhos (0.02-0.04 eq). Add this catalyst/ligand mixture to the reaction flask.
-
Reaction Setup: Seal the flask, ensure a positive pressure of inert gas, and begin vigorous stirring.
-
Heating: Lower the flask into a pre-heated oil bath at 90-100 °C.
-
Monitoring: The reaction mixture will typically darken to a brown or black suspension. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 100 mL).
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product (typically a tan or brown solid) can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent like ethanol can yield a high-purity crystalline product.
-
Section 5: Data Summary - Condition Screening
Optimizing yield often requires screening several parameters. The following table summarizes typical conditions and expected outcomes for this transformation.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Condition C (Alternative) | Rationale |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ | PPh₃ is a general ligand; dba/SPhos is more active for this substrate class. |
| Ligand | - | SPhos | P(tBu)₃ | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ is strongly basic but less nucleophilic, often reducing side reactions. |
| Solvent | Toluene/EtOH/H₂O | Dioxane/H₂O | DMF | Dioxane is excellent for solubilizing organics while being water-miscible. |
| Temp (°C) | 90 | 100 | 90 | Higher temperatures may be needed for more active catalyst systems. |
| Typical Yield | 40-60% | >85% | 70-85% | Optimized conditions significantly improve yield by targeting the rate-limiting step. |
Section 6: Troubleshooting Workflow
When faced with a failed reaction, a logical workflow can quickly identify the problem.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
-
Al-dujaili, et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. [Link]
-
Li, et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Matiichuk, et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Al-Warhi, et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Azmi, M. N., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. [Link]
-
Maeba, I., Osaka, K., & Ito, C. (1990). C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. RSC Publishing. [Link]
-
Murahari, M., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Piatnitski, E., et al. (2003). Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-chloro-5-pyridyl)-9-azabicyclo[4.2.1]non-2-ene UB-165. PubMed. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Conti, P., et al. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [Link]
-
Ghosh, B., & Urban, M. W. (2015). Self-healable functional polymers based on Diels–Alder ‘click chemistry’ involving substituted furan and triazolinedione derivatives: a simple and very fast approach. RSC Publishing. [Link]
-
Charoen, S., et al. (2015). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Hindawi. [Link]
-
Organic Syntheses. Nicotinonitrile. Organic Syntheses. [Link]
-
Neto, B. A. D., et al. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
Dreher, S. D., et al. (2016). 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
Sources
Technical Support Center: Purification of 5-(Furan-2-yl)nicotinonitrile by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 5-(Furan-2-yl)nicotinonitrile. As a critical building block in medicinal chemistry, obtaining this compound in high purity is paramount for the synthesis of various therapeutic agents.[1] This document offers troubleshooting advice and answers to frequently asked questions, drawing upon established chromatographic principles and field-proven insights to ensure successful purification outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound, providing causal explanations and actionable solutions.
Issue 1: Poor Separation or Overlapping Peaks
-
Question: My TLC shows good separation, but the column results in mixed fractions of my desired product and impurities. What's going wrong?
-
Answer: This is a common challenge that can stem from several factors. Let's break down the potential causes and solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimized for the larger scale of a column.
-
Causality: A solvent system that provides a high Rf value (e.g., > 0.4) on a TLC plate will often result in rapid elution and poor separation on a column. The larger volume of stationary phase and the dynamics of flow in a column require a finer tuning of the mobile phase.
-
Solution: Aim for a solvent system that gives your target compound, this compound, an Rf value of approximately 0.2-0.3 on the TLC plate. This generally provides the optimal balance between retention time and separation from impurities. If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). Conversely, if the compound is retained too strongly, increase the polarity.[2]
-
-
Compound Tailing/Streaking: You observe long, trailing spots on your TLC and broad, tailing peaks during column elution.
-
Causality: The nicotinonitrile moiety contains a basic pyridine ring. The surface of standard silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can interact strongly with the basic nitrogen atom of your compound, leading to a non-ideal elution profile, characterized by tailing.
-
Solution: To mitigate this interaction, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%.[2] This will neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved separation. Alternatively, consider using a different stationary phase, such as neutral or basic alumina, which is less prone to these acidic interactions.
-
-
Column Overloading: You've loaded a large amount of crude material onto the column.
-
Causality: Exceeding the separation capacity of the column leads to broad bands that overlap, regardless of the solvent system's effectiveness at a smaller scale.
-
Solution: As a general rule, the amount of crude sample loaded should be between 1-5% of the total mass of the stationary phase.[2] If you need to purify a larger quantity of material, it is essential to scale up the column diameter accordingly, rather than simply increasing the load on a smaller column.
-
-
Issue 2: The Compound is Not Eluting from the Column
-
Question: I've run many column volumes of my mobile phase, but I can't detect my product in the fractions. Where is it?
-
Answer: This frustrating situation typically points to one of two possibilities:
-
Compound is Too Polar for the Current Solvent System:
-
Causality: Your chosen mobile phase may be too non-polar to effectively move the highly polar this compound down the column.
-
Solution: A significant increase in the polarity of the mobile phase is required.[2][3] If you started with a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol or even a pure methanol wash to elute highly retained compounds. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often the most effective strategy for compounds with a wide range of polarities.[3]
-
-
Irreversible Adsorption or On-Column Decomposition:
-
Causality: The compound may be unstable under the chromatographic conditions. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules, particularly those containing furan rings, which can be susceptible to acid-mediated polymerization or decomposition.[4]
-
Solution: Before committing your entire batch to a column, it's wise to test the stability of your compound on silica. Spot your crude mixture on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot diminishes, this suggests decomposition.[3] In this case, switching to a more inert stationary phase like neutral alumina is recommended.
-
-
Issue 3: Low Yield of Purified Product
-
Question: I've successfully separated my compound, but the final isolated yield is much lower than expected. Why?
-
Answer: Low recovery can be attributed to several factors, some of which are related to the issues discussed above:
-
Product Decomposition: As mentioned, the compound may be degrading on the column.
-
Incomplete Elution: A portion of your product may remain strongly adsorbed to the top of the column. Always perform a final, high-polarity flush of the column and check these fractions by TLC.
-
Product Smearing Across Many Fractions: If the separation is not optimal, your product may be spread across a large number of fractions at low concentrations. This makes isolation difficult and can lead to losses during solvent evaporation. Optimizing the mobile phase to achieve a sharper elution band is key.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best stationary phase for purifying this compound?
-
A1: Standard silica gel (200-300 mesh) is the most common and cost-effective choice.[5] However, due to the basicity of the pyridine nitrogen, tailing can be an issue. If tailing is significant and cannot be resolved with a basic modifier, neutral alumina is an excellent alternative. For highly polar impurities, reverse-phase (C18) chromatography may also be a viable, albeit more expensive, option.
-
-
Q2: How do I select the initial mobile phase for TLC analysis?
-
A2: A good starting point is a 4:1 mixture of a non-polar solvent to a polar solvent. Common combinations include hexane/ethyl acetate and dichloromethane/methanol.[2] By running TLC plates with varying ratios of these solvents, you can quickly identify a system that provides the target Rf value of 0.2-0.3 for your product.
-
-
Q3: Can I use solvents like tetrahydrofuran (THF)?
-
A3: While THF has strong solvating properties, it is generally avoided in routine preparative chromatography. This is due to its tendency to form explosive peroxides over time and its high UV cutoff, which can interfere with detection. For most applications involving furan and pyridine-containing compounds, combinations of acetonitrile, methanol, ethyl acetate, and hexane are sufficient.[6]
-
-
Q4: What is "dry loading" and when should I use it?
-
A4: Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel before carefully adding it to the top of your packed column. This is the preferred method when your compound is not very soluble in the mobile phase. Dissolving the sample in a strong, polar solvent and loading it directly can disrupt the column packing and lead to poor separation.
-
Data Summary Table
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (200-300 mesh) or Neutral Alumina | Silica is standard; switch to alumina if acid-sensitivity or severe tailing is observed.[3][5] |
| Mobile Phase Systems | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Start with these systems to screen for optimal polarity.[2] |
| Target Rf Value (TLC) | 0.2 - 0.3 | Provides the best chance for good separation on the column. |
| Basic Modifier | 0.1 - 1% Triethylamine (Et3N) in the mobile phase | Neutralizes acidic silanol groups on silica, preventing peak tailing.[2] |
| Sample Load | 1-5% of stationary phase mass (w/w) | Prevents column overloading and ensures optimal separation.[2] |
Detailed Experimental Protocol: Column Chromatography of this compound
This protocol assumes a crude sample of approximately 1 gram. Adjustments should be made for different scales.
1. Preparation of the Column: a. Select a glass column of appropriate size (e.g., 40 mm diameter). b. Add a small plug of cotton or glass wool to the bottom outlet. c. Add a ~1 cm layer of sand. d. In a separate beaker, prepare a slurry of ~50 g of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate). e. Pour the slurry into the column, continuously tapping the side of the column to ensure even packing. f. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed .[7] g. Add another ~1 cm layer of sand to the top of the packed silica to prevent disturbance during solvent addition.[7]
2. Sample Loading (Dry Loading Method): a. Dissolve the 1 g crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add ~2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. c. Carefully add this powder to the top of the prepared column.
3. Elution: a. Begin eluting with the initial, low-polarity mobile phase. b. Collect fractions of a consistent volume (e.g., 20 mL) in test tubes. c. If separation of non-polar impurities is achieved and the product is not eluting, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 9:1 to 4:1 to 1:1 Hexane/Ethyl Acetate.
4. Fraction Analysis: a. Monitor the elution process by spotting fractions onto TLC plates. b. Visualize the spots under a UV lamp (254 nm). c. Combine the fractions that contain the pure product.
5. Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid or oil under high vacuum to remove any residual solvent. c. Obtain the mass of the pure product and calculate the yield. Characterize by NMR, MS, etc., to confirm purity and identity.
Troubleshooting Workflow
This diagram provides a logical pathway for diagnosing and resolving common issues during the purification process.
Caption: Troubleshooting workflow for column chromatography purification.
References
- Maeba, I., Osaka, K., & Ito, C. (n.d.). C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. RSC Publishing.
- Organic Syntheses Procedure. (n.d.). Nicotinonitrile.
- SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
- Komm, C., Rochani, A., Fox, T., & Kaushal, G. (2022). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug Discoveries & Therapeutics, 16(1), 1-7.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi.
- Lin, Y. P., Chen, Y. C., & Lee, Y. C. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2297.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Breda, S., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique, 53(3), 195-201.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- ResearchGate. (n.d.). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2567.
- ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
- Figshare. (n.d.). Download (1.02 MB).
- ResearchGate. (n.d.). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate.
- (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Wiley-VCH. (n.d.). Supporting Information.
- Tombe, R., & Matsubara, S. (2011). PREPARATION OF FURAN RING FROM 2-(OXIRAN-2-YL)-1-ALKYLETHANONE CATALYZED BY NAFION SAC-13. Heterocycles, 83(10), 2335.
- National Institutes of Health. (n.d.). Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity.
- LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- National Institutes of Health. (n.d.). Solution-Phase Synthesis of a Highly Substituted Furan Library.
Sources
Technical Support Center: Synthesis of 5-(Furan-2-yl)nicotinonitrile
Welcome to the technical support center for the synthesis of 5-(Furan-2-yl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, particularly via palladium-catalyzed cross-coupling reactions. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction to the Synthesis of this compound
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction joins a halogenated nicotinonitrile derivative, such as 5-bromonicotinonitrile, with a furan-2-ylboronic acid or its ester. While this method is powerful, the heterocyclic nature of both coupling partners can lead to a range of side reactions, complicating the reaction outcome and purification process.
Below, we present a troubleshooting guide in a question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide & FAQs
Low Yield of the Desired Product and Presence of Starting Materials
Question: I am observing a low yield of this compound, with a significant amount of unreacted 5-bromonicotinonitrile and the formation of furan. What is the likely cause and how can I mitigate this?
Answer: This is a classic symptom of protodeboronation of the 2-furylboronic acid. Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which is a common side reaction in Suzuki-Miyaura couplings.[1] Heteroarylboronic acids, especially those with electron-rich rings like furan, are particularly susceptible to this side reaction.[1]
Causality: The mechanism of protodeboronation can be complex, but it is often facilitated by aqueous basic conditions, which are standard in many Suzuki-Miyaura protocols. The presence of water and a base can lead to the formation of a boronate species that is susceptible to protonolysis.
Troubleshooting Protocol:
-
Minimize Water Content: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can promote protodeboronation. Try using a biphasic solvent system with a minimal amount of water, or consider using anhydrous conditions with a soluble base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
-
Choice of Base: The strength and nature of the base are critical. A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over strong bases like sodium hydroxide (NaOH). The use of fluoride bases like CsF can also be effective in suppressing protodeboronation.
-
Use of Boronic Esters: Pinacol esters of 2-furylboronic acid are generally more stable towards protodeboronation than the corresponding boronic acids. Consider using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan as your coupling partner.
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation. If possible, screen for a lower effective reaction temperature.
-
"Slow-Release" Strategy: Employing N-methyliminodiacetic acid (MIDA) boronates can be an effective strategy. These stable boronates slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation relative to the desired cross-coupling.
Formation of Symmetrical Byproducts
Question: My reaction mixture contains significant amounts of 2,2'-bifuran and 5,5'-bis(nicotinonitrile) alongside my desired product. What is causing the formation of these homocoupled products?
Answer: The formation of symmetrical biaryls, such as 2,2'-bifuran and 5,5'-bis(nicotinonitrile), is a result of homocoupling side reactions. These can occur with both the organoboron reagent and the aryl halide.
Causality:
-
Homocoupling of 2-Furylboronic Acid: This is often mediated by the palladium catalyst, particularly in the presence of oxygen.[2] Oxidative coupling of two boronic acid molecules can occur, leading to the formation of the symmetrical dimer.
-
Homocoupling of 5-Bromonicotinonitrile: This can also be catalyzed by palladium, especially at higher temperatures and with certain phosphine ligands. Reductive coupling of two aryl halide molecules can be a competing pathway.
Troubleshooting Protocol:
-
Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. This is crucial to minimize oxygen-mediated homocoupling of the boronic acid.
-
Optimize Catalyst and Ligand:
-
The choice of phosphine ligand can significantly influence the extent of homocoupling. Bulky, electron-rich ligands often favor the desired cross-coupling over homocoupling. Consider ligands like SPhos or XPhos.
-
Using a pre-catalyst where the palladium is already in the Pd(0) state can sometimes reduce side reactions compared to in situ reduction of a Pd(II) source.
-
-
Control Reaction Temperature: Higher temperatures can promote the homocoupling of the aryl halide. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Stoichiometry of Reagents: Using a slight excess (1.1-1.5 equivalents) of the 2-furylboronic acid can sometimes help to favor the cross-coupling reaction over the homocoupling of 5-bromonicotinonitrile.
Presence of Amide or Carboxylic Acid Impurities
Question: I have identified 5-(furan-2-yl)nicotinamide or 5-(furan-2-yl)nicotinic acid in my product. How is this happening and how can I prevent it?
Answer: The presence of these impurities indicates the hydrolysis of the nitrile group on the nicotinonitrile ring. This can occur under the basic conditions often employed in Suzuki-Miyaura coupling reactions.
Causality: The cyano group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid. This process is catalyzed by both acid and base, but under the basic conditions of the Suzuki-Miyaura reaction, base-catalyzed hydrolysis is the relevant pathway. The reaction is often promoted by higher temperatures and prolonged reaction times.
Troubleshooting Protocol:
-
Use a Milder Base: Strong bases like NaOH or KOH are more likely to promote nitrile hydrolysis. Opt for weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Lower Reaction Temperature and Time: If the cross-coupling reaction proceeds at a reasonable rate at a lower temperature, this will significantly reduce the rate of nitrile hydrolysis. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Protecting Groups: While less ideal due to additional synthetic steps, if nitrile hydrolysis is a persistent and significant issue, consider a synthetic route where the furan is coupled to a pyridine ring that has a precursor to the nitrile group, which can be introduced in a later step under non-hydrolytic conditions.
Visualizing the Reaction Pathways
To better understand the relationship between the desired reaction and the common side reactions, the following workflow diagram is provided:
Caption: Reaction workflow for the synthesis of this compound.
Summary of Key Parameters and Troubleshooting
| Issue | Primary Cause | Key Troubleshooting Strategies |
| Low Yield & Furan Formation | Protodeboronation of 2-furylboronic acid | Use boronic ester, minimize water, use milder base (K₂CO₃, CsF), lower temperature. |
| Formation of 2,2'-Bifuran | Homocoupling of 2-furylboronic acid | Ensure anaerobic conditions, optimize catalyst and ligand (e.g., SPhos). |
| Formation of 5,5'-Bis(nicotinonitrile) | Homocoupling of 5-bromonicotinonitrile | Lower reaction temperature, use slight excess of boronic acid. |
| Nitrile Hydrolysis | Basic reaction conditions | Use milder base (K₂CO₃, K₃PO₄), lower temperature, shorter reaction time. |
Purification Strategies
The purification of this compound from the aforementioned side products can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The homocoupled products (2,2'-bifuran and 5,5'-bis(nicotinonitrile)) are generally less polar than the desired product. The hydrolyzed byproducts (amide and carboxylic acid) are significantly more polar.
-
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining high-purity material. A solvent screen using solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) is recommended.
Concluding Remarks
The synthesis of this compound, while conceptually straightforward via Suzuki-Miyaura coupling, requires careful optimization to mitigate the formation of several key side products. By understanding the mechanisms behind these side reactions and systematically adjusting reaction parameters, researchers can significantly improve the yield and purity of the desired compound. This guide serves as a starting point for troubleshooting, and further optimization may be necessary for specific experimental setups.
References
-
Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023). Available at: [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. (n.d.). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (n.d.). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.). Available at: [Link]
-
Nickel-Catalyzed Cross-Coupling Reactions to Access α-Aryl Nitriles. (n.d.). Available at: [Link]
-
Furfural-based 2,2′-bifurans : synthesis and applications in polymers - OuluREPO. (n.d.). Available at: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019). Available at: [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene - ResearchGate. (n.d.). Available at: [Link]
-
nicotinonitrile - Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.). Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). Available at: [Link]
-
Nickel-catalyzed Cross-coupling Reactions to Access a-Aryl Nitriles - TSpace. (n.d.). Available at: [Link]
-
5,5′-Biindole - MDPI. (n.d.). Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (n.d.). Available at: [Link]
-
Studies in furan chemistry. Part IV. 2,2′-Bifurans - Journal of the Chemical Society C. (n.d.). Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (n.d.). Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. (n.d.). Available at: [Link]
-
Nickel-catalyzed Cross-coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate - Organic Syntheses. (2022). Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. (n.d.). Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (n.d.). Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Protodeboronation - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). Available at: [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI. (n.d.). Available at: [Link]
-
Synthesis and Characterization of Iron Bispyridine Bisdicyanamide, Fe[C5H5N]2[N(CN)2]2. (n.d.). Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (n.d.). Available at: [Link]
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Available at: [Link]
-
Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
-
Photochemical Nickel-Catalyzed Reductive Migratory Cross-Coupling of Alkyl Bromides with Aryl Bromides - Organic Chemistry Portal. (2018). Available at: [Link]
-
Synthesis and characterization of bis-cyclopropanated 1,3,5-tricarbonyl compounds. A combined synthetic, spectroscopic and theoretical study - PubMed. (2011). Available at: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. (n.d.). Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). Available at: [Link]
-
2,2'-Bifuran | C8H6O2 | CID 80006 - PubChem. (n.d.). Available at: [Link]
Sources
Furan Polymerization: A Technical Support Guide for Researchers
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for preventing the unwanted polymerization of furan and its derivatives during chemical reactions. Furan's high reactivity, while synthetically useful, makes it prone to degradation and polymerization, particularly under acidic conditions, leading to reduced yields and complex purification challenges.
This technical support center is designed for researchers, scientists, and drug development professionals. It offers a blend of theoretical understanding and field-proven experimental protocols to help you navigate the complexities of furan chemistry and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my furan-containing reaction turning dark and producing insoluble material?
This is a classic sign of furan polymerization. Furan is an electron-rich aromatic heterocycle that is highly susceptible to attack by electrophiles, including protons.[1] Acidic conditions, even trace amounts, can protonate the furan ring, initiating a cascade of reactions that lead to the formation of high-molecular-weight, often colored and insoluble, polymers.[1]
Q2: What are the primary triggers for furan polymerization?
The main culprits are:
-
Acids: Both Brønsted and Lewis acids can catalyze polymerization. Strong acids are particularly problematic, but even mild acids or acidic impurities in reagents and solvents can be sufficient to initiate the process.[1]
-
Heat: Elevated temperatures can promote thermal degradation and polymerization of furan and its derivatives.
-
Radical Initiators: In some cases, radical species can lead to polymerization, especially in the presence of oxygen or other radical sources.
Q3: How do substituents on the furan ring affect its stability?
Substituents play a crucial role in modulating the stability of the furan ring.
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, making it more reactive towards electrophiles and thus more prone to polymerization.
-
Electron-withdrawing groups (e.g., formyl, carboxyl, nitro) decrease the electron density of the ring, which generally increases its stability and reduces the tendency to polymerize.[2] For instance, furfural is more stable than furan itself.
Q4: Can the choice of solvent prevent furan polymerization?
Absolutely. The solvent can have a significant impact on the stability of furan derivatives. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), have been shown to have a stabilizing effect and can suppress polymerization.[3][4] Protic solvents, especially water, can participate in the degradation pathways and should be used with caution, particularly in the presence of acids.[4][5]
Troubleshooting Guides: Reaction-Specific Solutions
Undesired polymerization of furan can be a significant hurdle in various synthetic transformations. This section provides detailed troubleshooting strategies for common reactions involving furan.
Issue 1: Polymerization During Electrophilic Substitution (e.g., Friedel-Crafts, Nitration, Halogenation)
Electrophilic substitution reactions on furan are notoriously challenging due to the ring's high reactivity and sensitivity to the acidic conditions often employed.
Causality: The strong Lewis or Brønsted acids used to activate the electrophile readily protonate and polymerize the furan ring. The intermediate carbocation is highly stabilized, making the furan ring more reactive than benzene, but also more susceptible to uncontrolled reactions.
Troubleshooting Protocol:
-
Use Mild Lewis Acids: Opt for milder Lewis acids such as BF₃·OEt₂, ZnCl₂, or SnCl₄ over stronger ones like AlCl₃.
-
Low-Temperature Conditions: Perform the reaction at the lowest possible temperature to control the reaction rate and minimize side reactions. A typical starting point is -78 °C (dry ice/acetone bath).
-
Choice of Reagents:
-
Acylation: Use acetic anhydride with a mild catalyst like phosphoric acid or BF₃·OEt₂ instead of acyl chlorides with AlCl₃.
-
Nitration: Employ milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures.
-
-
Solvent Selection: Use inert, non-polar solvents like dichloromethane or carbon disulfide.
-
Reverse Addition: Add the furan derivative slowly to the mixture of the electrophile and catalyst to maintain a low concentration of the furan and reduce the likelihood of polymerization.
Experimental Protocol: Mild Friedel-Crafts Acylation of Furan
-
To a stirred solution of acetic anhydride (1.2 equivalents) in dichloromethane at -78 °C, add boron trifluoride etherate (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of furan (1 equivalent) in dichloromethane dropwise over 30 minutes.
-
Maintain the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Issue 2: Furan Decomposition and Polymerization in Diels-Alder Reactions
While the Diels-Alder reaction is a powerful tool for furan chemistry, the reversibility of the reaction at higher temperatures and the potential for acid-catalyzed side reactions can be problematic.
Causality: The retro-Diels-Alder reaction can occur at elevated temperatures, leading to the regeneration of the furan, which may then be susceptible to polymerization under the reaction conditions. Additionally, Lewis acid catalysts used to promote the cycloaddition can also initiate furan polymerization.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Use the lowest temperature at which the Diels-Alder reaction proceeds at a reasonable rate. The retro-Diels-Alder becomes more significant at higher temperatures.
-
High Pressure: Applying high pressure can favor the forward Diels-Alder reaction, which has a negative activation volume, and allow for the use of lower temperatures.
-
Catalyst Choice: If a Lewis acid is necessary, use a milder one and carefully control its stoichiometry.
-
Solvent Effects: The choice of solvent can influence the reaction equilibrium. Aqueous media have been shown to promote the Diels-Alder reaction of some furans by stabilizing the transition state and, in some cases, the adduct.[6]
-
Intramolecular vs. Intermolecular: Intramolecular Diels-Alder reactions are often more facile and can proceed under milder conditions than their intermolecular counterparts due to a less unfavorable entropy change.[7]
Visualization of Furan Polymerization Pathways
Preventative Strategies: A Proactive Approach
Beyond troubleshooting, a proactive approach to experimental design can significantly mitigate the risk of furan polymerization.
Strategic Use of Inhibitors
Inhibitors can be added to the reaction mixture to scavenge species that initiate polymerization.
| Inhibitor Type | Examples | Mechanism of Action | Typical Use Cases |
| Radical Scavengers/Antioxidants | Butylated hydroxytoluene (BHT), Hydroquinone, TEMPO | Trap free radicals, preventing radical-initiated polymerization. | Reactions sensitive to air/light, or those using radical initiators. |
| Acid Scavengers | Non-nucleophilic bases (e.g., proton sponge), finely ground anhydrous K₂CO₃ or NaHCO₃ | Neutralize trace acidic impurities in reagents and solvents. | Acid-sensitive reactions where acidic byproducts may form. |
Note: The choice and concentration of the inhibitor should be carefully considered to avoid interference with the desired reaction.
Protecting Group Strategies
While protecting groups are commonly used for functional groups on the furan ring (e.g., acetal protection of furfural), protecting the furan ring itself from polymerization is less straightforward. One advanced strategy involves a reversible Diels-Alder reaction.
Concept: The furan ring can be temporarily "masked" by reacting it with a dienophile (e.g., maleimide) to form a stable Diels-Alder adduct. This adduct is not susceptible to polymerization under many conditions. After the desired transformations on other parts of the molecule are complete, the furan ring can be regenerated via a retro-Diels-Alder reaction, typically by heating.[8][9]
Workflow for Furan Protection via Reversible Diels-Alder
Monitoring Polymerization
Early detection of polymerization can save valuable time and resources.
-
Visual Observation: A change in color (often to yellow, brown, or black) and the formation of precipitates are the most immediate indicators.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of broad, unresolved signals in the ¹H or ¹³C NMR spectrum is a strong indication of polymer formation. Conversely, sharp, well-defined peaks are characteristic of the desired small molecule product.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are ideal for detecting the formation of high-molecular-weight species. The appearance of peaks at shorter retention times compared to the starting material and product confirms the presence of oligomers or polymers.
References
-
Hu, X., Jiang, S., Kadarwati, S., Dong, D., & Li, C.-Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(35), 29381–29389. [Link]
-
van der Loop, M. G., Kappe, C. O., & de la Hoz, A. (2021). Direct Diels–Alder reactions of furfural derivatives with maleimides. Chemical Communications, 57(1), 89-92. [Link]
- BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions.
-
Frontal ring-opening metathesis polymerization (FROMP) presents an energy-efficient approach to produce high-performance polymers, typically utilizing norbornene derivatives from Diels–Alder reactions. (2024). Advanced Materials, 36(36). [Link]
-
Lenders, J. W. H., van der Sman, R. G. M., & de Vries, J. G. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(9), 2933–2953. [Link]
-
Wang, Y., et al. (2022). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 27(19), 6529. [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Chemistry – A European Journal. [Link]
-
Recent advances in the development of green furan ring-containing polymeric materials based on renewable plant biomass. (2022). Chemical Society Reviews, 52(1), 115-171. [Link]
-
Five Member Heterocycles Reactivity of Furan. (2020, August 20). YouTube. Retrieved from [Link]
- Furan as a vers
-
Lomba, L., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2029. [Link]
-
Disconnecting with a sneaky furan? (2023, August 13). YouTube. Retrieved from [Link]
-
Chen, C.-H., Rao, P. D., & Liao, C.-C. (2000). Furans Act as Dienophiles in Facile Diels−Alder Reactions with Masked o-Benzoquinones. Journal of the American Chemical Society, 122(32), 7674–7675. [Link]
-
Lee, J. H., et al. (2018). The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives. RSC Advances, 8(70), 40156-40163. [Link]
- Gandini, A., & Belgacem, M. N. (1997). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. Progress in Polymer Science, 22(6), 1203-1329.
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.).
-
Hu, X., Jiang, S., Kadarwati, S., Dong, D., & Li, C.-Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(35), 29381–29389. [Link]
- Lee, J. H., et al. (2018). The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives. RSC Advances, 8(70), 40156-40163.
- Why do pyrrole, furan, and thiophene behave electrophile behavior? (2020, May 6). Quora.
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (2020). Frontiers in Chemistry, 8, 582. [Link]
- There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. (n.d.).
- van der Loop, M. G., et al. (2021). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Green Chemistry, 23(15), 5543-5548.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate der ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07268J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Nicotinonitrile Synthesis
Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of nicotinonitrile synthesis and optimize your reaction conditions for high yield and purity.
I. Overview of Synthetic Routes
Nicotinonitrile, also known as 3-cyanopyridine, is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its preparation can be approached through several synthetic pathways, each with its own set of advantages and challenges. The most common methods include the ammoxidation of 3-picoline, the dehydration of nicotinamide, and the cyanation of 3-halopyridines. This guide will focus on providing practical insights and troubleshooting for these key methods.
II. Ammoxidation of 3-Picoline
The vapor-phase ammoxidation of 3-picoline (3-methylpyridine) is the primary industrial method for nicotinonitrile production.[1][2] This process involves the reaction of 3-picoline with ammonia and air at elevated temperatures over a heterogeneous catalyst.[1][3]
Reaction Scheme:
CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O
Experimental Workflow: Ammoxidation of 3-Picoline
Caption: Workflow for the Ammoxidation of 3-Picoline.
Troubleshooting Guide: Ammoxidation of 3-Picoline
Q1: My conversion of 3-picoline is low, even at the recommended temperature.
A1: Low conversion can be attributed to several factors:
-
Catalyst Deactivation: The catalyst is the heart of this reaction. Its activity can diminish over time due to:
-
Thermal Sintering: Prolonged exposure to high temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[4] This is often accelerated by the presence of water vapor, a byproduct of the reaction.[4]
-
Poisoning: Trace impurities in the feed, such as sulfur or arsenic compounds, can irreversibly bind to the active sites of the catalyst, leading to a sharp decline in activity.[4][5]
-
Fouling: Carbon deposition (coking) on the catalyst surface can block active sites.[4]
-
-
Insufficient Temperature: While high temperatures can lead to sintering, a temperature that is too low will result in slow reaction kinetics. The optimal temperature is a balance between reaction rate and catalyst stability.
-
Incorrect Feed Ratio: The molar ratio of 3-picoline to ammonia and oxygen is critical. An excess or deficiency of any reactant can negatively impact conversion.
Q2: I am observing a significant amount of pyridine as a byproduct.
A2: The formation of pyridine is a known side reaction in the ammoxidation of 3-picoline, resulting from the dealkylation of the starting material.[6] To minimize this:
-
Optimize Catalyst Composition: The selectivity of the catalyst is key. Vanadium-based catalysts are commonly used, often with promoters like molybdenum, titanium, or antimony oxides to enhance selectivity towards nicotinonitrile.[1][3]
-
Control Reaction Temperature: Higher temperatures can favor dealkylation. It is crucial to operate within the optimal temperature window for your specific catalyst.
Q3: The reaction is producing a significant amount of COx (carbon monoxide and carbon dioxide). What is causing this?
A3: The formation of COx indicates over-oxidation of the 3-picoline. This can be caused by:
-
Excessive Oxygen Concentration: A high oxygen-to-hydrocarbon ratio can lead to complete combustion.
-
High Reaction Temperature: Elevated temperatures can increase the rate of non-selective oxidation pathways.
-
Catalyst Hotspots: Poor heat dissipation in the reactor can lead to localized areas of very high temperature, promoting over-oxidation.
FAQs: Ammoxidation of 3-Picoline
Q: What are the most common catalysts for this reaction?
A: Vanadium-based catalysts, particularly V₂O₅ supported on materials like TiO₂, SiO₂, or Al₂O₃, are widely used.[1][3][7] Promoters such as MoO₃, Sb₂O₃, and WO₃ are often added to improve performance.[3]
Q: How does the catalyst support affect the reaction?
A: The support plays a crucial role in dispersing the active catalytic species, providing mechanical strength, and influencing the overall catalytic activity and selectivity. The choice of support can affect the acidity and redox properties of the catalyst.
Q: Can this reaction be performed in a liquid phase?
A: While theoretically possible, the industrial standard for this reaction is a vapor-phase process due to advantages in reaction kinetics, catalyst stability, and product separation at the required operating temperatures.
Data Presentation: Catalyst Performance in 3-Picoline Ammoxidation
| Catalyst System | Support | Temperature (°C) | 3-Picoline Conversion (%) | Nicotinonitrile Selectivity (%) | Reference |
| V₂O₅ | - | 280-500 | High | High | [3] |
| V₂O₅-WO₃ | TiO₂ | >500 | High | High | [4] |
| V₂O₅ | AlF₃ | 350 | 84.8 | 93.4 | [6] |
III. Dehydration of Nicotinamide
For laboratory-scale synthesis, the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) is a common and effective method.[8][9]
Reaction Scheme:
C₅H₄NCONH₂ + P₂O₅ → C₅H₄NCN + H₃PO₄ (unbalanced)
Experimental Workflow: Dehydration of Nicotinamide
Caption: Workflow for the Dehydration of Nicotinamide.
Troubleshooting Guide: Dehydration of Nicotinamide
Q1: The reaction is not proceeding, or the yield is very low.
A1: This is often due to the deactivation of the dehydrating agent.
-
Hygroscopic P₂O₅: Phosphorus pentoxide is extremely hygroscopic and will readily absorb atmospheric moisture, converting it to phosphoric acid, which is ineffective for this dehydration.[10][11] Ensure that the P₂O₅ is fresh and handled under anhydrous conditions.
-
Insufficient Mixing: The reaction is a solid-solid mixture. Thorough mixing of the powdered reactants is essential to ensure intimate contact.
-
Inadequate Heating: Sufficient heat is required to drive the reaction and distill the product. Ensure the heating is vigorous enough for the product to distill over.
Q2: The condenser is clogging during distillation.
A2: Nicotinonitrile is a solid at room temperature (m.p. 49-51 °C), which can cause it to solidify in the condenser.
-
Use a Wide-Bore Condenser: A condenser with a wider internal diameter can help prevent blockages.
-
Gentle Heating of the Condenser: In some cases, gentle heating of the condenser with a heat gun can prevent solidification. However, be cautious not to overheat, as this will prevent condensation.
-
Appropriate Solvent Rinse: After the reaction, a suitable solvent can be used to rinse the condenser and dissolve any solidified product. Acetone is often more effective than ether for this purpose.[8]
FAQs: Dehydration of Nicotinamide
Q: Are there alternative dehydrating agents to P₂O₅?
A: Yes, other dehydrating agents such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA) can also be used for the dehydration of amides. However, the reaction conditions and workup procedures will vary.
Q: What is the mechanism of dehydration using P₂O₅?
A: The reaction involves the electrophilic attack of the carbonyl oxygen of the amide onto the phosphorus atom of P₂O₅.[12] This is followed by a series of steps leading to the elimination of a molecule of water and the formation of the nitrile.[12]
IV. Cyanation of 3-Bromopyridine
The cyanation of 3-bromopyridine is another viable laboratory-scale synthesis, typically employing a copper(I) cyanide-mediated reaction (Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation.[8][13]
Reaction Scheme (Rosenmund-von Braun):
C₅H₄NBr + CuCN → C₅H₄NCN + CuBr
Troubleshooting Guide: Cyanation of 3-Bromopyridine
Q1: The reaction is not going to completion, and I am recovering my starting material.
A1: The Rosenmund-von Braun reaction is notoriously sensitive to reaction conditions.
-
High Temperatures are Crucial: This reaction typically requires high temperatures, often in the range of 150-250 °C.[13] Ensure your reaction is heated sufficiently.
-
Solvent Choice and Purity: A high-boiling polar aprotic solvent like DMF or pyridine is typically used.[13] The solvent must be anhydrous, as water can interfere with the reaction.
-
Quality of CuCN: The copper(I) cyanide should be of high purity. Impurities can inhibit the reaction. Some sources suggest that older, slightly greenish CuCN may be less reactive.[14]
-
Activation of the Aryl Halide: The reactivity of the aryl halide is important. While 3-bromopyridine is generally suitable, electron-withdrawing groups on the pyridine ring can deactivate it towards this reaction.
Q2: I am having difficulty purifying my product from the reaction mixture.
A2: Purification can be challenging due to the nature of the reactants and byproducts.
-
Workup Procedure: The workup often involves treating the reaction mixture with a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.[13]
-
Chromatography Issues: Pyridine-containing compounds can exhibit peak tailing on silica gel chromatography due to the interaction of the basic nitrogen with the acidic silanol groups of the silica. Adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent can help to mitigate this issue.[15]
FAQs: Cyanation of 3-Bromopyridine
Q: Is the palladium-catalyzed cyanation a better alternative?
A: Palladium-catalyzed cyanations often proceed under milder conditions and can have a broader substrate scope and better functional group tolerance.[13] However, the cost of the palladium catalyst and ligands can be a consideration.
Q: What are the safety precautions for working with cyanides?
A: All cyanide compounds are highly toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment. Have a cyanide poisoning antidote kit available and be familiar with its use. Acidic workup conditions will generate toxic hydrogen cyanide gas, so proper quenching and ventilation are critical.
V. General Purification of Nicotinonitrile
Regardless of the synthetic route, the final product will require purification. Common techniques include:
-
Distillation: Nicotinonitrile has a boiling point of 205-208 °C, making atmospheric or vacuum distillation a viable purification method for thermally stable impurities.[8]
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system must be chosen where nicotinonitrile is soluble at high temperatures and sparingly soluble at low temperatures.
-
Column Chromatography: As mentioned previously, this is a powerful technique for separating nicotinonitrile from closely related impurities.[15]
VI. References
-
Organic Syntheses. Nicotinonitrile. Available from: [Link]
-
Google Patents. CN102249994B - Preparation method of nicotinic acid. Available from:
-
MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Available from: [Link]
-
Wikipedia. Ammoxidation. Available from: [Link]
-
YouTube. Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12 |. Available from: [Link]
-
Taylor & Francis Online. Ammoxidation – Knowledge and References. Available from: [Link]
-
eScholarship.org. Insights into the mechanism and kinetics of propene oxidation and ammoxidation over bismuth molybdate catalysts derived from exp. Available from: [Link]
-
ACS Publications. Kinetics and Mechanism of the Vapor-Phase Ammoxidation of 3-Picoline. Available from: [Link]
-
MDPI. Deactivation of V2O5−WO3/TiO2 DeNOx Catalyst under Commercial Conditions in Power Production Plant. Available from: [Link]
-
Chemistry Stack Exchange. Dehydration of carboxylic acids using P2O5. Available from: [Link]
-
ResearchGate. Effect of Soluble P2O5 Form on the Hydration and Hardening of Hemihydrate Phosphogypsum. Available from: [Link]
-
Google Patents. US2491253A - Preparation of nicotinonitrile. Available from:
-
ResearchGate. Reaction pathways on V 2 O 5 /AlF 3 catalyst in the ammoxidation of.... Available from: [Link]
-
Google Patents. CN104974081A - Synthetic method of 3-bromopyridine. Available from:
-
RSC Publishing. New insights into the deactivation mechanism of V2O5-WO3/TiO2 catalyst during selective catalytic reduction of NO with NH3: synergies between arsenic and potassium species. Available from: [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Available from: [Link]
-
Master Organic Chemistry. Dehydration of amides to give nitriles. Available from: [Link]
-
ResearchGate. How phosphorus pentoxide can be dehydrated?. Available from: [Link]
-
National Institutes of Health. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. Available from: [Link]
-
YouTube. Organic Chemistry 2: Anhydride Synthesis (P2O5). Available from: [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
Sciencemadness.org. Synthesis of Nicotine and Analogues. Available from: [Link]
-
ACS Omega. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. Available from: [Link]
-
ResearchGate. Heat capacity and glass transition in P2O5-H 2O solutions: Support for Mishima's conjecture on solvent water at low temperature. Available from: [Link]
-
Reddit. Cyanation of aryl bromide. Available from: [Link]
-
Google Patents. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines. Available from:
-
ResearchGate. Enzyme and Process Development for Production of Nicotinamide. Available from: [Link]
-
MDPI. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Available from: [Link]
Sources
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 3. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. New insights into the deactivation mechanism of V2O5-WO3/TiO2 catalyst during selective catalytic reduction of NO with NH3: synergies between arsenic and potassium species - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in Large-Scale Nicotinonitrile Production
Welcome to the Technical Support Center for Nicotinonitrile Synthesis. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of 3-cyanopyridine (nicotinonitrile). As a critical starting material and API intermediate, the purity of nicotinonitrile is paramount.[1][2] This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you identify, control, and manage impurities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurities in nicotinonitrile production.
Q1: What are the primary sources and types of impurities in nicotinonitrile synthesized via the ammoxidation of 3-picoline?
A1: Impurities in the ammoxidation process can be broadly categorized into three groups based on their origin:
-
Starting Material & Process-Related Impurities: These originate from the feedstock or core process equipment.
-
Unreacted 3-Picoline: Incomplete conversion is a common source.
-
Pyridine: Formed via demethylation of 3-picoline at high temperatures.
-
Inorganic Impurities: Traces of catalyst metals (e.g., Vanadium, Molybdenum) or materials from reactors.[3]
-
-
Side-Reaction Impurities: These are by-products of the main reaction. The ammoxidation of 3-picoline is a partial oxidation, and numerous side reactions can occur.[4]
-
Carbon Oxides (CO, CO₂): Result from complete oxidation of the starting material.
-
Hydrogen Cyanide (HCN): A common by-product in ammoxidation reactions.[4]
-
-
Degradation & Subsequent Reaction Impurities: These form from the nicotinonitrile product itself under reaction or work-up conditions.
-
Nicotinamide: The primary hydrolysis product, formed if water is present at elevated temperatures.
-
Nicotinic Acid: Results from the further hydrolysis of nicotinamide.[5]
-
Colored, High-Boiling Impurities: Often yellow or brown, these are typically polymeric or complex condensation products. Their formation is promoted by excessive temperatures or localized hot spots in the reactor, which can initiate radical polymerization of the nitrile or other reactive intermediates.[6]
-
Q2: What is the regulatory perspective on controlling impurities in nicotinonitrile when it is used as an API starting material?
A2: When nicotinonitrile is used as a starting material for an Active Pharmaceutical Ingredient (API), its manufacturing process falls under the purview of Good Manufacturing Practice (GMP). The key international guideline is the ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[2][3][7]
The core principle is that the quality of the starting material directly impacts the quality of the final API.[2] While the full stringency of API GMP may not apply to the early steps of starting material synthesis, manufacturers must:
-
Define and justify the point at which GMP standards are applied.[7][8]
-
Have a robust quality management system in place.
-
Understand the impurity profile and demonstrate control over it.
-
Ensure that impurities from the starting material do not compromise the purity of the final drug substance.
Therefore, you must identify and control impurities in nicotinonitrile to ensure they are adequately purged in subsequent steps or are present below acceptable limits in the final API.[9]
Q3: Which analytical techniques are most suitable for developing an impurity profile for nicotinonitrile?
A3: A combination of chromatographic techniques is essential for a comprehensive impurity profile.
-
Gas Chromatography (GC): This is the preferred method for analyzing volatile and thermally stable impurities. A GC-FID (Flame Ionization Detector) method is excellent for quantification of known impurities like residual 3-picoline and pyridine.[10][11] Coupling GC with a Mass Spectrometer (GC-MS) is critical for identifying unknown impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for analyzing non-volatile or thermally sensitive impurities, such as nicotinamide and nicotinic acid. Reversed-phase HPLC with UV detection is most common.[13][14]
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during production and purification.
Problem 1: Final product has a persistent yellow or brown discoloration.
-
Likely Cause: The presence of high-boiling, polymeric impurities. These are formed when reactive intermediates are exposed to excessive temperatures or prolonged residence times in the reactor. The color intensity is proportional to the concentration and complexity of these polymeric species.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for colored impurities.
-
Solution & Recommended Protocols:
-
Optimize Reaction Conditions:
-
Temperature Control: Ensure your reactor's temperature is uniform and does not have localized hot spots. Overheating is a primary driver of polymerization.
-
Residence Time: Minimize the time the product stream spends at high temperatures to reduce the opportunity for side reactions.
-
-
Purification Protocol 1: Fractional Vacuum Distillation
-
Rationale: Nicotinonitrile has a boiling point of approximately 207°C.[5][15][16] Colored polymeric impurities are, by nature, high molecular weight and will have significantly higher boiling points. Vacuum distillation allows for boiling at a lower temperature, preventing further thermal degradation.
-
Step-by-Step Methodology:
-
Charge the crude, colored nicotinonitrile to a distillation flask equipped for vacuum.
-
Apply vacuum (e.g., 10-20 mmHg).
-
Gently heat the flask. Collect a small "forerun" fraction which may contain residual low-boilers like pyridine.
-
Increase the temperature to distill the main nicotinonitrile fraction. The vapor temperature should be stable and correspond to the boiling point of nicotinonitrile at the applied pressure.
-
The colored, high-boiling impurities will remain in the distillation pot as residue.
-
Monitor the color of the distillate. Stop the distillation when the desired purity is achieved or if color begins to carry over.
-
-
-
Purification Protocol 2: Activated Carbon Treatment & Recrystallization
-
Rationale: Activated carbon has a high surface area and is effective at adsorbing large, chromophoric (color-causing) molecules. Subsequent recrystallization will then separate the nicotinonitrile from any remaining soluble impurities.
-
Step-by-Step Methodology:
-
Melt the crude nicotinonitrile (M.P. ~51°C[5][16]) or dissolve it in a suitable hot solvent (e.g., toluene, isopropanol).
-
Add 1-2% (w/w) of activated carbon to the liquid.
-
Stir the mixture at a moderate temperature (e.g., 60-70°C) for 30-60 minutes.
-
Filter the hot mixture through a bed of celite or a suitable filter aid to remove the carbon. The filtrate should be significantly less colored.
-
If dissolved in a solvent, cool the filtrate slowly to induce crystallization. If melted, allow the molten material to cool and solidify. The impurities will remain concentrated in the mother liquor (or uncrystallized melt).
-
Isolate the purified crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Problem 2: GC analysis shows a significant peak for unreacted 3-picoline.
-
Likely Cause: This points to issues with reaction efficiency, most commonly related to catalyst performance or incorrect stoichiometric ratios of reactants.
-
Solution & Recommended Protocols:
-
Review Process Parameters:
-
Catalyst Activity: Ensure the catalyst is not deactivated or poisoned. Check for changes in pressure drop across the catalyst bed, which might indicate fouling. Consider catalyst regeneration or replacement if performance has degraded over time.
-
Reactant Ratios: Verify the molar feed ratios of 3-picoline, ammonia, and air (oxygen). An insufficient amount of ammonia or oxygen can lead to incomplete conversion of the picoline.
-
-
Purification Protocol: Fractional Distillation
-
Rationale: 3-picoline has a significantly lower boiling point (~144°C) than nicotinonitrile (~207°C). This large difference makes separation by fractional distillation highly effective.
-
Step-by-Step Methodology:
-
Charge the crude product to a distillation column with sufficient theoretical plates for good separation.
-
Heat the reboiler. The more volatile 3-picoline will concentrate in the vapor phase.
-
Collect the initial distillate fraction (the "heads" cut), which will be enriched in 3-picoline. Monitor this fraction by GC.
-
Once the concentration of 3-picoline in the distillate drops below your specified limit, switch receivers to collect the main, purified nicotinonitrile fraction.
-
-
-
Problem 3: HPLC analysis reveals unacceptable levels of nicotinamide and/or nicotinic acid.
-
Likely Cause: Presence of excess water during the reaction or in downstream processing at elevated temperatures, leading to the hydrolysis of the nitrile group.
-
Impurity Formation Pathway:
Caption: Hydrolysis pathway of nicotinonitrile.
-
Solution & Recommended Protocols:
-
Process Control:
-
Moisture Control: Ensure all reactants, especially the air and ammonia streams, are sufficiently dry. Check for leaks in the system that could introduce atmospheric moisture.
-
Quench/Work-up Conditions: If using an aqueous quench, ensure the temperature is kept low to minimize the rate of hydrolysis before extraction or isolation.
-
-
Purification Protocol: Melt Crystallization
-
Rationale: Melt crystallization is a solvent-free technique that separates compounds based on their melting points and how they fit into a crystal lattice. Nicotinamide (M.P. ~130°C) and nicotinic acid (M.P. ~237°C) have much higher melting points than nicotinonitrile (M.P. ~51°C). This makes them ideal impurities to be removed by this method, as they will be rejected from the growing nicotinonitrile crystals.
-
Step-by-Step Methodology:
-
Charge the crude, molten nicotinonitrile to a crystallizer vessel.
-
Slowly cool the melt to just below the melting point of pure nicotinonitrile (e.g., 48-50°C) to initiate crystallization. Slow cooling is critical for forming pure crystals.
-
Hold at this temperature to allow the crystals to grow. The impurities (nicotinamide, nicotinic acid) will become concentrated in the remaining liquid phase.
-
Separate the purified solid crystals from the impurity-rich mother liquor. This can be done by centrifugation or by using a specialized wash column where the crystal bed is washed with a small amount of pure molten nicotinonitrile.
-
-
-
Part 3: Data Presentation & Analytical Methods
Table 1: Typical Impurity Profile and Purification Efficacy
| Impurity | Typical Level in Crude | Origin | Boiling Point (°C) | Purification Method | Expected Level Post-Purification |
| 3-Picoline | 0.5 - 2.0% | Unreacted Starting Material | ~144°C | Fractional Distillation | < 0.1% |
| Pyridine | 0.1 - 0.5% | Side-Reaction (Demethylation) | ~115°C | Fractional Distillation | < 0.05% |
| Nicotinamide | 0.2 - 1.0% | Degradation (Hydrolysis) | ~290°C (decomposes) | Melt Crystallization / Distillation (Residue) | < 0.1% |
| Nicotinic Acid | < 0.2% | Degradation (Hydrolysis) | Sublimes >230°C | Melt Crystallization / Distillation (Residue) | < 0.05% |
| Colored Polymers | Variable | Side-Reaction (Polymerization) | > 300°C | Distillation / Carbon Treatment | Not Detected (by visual) |
Experimental Protocol: GC-FID Method for Volatile Impurities
-
Objective: To quantify 3-picoline and pyridine in nicotinonitrile.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: Agilent CP-Volamine (or equivalent polar capillary column designed for amines), 60 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Temperatures:
-
Inlet: 250°C
-
Detector: 300°C
-
Oven Program: 80°C (hold 2 min), ramp to 220°C at 10°C/min, hold 10 min.
-
-
Injection: 1 µL, Split ratio 50:1.
-
Sample Preparation: Dissolve ~100 mg of nicotinonitrile in 10 mL of a suitable solvent like methanol or acetone.
-
Expected Retention Times: Pyridine (~5 min), 3-Picoline (~7 min), Nicotinonitrile (~15 min).
Experimental Protocol: HPLC-UV Method for Hydrolysis Impurities
-
Objective: To quantify nicotinamide and nicotinic acid in nicotinonitrile.
-
Instrumentation: High-Performance Liquid Chromatograph with UV Detector.
-
Column: Reversed-phase C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 3.0
-
B: Acetonitrile
-
-
Gradient: 95% A to 70% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 261 nm.
-
Sample Preparation: Dissolve ~50 mg of nicotinonitrile in 50 mL of Mobile Phase A.
-
Expected Elution Order: Nicotinic Acid, Nicotinamide, Nicotinonitrile.
References
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2000). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyanopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ammoxidation. Retrieved from [Link]
- U.S. Patent 3,804,722. (1974).
-
LibreTexts Chemistry. (2023). Polymers and Polymerization Reactions. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Cyanopyridine. Retrieved from [Link]
- Ozaki, M., et al. (2022). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Analytical Biochemistry.
- U.S. Patent 2,409,806. (1946). Synthesis of nicotinic compounds.
- U.S. Patent 4,051,140. (1977).
-
ChemBK. (n.d.). NICOTINONITRILE. Retrieved from [Link]
- RIEDEL, J. (1990). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites.
- Wang, Y., et al. (2021). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis.
-
European Chemicals Agency (ECHA). (n.d.). Pyridine-3-carbonitrile. Retrieved from [Link]
-
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
European Medicines Agency. (2000). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2009). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Retrieved from [Link]
-
ResearchGate. (2018). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Retrieved from [Link]
-
APIC (CEFIC). (2017). GMPs for APIs: “How to do” document. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Retrieved from [Link]
-
ACS Omega. (2020). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
- U.S. Patent 3,644,380. (1972).
-
ECA Academy. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]
-
DWSIM. (n.d.). Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). Retrieved from [Link]
-
Scribd. (n.d.). Pyridine-Water Separation via Toluene Azeotrope. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]
-
MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]
-
Qualio. (2023). The complete guide to the ICH Q7 guidelines. Retrieved from [Link]
-
ResearchGate. (2007). GC-FID/MS method for the impurity profiling of synthetic d-allethrin. Retrieved from [Link]
-
International Journal of Drug Delivery Technology. (2024). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c. Retrieved from [Link]
-
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. qualio.com [qualio.com]
- 3. database.ich.org [database.ich.org]
- 4. Ammoxidation - Wikipedia [en.wikipedia.org]
- 5. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. apic.cefic.org [apic.cefic.org]
- 9. Auditing Starting Materials - new APIC Guideline defines Standards - ECA Academy [gmp-compliance.org]
- 10. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. benchchem.com [benchchem.com]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
overcoming solubility issues of 5-(Furan-2-yl)nicotinonitrile in aqueous media
Technical Support Center: 5-(Furan-2-yl)nicotinonitrile Solubility
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What are the fundamental physicochemical properties of this compound, and why is it poorly soluble in water?
Understanding the inherent properties of a compound is the first step in troubleshooting its solubility. This compound is a small molecule whose structure dictates its behavior in different solvents.
Causality of Poor Solubility: The poor aqueous solubility of this compound is primarily driven by its molecular structure, which features a furan ring and a nicotinonitrile group. This combination results in a molecule that is relatively nonpolar and hydrophobic. Key indicators of this are its calculated LogP and pKa values.
-
LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity (oil-loving nature) of a compound. A positive LogP indicates that the compound prefers a nonpolar, organic environment (like octanol) over a polar, aqueous one (like water).[1] For a structurally similar compound, 5-(Furan-3-yl)nicotinonitrile, the predicted XLogP3 value is 1.3, suggesting a higher affinity for lipidic environments than for water.[2]
-
pKa (Acid Dissociation Constant): This value indicates whether a compound will ionize (gain or lose a proton) at a given pH. Ionized compounds are generally more water-soluble. This compound lacks strongly acidic or basic functional groups, meaning its charge state is not significantly altered within the typical physiological pH range (approx. 1-8). Therefore, pH adjustment is not an effective primary strategy for solubilization.[3][4]
Based on predictive models for similar structures, we can summarize the estimated properties in the table below.
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | ~170.17 g/mol | Small molecule, solubility is dominated by polarity. |
| cLogP | ~1.3 - 1.8 | Lipophilic; prefers organic solvents over water.[2][5] |
| pKa (most basic) | ~1.5 - 2.5 (Pyridine Nitrogen) | Not significantly protonated at neutral pH. |
| Intrinsic Aqueous Solubility (LogS) | -3 to -4 (estimated) | Corresponds to a solubility of ~17 to 1.7 mg/L; considered poorly soluble.[6] |
FAQ 2: I'm trying to prepare a high-concentration stock solution. What organic solvents should I start with?
For creating a concentrated stock solution, the goal is to use a water-miscible organic solvent that can be diluted into your final aqueous experimental medium.
Recommended Solvents: The most common and effective choice is Dimethyl Sulfoxide (DMSO) . It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] Other common choices include Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[8]
Expert Insight: Always start with 100% anhydrous DMSO. Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the final concentration of the organic solvent in your aqueous assay buffer, which is critical as high concentrations of co-solvents can interfere with biological assays or cause cytotoxicity.[9][10]
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 1.70 mg of this compound (MW ~170.17 g/mol ).
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the solid.
-
Promote Dissolution: Vortex vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the compound is fully dissolved by visual inspection.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption.
Troubleshooting Guide: Working with Aqueous Buffers
This section addresses the common and frustrating issue of compound precipitation upon dilution of an organic stock into an aqueous buffer.
Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening and what should I do?
This is a classic sign of a compound "crashing out" of solution. When the DMSO stock is added to the aqueous buffer, the local concentration of the compound exceeds its solubility limit in the new, highly aqueous environment. The DMSO, being fully miscible, disperses rapidly, leaving the hydrophobic compound unable to stay dissolved.
The solution is to modify the final aqueous medium to make it more "hospitable" to the compound. This can be achieved through several well-established formulation strategies.[4][8]
Below is a decision-making workflow to guide you through selecting the appropriate solubilization strategy.
Caption: Decision workflow for aqueous formulation.
Strategy 1: Co-Solvents
The simplest approach is to use a water-miscible organic solvent, or "co-solvent," to increase the solubilizing power of the aqueous phase.[11] This works by reducing the overall polarity of the solvent mixture.[11]
Trustworthiness Check: The key is to keep the final co-solvent concentration as low as possible. For cell-based assays, a final DMSO concentration above 0.5-1% is often cytotoxic or can induce off-target effects.[10][12] Always run a "vehicle control" (your buffer plus the final concentration of co-solvent) to ensure the solvent itself does not impact your experimental results.
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| DMSO | 0.1 - 1.0% | Excellent solubilizing power.[8] | Can be cytotoxic/interfere with assays at >0.5%.[9] |
| Ethanol | 1 - 5% | Less toxic than DMSO. | Less powerful solubilizer than DMSO. |
| PEG 400 | 1 - 20% | Low toxicity, commonly used in vivo. | Can be viscous, may affect protein binding. |
| Propylene Glycol | 1 - 20% | Good safety profile. | Lower solubilizing power for very hydrophobic compounds. |
Strategy 2: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[13] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively hiding them from the aqueous environment and increasing the apparent solubility of the compound.[13][14]
Expert Insight: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[15]
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80): A very common, low-toxicity non-ionic surfactant.
-
Kolliphor® EL (Cremophor® EL): Polyoxyethylated castor oil, effective but with known potential for inducing histamine release in in vivo studies.
Protocol: Formulation with Tween® 80
-
Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in your aqueous buffer.
-
Spike Buffer: Add the 10% Tween® 80 stock to your final assay buffer to achieve a final concentration of 0.1% to 1.0%. Mix thoroughly.
-
Dilute Compound: Add your DMSO stock of this compound to the surfactant-containing buffer. The micelles will aid in keeping the compound dissolved.
-
Validate: As always, run a vehicle control containing the final concentration of both DMSO and Tween® 80.
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form "inclusion complexes" with poorly soluble molecules, where the hydrophobic drug molecule sits inside the cyclodextrin's cavity, presenting a soluble complex to the aqueous medium.[17][] This is a powerful technique for significantly boosting aqueous solubility.[19][20]
Expert Insight: Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) , are preferred over natural β-cyclodextrin due to their much higher aqueous solubility and improved safety profiles.
| Cyclodextrin Type | Key Features |
| HP-β-CD | High aqueous solubility, low toxicity, commonly used in parenteral formulations. |
| SBE-β-CD (Captisol®) | Very high aqueous solubility, anionic nature can aid complexation with certain molecules, excellent safety record. |
Protocol: Formulation with HP-β-CD
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a 10-20% (w/v) solution. This may require some stirring or gentle warming.
-
Add Compound: Directly add the DMSO stock solution of your compound to the HP-β-CD solution while vortexing. The goal is to form the inclusion complex as the compound is diluted.
-
Equilibrate: Allow the solution to equilibrate for at least 1 hour at room temperature to ensure maximum complexation.
-
Validate: Run a vehicle control containing the final concentrations of DMSO and HP-β-CD.
Advanced Considerations
What if none of the above methods work?
If you require very high concentrations or are working towards an in vivo formulation, more advanced methods may be necessary. These often require specialized equipment and expertise.
-
Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[21] Techniques like micronization or nanomilling can be employed.[8][21]
-
Solid Dispersions: The drug can be dispersed in a solid, inert carrier (often a polymer) at the molecular level.[3] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves and releases the drug in a highly dispersed, more soluble state.
-
Nanosuspensions: This involves creating a colloidal dispersion of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[3]
These advanced strategies typically require significant formulation development and are best pursued in collaboration with a pharmaceutical sciences or drug delivery group.
References
-
Parmar, K., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
PubChem. 5-(Furan-3-yl)nicotinonitrile. [Link]
-
Spiridon, I., & Anghel, N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
Jain, S., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
de Oliveira, G. A. P., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Singh, M., & Singh, A. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Vistoli, G., et al. (2008). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
Das, A., et al. (2015). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
-
Singh, M., & Singh, A. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Egyptian Journal of Chemistry. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Chemaxon. Theory of aqueous solubility prediction. [Link]
-
Kumar, V., & Soni, K. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
Jamal, M. S., et al. (2022). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI. [Link]
-
Date, A. A., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]
-
Formula Botanica. (2024, June 18). Guide to 4 Natural Solubilisers for Cosmetic Formulating. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. [Link]
-
National Genomics Data Center (CNCB-NGDC). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
Walters, P. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks. [Link]
-
Ardizzon, M., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH. [Link]
-
Kovvasu, S. P., et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
PubChem. 5-(Furan-2-yl)pyrimidine. [Link]
-
Kumar, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation. [Link]
-
Cheméo. Chemical Properties of Acrylonitrile, 2-furan- (CAS 87995-19-5). [Link]
-
Humblebee & Me. Different solubilizer type things. [Link]
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 5-(Furan-3-yl)nicotinonitrile | C10H6N2O | CID 71303574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Acrylonitrile, 2-furan- (CAS 87995-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Theory of aqueous solubility prediction - Documentation [docs.chemaxon.com:443]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. btsjournals.com [btsjournals.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
characterization of unexpected byproducts in furan reactions
Technical Support Center: Furan Reactions
Welcome to the technical support center for furan chemistry. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the nuanced reactivity of the furan moiety. Furan, while a versatile building block, is notoriously prone to side reactions and degradation, leading to complex product mixtures and unexpected byproducts. This resource provides in-depth, experience-driven troubleshooting guides and characterization protocols to help you navigate these complexities, ensuring the integrity and success of your experimental outcomes.
Section 1: Understanding Furan's Dual Nature - A Reactivity Overview
Furan's unique electronic structure—an aromatic sextet distributed over a five-membered ring containing an oxygen atom—endows it with a dual personality. It can act as an electron-rich diene in cycloadditions or as an aromatic system in electrophilic substitutions. However, this reactivity is a double-edged sword. The energetic cost of disrupting its aromaticity is lower than that of benzene, making it highly reactive but also susceptible to acid-catalyzed degradation, polymerization, and ring-opening.[1][2][3] Understanding this balance is the first step in troubleshooting unexpected results.
Caption: Core reactivity pathways of furan and their links to common byproduct formation routes.
Section 2: Troubleshooting Common Furan Reactions (Q&A)
This section addresses specific issues encountered during common transformations involving furans.
Diels-Alder Reactions
Q: My Diels-Alder reaction with a furan diene is giving very low yields, and I see starting material even after prolonged heating. What's happening?
A: This is a classic symptom of the reversibility of the furan Diels-Alder reaction.[4] The aromatic stabilization of the furan ring is lost during the cycloaddition, making the reverse reaction (retro-Diels-Alder) thermally accessible.[1][5]
-
Causality: The thermodynamics of the reaction are often unfavorable.[6] While kinetics may favor the formation of the endo adduct at lower temperatures, this isomer is typically less stable and more prone to reversion. Over time or at higher temperatures, the reaction equilibrates, often favoring the starting materials or the more thermodynamically stable (but slower-forming) exo adduct.[5]
-
Troubleshooting Steps:
-
Lower the Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate to favor the kinetically controlled endo product.
-
Use High Pressure: Applying high pressure (e.g., in a sealed tube or specialized high-pressure reactor) can shift the equilibrium toward the product, as the transition state for the cycloaddition has a smaller volume than the starting materials.
-
Trap the Adduct: If the adduct is an intermediate, immediately subject the crude reaction mixture to the next step (e.g., hydrogenation of the double bond, ring-opening) to trap the desired product and prevent reversion.
-
Re-evaluate Your Dienophile: Electron-withdrawing groups on the dienophile accelerate the forward reaction more than the reverse, improving the equilibrium constant. Consider if a more activated dienophile is compatible with your synthesis.
-
Q: I've isolated a product from my furan Diels-Alder reaction, but its NMR spectrum is different from the expected endo adduct. What could it be?
A: You have likely formed the exo adduct or a mixture of diastereomers. Another, less common, possibility is a secondary cycloaddition where the initial adduct acts as a dienophile.[1]
-
Causality: Isomerization from the kinetic endo product to the thermodynamic exo product can occur. This process is often not a direct isomerization but happens via a retro-Diels-Alder reaction followed by re-cycloaddition.[5]
-
Characterization Strategy:
-
¹H NMR Spectroscopy: The coupling constants of the bridgehead protons in the oxanorbornene skeleton are diagnostic. The endo and exo isomers will have distinct coupling patterns.
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can definitively establish the stereochemistry by showing spatial correlations between protons on the dienophile-derived portion and the furan-derived bridge.
-
LC-MS Analysis: Use a well-resolved HPLC method to see if you have a mixture of isomers. They will likely have identical mass spectra but different retention times.
-
Electrophilic Aromatic Substitution (EAS)
Q: I'm attempting a Friedel-Crafts acylation on furan, but I'm getting a black, insoluble tar and very little product. Why?
A: Furan is extremely sensitive to strong acids, including the Lewis acids typically used for Friedel-Crafts reactions (e.g., AlCl₃).[2] The acid protonates the furan ring, disrupting its aromaticity and initiating rapid polymerization or ring-opening.[2][3]
-
Causality: Protonation at the C2 position creates a reactive carbocation that can be attacked by another furan molecule, starting a chain reaction that leads to polymer formation.[3]
-
Troubleshooting & Protocol Modification:
-
Switch to Milder Catalysts: Avoid strong Lewis acids. Use milder alternatives like phosphoric acid, boron trifluoride etherate (BF₃·OEt₂), or sulfated zirconia.[2][7]
-
Use a Milder Acylating Agent: Instead of acyl halides, use acid anhydrides, which are less reactive and require less harsh conditions.[2] Trifluoroacetic anhydride often requires no catalyst at all.[2]
-
Control Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the rate of side reactions.
-
Inverse Addition: Add the furan slowly to a mixture of the acylating agent and catalyst to keep the furan concentration low, minimizing polymerization.
-
Q: My nitration reaction is giving a complex mixture, and my product seems unstable during workup. What are the likely byproducts?
A: The likely byproducts are ring-opened species. The strongly acidic conditions of many nitration protocols can catalyze the hydrolysis of the furan ring.
-
Causality: The mechanism involves protonation of the furan, followed by nucleophilic attack of water (if present) and subsequent ring cleavage to form unsaturated dicarbonyl compounds.[3]
-
Identification of Byproducts:
-
Recommended Protocol (Mild Nitration): Use acetyl nitrate, generated in situ from acetic anhydride and nitric acid at low temperatures (-10 °C to 0 °C). This avoids the strongly acidic and aqueous conditions of mixed acid nitration.[9]
Caption: A logical workflow for troubleshooting and identifying unexpected byproducts in furan reactions.
Section 3: Core Characterization Protocols
When an unexpected byproduct is formed, a systematic characterization is essential. These protocols provide a self-validating framework for identifying unknown structures.
Protocol 1: Structural Elucidation by NMR Spectroscopy
Objective: To identify the core structure of an unknown byproduct and distinguish it from the starting material and expected product.
Step-by-Step Methodology:
-
Sample Preparation: Carefully purify the byproduct using column chromatography or preparative HPLC. Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
Interpretation: Look for key diagnostic signals. The disappearance of sharp furan proton signals (typically δ 6.0-7.6 ppm) is a strong indicator of reaction or degradation.[10][11] The appearance of broad, unresolved humps suggests polymerization. New signals in the aldehyde (δ 9-10 ppm) or vinylic (δ 5-7 ppm) regions may indicate ring-opening.
-
-
¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 experiment.
-
Interpretation: Furan carbons typically appear between δ 105-155 ppm.[11] The appearance of new carbonyl signals (δ 170-210 ppm) strongly suggests oxidation or ring-opening. The DEPT-135 experiment will confirm the presence of CH, CH₂, and CH₃ groups, helping to piece together the new structure.
-
-
2D NMR (COSY & HSQC/HMBC): If the structure is not obvious, acquire 2D spectra.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks (H-C-C-H). This is critical for mapping out aliphatic chains in ring-opened products.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is the primary method for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for connecting structural fragments, especially across quaternary carbons or heteroatoms.
-
Data Comparison Table:
| Compound Type | Typical ¹H NMR Chemical Shift (δ ppm) | Typical ¹³C NMR Chemical Shift (δ ppm) | Key Features |
| Substituted Furan | 6.0 - 7.6 (Aromatic H)[10][11] | 105 - 155 (Aromatic C)[11] | Sharp, distinct aromatic signals. |
| Diels-Alder Adduct | 6.0 - 6.5 (Vinylic H), 5.0 - 5.5 (Bridgehead H) | 130 - 140 (Vinylic C), 80 - 90 (Bridgehead C) | Loss of aromaticity, appearance of vinylic and aliphatic signals. |
| Ring-Opened (Aldehyde) | 9.5 - 10.0 (Aldehyde H), 5.5 - 7.0 (Vinylic H) | 190 - 200 (Aldehyde C) | Diagnostic downfield aldehyde proton signal. |
| Ring-Opened (Acid/Ester) | 10 - 12 (Acid H, broad) | 165 - 180 (Carbonyl C) | Appearance of a carbonyl carbon and potentially a broad acid proton. |
| Polymer/Tar | Very broad, poorly resolved signals across the spectrum. | Very broad signals or no observable signals due to relaxation. | Loss of all sharp features. |
Protocol 2: Separation and Identification by Mass Spectrometry (MS)
Objective: To determine the molecular weight of byproducts and gain structural information from fragmentation patterns, often coupled with a separation technique.
Step-by-Step Methodology:
-
Sample Introduction: Use Gas Chromatography (GC) for volatile and thermally stable compounds or High-Performance Liquid Chromatography (HPLC) for less volatile or sensitive compounds.
-
GC-MS Workflow:
-
Column Selection: Start with a general-purpose, non-polar column (e.g., DB-5ms).
-
Method Development: Develop a temperature gradient that effectively separates the components of your crude reaction mixture.
-
Ionization: Use Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST, Wiley).
-
Interpretation: The molecular ion peak (M⁺) gives the molecular weight. Analyze the fragmentation pattern to identify stable fragments, which can reveal structural motifs (e.g., loss of a formyl group from a furfural derivative).[12]
-
-
LC-MS Workflow:
-
Method Development: Develop a gradient elution method on a C18 column.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These techniques minimize fragmentation and typically show a strong protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, giving a clear indication of the molecular weight.
-
High-Resolution MS (HRMS): If available, use HRMS (e.g., TOF, Orbitrap) to obtain an accurate mass. This allows for the calculation of a molecular formula, which is one of the most powerful pieces of data for identifying an unknown.
-
Protocol 3: Functional Group Analysis by FTIR Spectroscopy
Objective: To quickly identify the presence or absence of key functional groups in a byproduct.
Step-by-Step Methodology:
-
Sample Preparation: Analyze the sample neat as a thin film (for liquids) or as a KBr pellet/ATR setup (for solids).
-
Spectrum Acquisition: Acquire the spectrum from 4000 to 500 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands.
-
Loss of Furan: The disappearance of characteristic furan C=C stretching (~1500-1600 cm⁻¹) and C-O-C stretching (~1015 cm⁻¹) suggests the ring has reacted.
-
Carbonyl Formation: The appearance of a strong, sharp absorption in the 1650-1800 cm⁻¹ region is a definitive sign of a carbonyl group (C=O), indicating oxidation or ring-opening.
-
Hydroxyl Formation: The appearance of a broad absorption in the 3200-3600 cm⁻¹ region indicates the presence of an O-H group (alcohol or carboxylic acid).
-
Caption: A simplified mechanism for the acid-catalyzed ring-opening of furan.[3]
References
-
Boulos, L. et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Omega. Available at: [Link]
-
Boulos, L. et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PMC. Available at: [Link]
-
Chappey, C. et al. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
Vlachos, D. G. et al. (2018). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem. Available at: [Link]
-
ResearchGate. (n.d.). Furan Oxidation Reactions in the Total Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. Available at: [Link]
-
Kubica, P. et al. (2019). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]
-
Shcherbakov, V. et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available at: [Link]
-
YouTube. (2023). Disconnecting with a sneaky furan?. YouTube. Available at: [Link]
-
K trajetória, R. et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. Available at: [Link]
-
Reddit. (2021). Improving yields on alkylfuran synthesis. Reddit. Available at: [Link]
-
DTIC. (2016). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
Qu, Y. et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
Goiti, E. et al. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]
-
ResearchGate. (2013). Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. ResearchGate. Available at: [Link]
-
NIH. (2017). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. National Institutes of Health. Available at: [Link]
-
YouTube. (2020). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene). YouTube. Available at: [Link]
-
ResearchGate. (2012). Oxidation of furans (Review). ResearchGate. Available at: [Link]
-
NIH. (2013). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. National Institutes of Health. Available at: [Link]
-
YouTube. (2023). Extreme Diels-Alder Reactions Your Chemistry Teacher Warned You About. YouTube. Available at: [Link]
-
ACS Publications. (2022). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials. Available at: [Link]
Sources
- 1. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes [mdpi.com]
- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Nicotinonitriles
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving nicotinonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of these important chemical motifs. The unique electronic properties of the nicotinonitrile scaffold, characterized by an electron-deficient pyridine ring and a coordinating nitrile group, present specific challenges to catalyst selection and reaction optimization. This resource provides a structured approach to overcoming these hurdles, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of cross-coupling reactions with nicotinonitrile substrates.
Q1: Why are cross-coupling reactions of nicotinonitriles often more challenging than those of simple aryl halides?
A1: The primary challenges stem from the inherent properties of the nicotinonitrile core:
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This can form stable, off-cycle palladium complexes that are catalytically inactive.
-
Electron-Deficient Ring: The electron-withdrawing nature of both the pyridine ring and the nitrile group can slow down the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.
-
Nitrile Group Interaction: The nitrile group itself can interact with the metal center, influencing the electronic environment of the catalyst and potentially participating in side reactions.
Q2: What is the general reactivity trend for halonicotinonitriles in palladium-catalyzed cross-coupling?
A2: The reactivity follows the general trend for aryl halides, which is dictated by the carbon-halogen bond strength: I > OTf > Br >> Cl .[3]
-
Iodo- and bromonicotinonitriles are generally good substrates for a wide range of cross-coupling reactions.
-
Chloronicotinonitriles are more challenging due to the stronger C-Cl bond, often requiring more specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step.[4]
Q3: Which palladium precursor is a good starting point for screening?
A3: For initial screening, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They are relatively stable to air and are reduced in situ to the active Pd(0) species. For more challenging couplings, particularly with aryl chlorides, pre-formed palladium precatalysts that feature a phosphine ligand, such as XPhos-Pd-G3 or RuPhos-Pd-G3 , can offer higher activity and reproducibility.[5]
Q4: How critical is the choice of base, and what are the common options?
A4: The base plays a crucial role in the transmetalation step of many cross-coupling reactions, such as the Suzuki-Miyaura coupling. The choice of base can significantly impact yield and side-product formation. Common bases include:
-
Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄. Carbonates are generally a good starting point for Suzuki-Miyaura reactions. K₃PO₄ is a stronger base that can be effective in more challenging couplings.
-
Organic bases: Triethylamine (TEA) is often used in Sonogashira couplings.
-
Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu) is commonly used in Buchwald-Hartwig aminations.
It is crucial to select a base that is strong enough to facilitate the desired reaction but does not promote side reactions like nitrile group hydrolysis.[6]
Troubleshooting Guide: Low Yield and Side Reactions
This section provides a systematic approach to diagnosing and resolving common problems encountered in the cross-coupling of nicotinonitriles.
Problem 1: Low or No Product Yield
A low or non-existent yield is the most common issue. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or no product yield.
-
Observation: A black precipitate (palladium black) forms in the reaction mixture.
-
Causality: This indicates the agglomeration of the Pd(0) catalyst, rendering it inactive. This can be caused by the presence of oxygen, impurities, or the use of ligands that are not sufficiently electron-donating or sterically hindering to stabilize the Pd(0) center.
-
Solution Protocol:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Use freshly purchased, high-purity palladium sources and ligands.
-
Ligand Selection: Switch to a more electron-rich and sterically bulky phosphine ligand. For nicotinonitrile substrates, ligands with a high degree of steric hindrance can prevent the pyridine nitrogen from coordinating to the palladium center and deactivating the catalyst.
-
-
Observation: Inconsistent results or no reaction.
-
Causality: Water and oxygen are detrimental to many cross-coupling reactions. Water can lead to the decomposition of boronic acids (protodeboronation) in Suzuki-Miyaura couplings.[7] Oxygen can promote the homocoupling of alkynes (Glaser coupling) in Sonogashira reactions and can lead to the oxidative degradation of the catalyst.[6]
-
Solution Protocol:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Degas Solvents: Degas solvents immediately before use.
-
Check Boronic Acid Stability: Some heteroaryl boronic acids are unstable and can decompose upon storage. It is recommended to use fresh or recently purchased boronic acids.
-
Problem 2: Significant Side Reactions
Even with some product formation, side reactions can drastically lower the yield of the desired product.
-
Observation: Mass spectrometry or NMR analysis shows the presence of nicotinonitrile (the starting material with the halogen replaced by a hydrogen).
-
Causality: This side reaction is often caused by the presence of trace amounts of water or other protic impurities that can act as a hydride source.[6][8] The base can also play a role in promoting this pathway.
-
Solution Protocol:
-
Rigorous Anhydrous Conditions: As detailed above, ensure all reagents and solvents are strictly anhydrous.
-
Base Selection: Weaker bases such as K₂CO₃ may be less prone to causing hydrodehalogenation than stronger bases like K₃PO₄ or NaOtBu. A screening of bases is recommended.
-
Solvent Choice: Aprotic solvents are generally preferred.
-
-
Observation: Formation of biaryl or di-alkyne byproducts.
-
Causality:
-
Suzuki-Miyaura: Homocoupling of the boronic acid can be promoted by the presence of Pd(II) species and oxygen.
-
Sonogashira: The copper(I) co-catalyst in the presence of oxygen can lead to the homocoupling of the terminal alkyne (Glaser coupling).[6]
-
-
Solution Protocol:
-
Strictly Anaerobic Conditions: Thoroughly degas the reaction mixture and maintain an inert atmosphere.
-
Minimize Copper(I) in Sonogashira: Use the minimum effective amount of the copper co-catalyst. In persistent cases, a copper-free Sonogashira protocol may be necessary.
-
Slow Addition: Slow addition of the coupling partner can sometimes minimize homocoupling by keeping its concentration low throughout the reaction.
-
Catalyst and Ligand Selection Guide for Nicotinonitriles
The choice of ligand is often the most critical parameter for a successful cross-coupling reaction with nicotinonitriles. The ligand must be able to stabilize the palladium catalyst, promote the desired catalytic cycle, and prevent inhibition by the substrate.
| Coupling Reaction | Recommended Catalyst/Ligand Systems | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands provide the necessary steric bulk to prevent pyridine coordination and the electron density to facilitate oxidative addition of less reactive aryl chlorides. |
| Buchwald-Hartwig Amination | Pre-catalysts like XPhos-Pd-G3 or RuPhos-Pd-G3 with a strong, non-nucleophilic base like NaOtBu or LHMDS. | These systems are highly active and can couple a wide range of amines with nicotinonitrile halides. The pre-catalysts ensure efficient generation of the active Pd(0) species.[9] |
| Sonogashira | PdCl₂(PPh₃)₂ with CuI as a co-catalyst is a standard starting point. For challenging substrates, consider more specialized ligands. | The classic Sonogashira conditions are often effective. If homocoupling is an issue, copper-free conditions with a ligand like SPhos may be beneficial. |
Experimental Protocols: A Practical Approach to Optimization
The following is a general protocol for screening and optimizing a Suzuki-Miyaura coupling of a bromonicotinonitrile.
Objective: To identify the optimal ligand and base for the coupling of 2-bromo-5-cyanopyridine with phenylboronic acid.
Materials:
-
2-bromo-5-cyanopyridine
-
Phenylboronic acid
-
Pd₂(dba)₃
-
Ligands: XPhos, SPhos, RuPhos, PPh₃
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Array Setup: In a glovebox, set up an array of reaction vials, each containing a stir bar.
-
Reagent Addition:
-
To each vial, add 2-bromo-5-cyanopyridine (1.0 equiv).
-
Add phenylboronic acid (1.2 equiv).
-
Add the chosen base (2.0 equiv).
-
Add the palladium source, Pd₂(dba)₃ (2 mol % Pd).
-
Add the chosen ligand (4 mol %).
-
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve a consistent concentration.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C) with stirring for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions, and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.
Data Interpretation:
Caption: Logical flow for interpreting screening results.
This systematic approach allows for the efficient identification of a promising catalyst system, which can then be further optimized for temperature, concentration, and reaction time.
References
- BenchChem Technical Support. (2025). Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry.
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Synthesis, 56, A–T.
- Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.).
- ChemBiolChem. (2016). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma. (n.d.).
- Rhodium and Palladium Catalyzed Organic Transformations in the Synthesis of Small Heterocyclic Compounds - Thesis Template. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. escholarship.org [escholarship.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Furan Substitutions
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Welcome to the technical support center for controlling regioselectivity in furan substitutions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing the furan ring. Here, you will find field-proven insights and troubleshooting guides to address specific challenges encountered during your experiments.
Introduction: The Challenge of Furan Regioselectivity
Furan, a π-rich heteroaromatic compound, readily undergoes electrophilic aromatic substitution. However, controlling the position of substitution (regioselectivity) is a significant challenge. The inherent electronic properties of the furan ring strongly favor substitution at the C2 and C5 positions, as the cationic intermediate formed during electrophilic attack at these positions is better stabilized by resonance compared to attack at C3 or C4.[1][2][3][4] This intrinsic reactivity often leads to mixtures of isomers, complicating synthesis and purification.
This guide provides a structured approach to understanding and overcoming these challenges, enabling you to achieve the desired regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is electrophilic substitution on furan so much faster than on benzene?
Furan is a π-electron-rich heterocycle, meaning the electron density within the ring is higher than in benzene.[2] This increased nucleophilicity makes it highly reactive towards electrophiles, with reactions proceeding up to 6 x 10¹¹ times faster than in benzene.[2]
Q2: Why is the C2-position the most common site of substitution in unsubstituted furan?
Electrophilic attack at the C2 position generates a carbocation intermediate that can be stabilized by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C3 position results in an intermediate with only two resonance structures, making it less stable.[2][4] Consequently, the transition state leading to C2 substitution is lower in energy, making it the kinetically favored pathway.
Q3: What are the primary factors that influence regioselectivity in furan substitutions?
Several factors can be manipulated to control the regioselectivity of furan substitutions:
-
Directing Groups: The electronic nature of substituents already present on the furan ring can direct incoming electrophiles to specific positions.[5][6]
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites.[7][8]
-
Reaction Conditions: Temperature, solvent, and reaction time can influence whether the reaction is under kinetic or thermodynamic control.[9][10][11][12][13][14]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the catalyst and its associated ligands play a crucial role in determining the site of functionalization.[15][16]
Troubleshooting Guides
Scenario 1: Electrophilic Substitution - Poor Selectivity Between C2 and C3 Positions
Problem: "My electrophilic substitution on a substituted furan is yielding a mixture of C2 and C3 isomers, with the desired isomer in low yield."
Root Cause Analysis:
This issue often arises from a competition between the inherent electronic preference for C2 substitution and the directing effects of existing substituents. The nature of the electrophile and the reaction conditions can also play a significant role.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor C2/C3 regioselectivity.
Solutions & Protocols:
-
Leverage Directing Groups:
-
Electron-donating groups (EDGs) at C2 generally direct incoming electrophiles to the C5 position. If C5 is blocked, they can activate the C3 position.
-
Electron-withdrawing groups (EWGs) at C2 direct incoming electrophiles to the C4 and C5 positions.
-
Actionable Advice: If your starting material has a directing group that favors the undesired isomer, consider modifying it or choosing a different synthetic route.
-
-
Exploit Steric Hindrance:
-
A bulky substituent at the C2 position will sterically hinder attack at the C3 position, potentially favoring substitution at C5 or C4.
-
Protocol Example: Steric Hindrance in Friedel-Crafts Acylation
-
Substrate: 2-(tert-butyl)furan
-
Reagents: Acetic anhydride, SnCl₄ (Lewis acid catalyst)
-
Solvent: Dichloromethane
-
Procedure: Cool the solution of 2-(tert-butyl)furan and acetic anhydride in dichloromethane to 0°C. Add SnCl₄ dropwise and stir for 1-2 hours.
-
Expected Outcome: The bulky tert-butyl group will primarily direct acylation to the C5 position.
-
-
-
Kinetic vs. Thermodynamic Control:
-
Kinetic products are formed faster and are favored at lower temperatures and shorter reaction times.[10][14] Thermodynamic products are more stable and are favored at higher temperatures and longer reaction times, allowing for equilibrium to be reached.[10][11][12]
-
Actionable Advice: If you are getting a mixture of isomers, try running the reaction at a lower temperature (e.g., -78°C) to favor the kinetic product or at a higher temperature to favor the thermodynamic product.
-
Scenario 2: Metal-Catalyzed Cross-Coupling - Incorrect Positional Functionalization
Problem: "I am attempting a Palladium-catalyzed C-H arylation on my furan derivative, but the reaction is not selective for the desired position."
Root Cause Analysis:
In metal-catalyzed reactions, regioselectivity is often governed by the mechanism of C-H activation, which can be influenced by directing groups, the electronic and steric properties of the substrate, and the choice of catalyst, ligands, and additives.
Troubleshooting Strategies:
-
Directed C-H Activation:
-
Many cross-coupling reactions rely on a directing group to position the metal catalyst at a specific C-H bond.
-
Actionable Advice: Introduce a removable directing group, such as an amide or a hydroxymethyl group, to force the reaction to occur at the desired position.[17] For example, a carbonyl group at C2 can direct arylation to the C5 position.[18]
-
-
Ligand Effects:
-
The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligands on the metal center can significantly impact regioselectivity.
-
Actionable Advice: Screen a variety of ligands. Bulky ligands can promote selectivity for less sterically hindered positions.
-
-
Solvent and Additive Optimization:
-
The polarity of the solvent and the presence of additives like pivalic acid can influence the reaction rate and selectivity.[9][19]
-
Protocol Example: Regioselective Direct Arylation of Furfural Derivatives
-
Substrate: Furfural derivative (e.g., furfural imine)
-
Reagents: Aryl bromide, Pd(OAc)₂, a suitable phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃).
-
Solvent: A polar aprotic solvent such as DMA or NMP.
-
Procedure: Combine the substrate, aryl bromide, catalyst, ligand, and base in the solvent. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor for product formation.
-
Expected Outcome: The imine group can act as a directing group to favor C3-arylation.
-
-
Data Summary: Influence of Substituents on Electrophilic Substitution
| Substituent at C2 | Activating/Deactivating | Directing Effect |
| -CH₃ (Alkyl) | Activating | C5 > C3 |
| -OCH₃ (Alkoxy) | Strongly Activating | C5 |
| -CHO (Aldehyde) | Deactivating | C4, C5 |
| -COOH (Carboxylic Acid) | Deactivating | C4, C5 |
| -Br (Halogen) | Deactivating | C5 |
Mechanistic Visualization
The preferential substitution at the C2 position is a direct consequence of the stability of the intermediate carbocation (sigma complex).
Caption: Comparison of intermediates in C2 vs. C3 electrophilic attack.
References
-
Belen'kii, L. I. (2005). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. Russian Chemical Bulletin, 54(4), 837–846. [Link]
-
Pearson Education. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]
-
OChem Tutor. (2023, August 13). Disconnecting with a sneaky furan? [Video]. YouTube. [Link]
-
Pearson Education. (n.d.). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Retrieved from [Link]
-
Joly, A. G., & Ryther, R. J. (1995). Electronic and Steric Effects in Ligand Substitution at a Transient Organometallic Species: The Reaction of W(CO)5(Cyclohexane) with (CH3)nTHF and (CH3)nFuran (n = 1, 2). Organometallics, 14(11), 5243–5249. [Link]
-
Deraedt, C., et al. (2014). Selective functionalization of furfural and its derivatives. Catalysis Science & Technology, 4(6), 1593-1601. [Link]
-
ResearchGate. (n.d.). Fundamental difference in reactivity of C2, C5 and C3, C4 positions in the furan core. Retrieved from [Link]
-
Wang, D., et al. (2012). Catalytic Regioselective Oxidative Coupling of Furan-2-Carbonyls with Simple Arenes. ACS Catalysis, 2(10), 2130–2133. [Link]
-
Wu, J., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances, 9(45), 26161-26168. [Link]
-
University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
-
Quora. (2019, August 1). Why does the electrophilic substitution of furan happen at 2 and 5 positions? Retrieved from [Link]
-
Wang, X., et al. (2022). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery, 1(4), 517-526. [Link]
-
Roger, J., & Doucet, H. (2010). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 29(6), 1471–1478. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Designing Amino-Functionalized Metal–Organic Frameworks for Highly Efficient and Selective Separation of Furan Compounds from Water. ACS Sustainable Chemistry & Engineering, 11(10), 4160–4169. [Link]
-
Quora. (2017, March 8). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions? Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α-Haloketones and β-Dicarbonyl Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]
-
Galkin, K. I., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5243. [Link]
-
Wiley Online Library. (2020). Coding Synthetic Chemistry Strategies for Furan Valorization into Bacterial Designer Cells. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic vs. Kinetic Products. Retrieved from [Link]
-
Dr. K. K. Singh. (2020, August 20). Five Member Heterocycles Reactivity of Furan [Video]. YouTube. [Link]
-
Organic & Biomolecular Chemistry. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 138(18), 5909–5915. [Link]
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
ChemRxiv. (2024). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Access to 2-Alkenyl-furans via a Cascade of Pd-Catalyzed Cyclization/Coupling Followed by Oxidative Aromatization with DDQ. Retrieved from [Link]
Sources
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Nicotinonitriles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nicotinonitriles. This guide is designed to provide you with in-depth, field-proven insights into the stability of these crucial compounds under various experimental conditions. We will delve into the causality behind their reactivity, offer robust troubleshooting strategies, and provide detailed protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of nicotinonitriles.
Q1: What are the primary degradation pathways for nicotinonitriles under acidic and basic conditions?
The primary degradation pathway for nicotinonitriles in both acidic and basic environments is hydrolysis of the nitrile group.[1][2] This reaction typically proceeds in two stages: first, the nitrile is hydrolyzed to a nicotinamide intermediate, which is then further hydrolyzed to nicotinic acid.[1][2]
-
Under acidic conditions , the reaction is catalyzed by hydronium ions (H₃O⁺). The final products are the corresponding carboxylic acid (nicotinic acid) and an ammonium salt (e.g., ammonium chloride if HCl is used).[1][2]
-
Under basic conditions , hydroxide ions (OH⁻) act as the nucleophile. This initially forms the salt of the carboxylic acid (e.g., sodium nicotinate if NaOH is used) and ammonia gas is evolved.[2] To obtain the free carboxylic acid, a subsequent acidification step is required.[2]
Q2: How do temperature and pH affect the rate of nicotinonitrile hydrolysis?
The rate of nicotinonitrile hydrolysis is significantly influenced by both temperature and pH.
-
Temperature: As with most chemical reactions, increasing the temperature accelerates the rate of hydrolysis.[3][4] The hydrolysis of 3-cyanopyridine in high-temperature liquid water has been shown to follow first-order kinetics, with the rate increasing with temperature.[5]
-
pH: The hydrolysis of nitriles is catalyzed by both acid and base.[1][2] Therefore, the rate of degradation is generally lowest at neutral pH and increases as the pH becomes more acidic or basic. A study on the degradation kinetics of a related compound, benzyl nicotinate, showed that the reaction was hydroxide ion catalyzed, indicating increased degradation at higher pH.[6]
Q3: What are the expected degradation products of nicotinonitrile, and how can I identify them?
The primary degradation products of nicotinonitrile are nicotinamide and nicotinic acid .[3][7][8]
You can identify these products using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a common and effective method.[9][10] By comparing the retention times of the peaks in your sample chromatogram to those of authentic standards of nicotinonitrile, nicotinamide, and nicotinic acid, you can identify and quantify the parent compound and its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can provide further confirmation of the identity of these compounds by analyzing their mass-to-charge ratios.[9]
Q4: What are the recommended storage conditions for nicotinonitrile and its derivatives to ensure stability?
To ensure the long-term stability of nicotinonitriles, they should be stored in a cool, dry place, protected from light and moisture. It is advisable to store them in tightly sealed containers.[11] For solutions, it is best to use aprotic solvents if long-term storage is required. If aqueous solutions are necessary for your experiments, they should be prepared fresh and used promptly, or stored at low temperatures (e.g., 2-8 °C) for short periods. It is also important to consider that some nitriles, like acetonitrile, are incompatible with strong acids, bases, and oxidizing agents.[12]
Troubleshooting Guide
This section provides practical solutions to common problems encountered during experiments involving nicotinonitriles.
Problem 1: My nicotinonitrile sample shows significant degradation even under supposedly mild conditions.
Possible Causes and Solutions:
-
Contaminated Reagents or Glassware: Traces of acid or base on glassware or in solvents can catalyze hydrolysis.
-
Solution: Ensure all glassware is thoroughly cleaned and rinsed with deionized water and a final rinse of the solvent to be used. Use high-purity, anhydrous solvents whenever possible.
-
-
Presence of Moisture: Water is a reactant in the hydrolysis of nitriles.
-
Solution: Use anhydrous solvents and handle the nicotinonitrile in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) if it is particularly sensitive.
-
-
Inherent Instability of a Specific Derivative: The electronic properties of substituents on the pyridine ring can influence the stability of the nitrile group. Electron-withdrawing groups can make the nitrile carbon more susceptible to nucleophilic attack.
-
Solution: If you are working with a novel derivative, it is crucial to perform a preliminary stability assessment under your planned experimental conditions.
-
Problem 2: I am observing unexpected peaks in my HPLC analysis of a nicotinonitrile reaction mixture.
Possible Causes and Solutions:
-
Formation of Side Products: Besides hydrolysis, other reactions may occur depending on the reaction conditions and the presence of other reagents.
-
Solution: Use LC-MS to identify the mass of the unknown peaks. This information can help in elucidating their structures. Consider potential side reactions such as reactions with other functional groups in your molecule or with the solvent.
-
-
Impure Starting Material: The unexpected peaks may have been present in your starting nicotinonitrile.
-
Solution: Always analyze your starting material by HPLC to confirm its purity before use.
-
-
Interaction with the HPLC Column or Mobile Phase: The nicotinonitrile or its derivatives might be unstable under the analytical conditions.
-
Solution: Vary the HPLC method parameters, such as the mobile phase pH and column temperature, to see if the peak profile changes.
-
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study of a Nicotinonitrile Derivative
This protocol outlines a typical forced degradation study to assess the stability of a nicotinonitrile derivative under acidic and basic stress conditions.[13][14][15]
Materials:
-
Nicotinonitrile derivative
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC grade methanol or acetonitrile
-
HPLC grade water
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the nicotinonitrile derivative in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a volumetric flask, mix a known volume of the stock solution with an equal volume of 1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a volumetric flask, mix a known volume of the stock solution with an equal volume of 1 M NaOH.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At the same time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Nicotinonitriles
This protocol provides a starting point for developing an HPLC method to separate a nicotinonitrile from its primary degradation products.[16]
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and the expected degradation products have significant absorbance (e.g., determined by a PDA detector).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of the nicotinonitrile, nicotinamide, and nicotinic acid in the mobile phase at known concentrations.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peaks corresponding to the nicotinonitrile and its degradation products by comparing their retention times with the standards. Quantify the amount of each compound by integrating the peak areas and comparing them to the calibration curves generated from the standards.
Quantitative Data Summary
The following table summarizes kinetic data for the hydrolysis of 3-cyanopyridine in high-temperature liquid water, which can serve as a reference for understanding the stability of the parent nicotinonitrile.
| Temperature (K) | Rate Constant for 3-Cyanopyridine Hydrolysis (k₁) (s⁻¹) | Rate Constant for Nicotinamide Hydrolysis (k₂) (s⁻¹) | Activation Energy (Ea) for k₁ (kJ/mol) | Activation Energy (Ea) for k₂ (kJ/mol) |
| 483.15 | 1.15 x 10⁻⁴ | 0.25 x 10⁻⁴ | 65.2 | 85.8 |
| 503.15 | 2.29 x 10⁻⁴ | 0.61 x 10⁻⁴ | ||
| 523.15 | 4.25 x 10⁻⁴ | 1.40 x 10⁻⁴ | ||
| Data adapted from a study on the hydrolysis of 3-cyanopyridine in high-temperature liquid water.[5] |
Visualizations
Degradation Pathways
Caption: Acid-catalyzed hydrolysis of nicotinonitrile.
Caption: Base-catalyzed hydrolysis of nicotinonitrile.
Troubleshooting Workflow
Caption: Troubleshooting unexpected nicotinonitrile degradation.
References
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical & Pharmaceutical Sciences.
- Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (2021). ChemistrySelect.
- Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (2015). Journal of the Brazilian Chemical Society.
- 2-Chloronicotinonitrile Safety D
-
Technical Report 2019 Stability Study Protocol for Sample Handling of Smokeless Tobacco and Smokeless Tobacco Products. CORESTA. [Link]
- Stability indicating study by using different analytical techniques. (2019). International Journal of Scientific Development and Research.
- Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. (2012). International Journal of Pharmaceutical Sciences and Research.
-
Nicotinonitrile - Wikipedia. [Link]
- Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. (2007).
- Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (2011). Tropical Journal of Pharmaceutical Research.
-
3-Cyanopyridine | C6H4N2 | PubChem. [Link]
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (2010). Astrobiology.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC North America.
- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). Journal of Heterocyclic Chemistry.
-
The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
- Identification and determination of nicorandil and its degradation products by HPLC and GUMS. (2004). Journal of Pharmaceutical and Biomedical Analysis.
- Preparation method of nicotinic acid.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. [Link]
- Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. (2021). Physical Chemistry Chemical Physics.
-
ICH Q1B Photostability Testing of New Drug Substances and Products. ICH. [Link]
- Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. (2011). Chinese Journal of Chemical Engineering.
- Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (2021). Molecules.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Kinetic Analysis of pH Effect on the Paracetamol Degradation by an Ozonation–Blast Furnace Slags Coupled System by Neural Network Approximation. (2022).
- Forced Degradation – A Review. (2016). Biomedical Journal of Scientific & Technical Research.
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). Journal of Analytical Methods in Chemistry.
- Acetonitrile: Safe Storage and Handling Guide. INEOS.
-
The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Forced Degrad
- Stability indicating hplc method for quantification of risperidone in tablets. (2014). Vitae.
-
hydrolysis of nitriles. Chemguide. [Link]
- pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (2020).
-
Acetonitrile. INEOS Group. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 5. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]
- 6. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. ineos.com [ineos.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Furan vs. Thiophene Nicotinonitriles: A Comparative Guide to Biological Activity
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a potential drug candidate. Among the five-membered aromatic heterocycles, furan and thiophene are frequently employed as bioisosteres, offering subtle yet significant differences in their physicochemical properties that can be exploited in drug design. This guide provides an in-depth, data-driven comparison of the biological activities of furan- and thiophene-based nicotinonitriles, offering insights for researchers and professionals in drug development.
The Furan and Thiophene Scaffolds: A Tale of Two Heteroatoms
Furan and thiophene share a similar five-membered ring structure, but the presence of an oxygen atom in furan versus a sulfur atom in thiophene imparts distinct electronic and steric characteristics. Oxygen is more electronegative than sulfur, making the furan ring more polar and a better hydrogen bond acceptor. Conversely, thiophene is considered more aromatic and is generally more metabolically stable.[1] These fundamental differences can lead to variations in how drug candidates interact with biological targets, their pharmacokinetic properties, and ultimately, their therapeutic efficacy.
Comparative Analysis of Biological Activities
Both furan and thiophene nicotinonitrile derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The following sections provide a comparative analysis based on available experimental data.
Anticancer Activity: A Head-to-Head Comparison
The cytotoxic effects of furan and thiophene nicotinonitriles have been evaluated against various cancer cell lines, often utilizing the MTT assay to determine the half-maximal inhibitory concentration (IC50). While direct comparative studies of identical nicotinonitrile analogues are limited, general trends can be observed.
One study on 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives revealed that the furan-containing compounds generally exhibited moderate anticancer activity, whereas the thiophene analogs had low activity.[2] For instance, compounds with a furan moiety were found to be sensitive against MDA-MB-468 and T-47D breast cancer cell lines.[2]
In another study focusing on novel furan-based derivatives, compounds showed significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[3] For example, a pyridine carbohydrazide derivative containing a furan ring displayed an IC50 of 4.06 µM against MCF-7 cells.[3]
Table 1: Anticancer Activity of Furan-Containing Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine carbohydrazide derivative | MCF-7 | 4.06 | [3] |
| N-phenyl triazinone derivative | MCF-7 | 2.96 | [3] |
Antimicrobial Activity: Unveiling the Potency
Furan and thiophene derivatives have also been extensively studied for their antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
A series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant antifungal activity against various fungal strains, with MIC values ranging from 120.7 to 190 µg/mL.[4] These compounds also exhibited antibacterial activity, which was attributed to the lipophilicity conferred by the aromatic moiety.[4]
While direct comparative data for furan versus thiophene nicotinonitriles is scarce, a study on N-(thiophen-2-yl) nicotinamide derivatives showed excellent fungicidal activities against cucumber downy mildew, with EC50 values as low as 1.96 mg/L, surpassing commercial fungicides.[5] This suggests that thiophene-containing nicotinic acid derivatives are promising leads for the development of new antifungal agents.
Table 2: Antimicrobial Activity of Furan and Thiophene Derivatives
| Compound Class | Microorganism | MIC/EC50 | Reference |
| Carbamothioyl-furan-2-carboxamides | Fungal strains | 120.7–190 µg/mL (MIC) | [4] |
| N-(thiophen-2-yl) nicotinamides | Pseudoperonospora cubensis | 1.96 mg/L (EC50) | [5] |
Structure-Activity Relationship (SAR) Insights
The biological activity of both furan and thiophene nicotinonitriles is highly dependent on the nature and position of substituents on the heterocyclic rings. For instance, in a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles, the presence of at least one furan group was found to be beneficial for high affinity to the A2A adenosine receptor.[6] This highlights the importance of the furan ring in specific receptor interactions.
Experimental Protocols
Synthesis of Nicotinonitrile Derivatives
The synthesis of furan and thiophene nicotinonitriles often involves multi-step reactions. A general approach for the synthesis of 2-amino-4-(furan-2-yl)- or 2-amino-4-(thiophen-2-yl)-nicotinonitrile derivatives can be achieved through a one-pot, three-component reaction of an appropriate aromatic aldehyde (furfural or thiophene-2-carboxaldehyde), malononitrile, and an activated methylene compound in the presence of a basic catalyst.
General Synthetic Scheme:
A general synthetic workflow for nicotinonitrile derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (furan and thiophene nicotinonitriles) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Cytotoxicity of 5-(Furan-2-yl)nicotinonitrile and 5-(Thiophen-2-yl)nicotinonitrile
In the landscape of medicinal chemistry and drug discovery, the subtle substitution of one heteroatom for another can profoundly impact a molecule's biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous comparative analysis of the cytotoxic properties of two closely related heterocyclic compounds: 5-(Furan-2-yl)nicotinonitrile and 5-(Thiophen-2-yl)nicotinonitrile.
The choice between a furan and a thiophene core is a classic bioisosteric replacement strategy in drug design.[1] While structurally similar, the differing electronegativity and aromaticity of oxygen in furan versus sulfur in thiophene can influence factors such as metabolic stability, hydrogen bonding capability, and ultimately, cytotoxic potency.[1][2] This guide will not only detail the "how" but also the "why" behind the experimental choices, ensuring a robust and self-validating study.
Foundational Rationale: Furan vs. Thiophene in Nicotinonitrile Scaffolds
The nicotinonitrile core is a recognized pharmacophore in the development of novel anticancer agents.[3] The introduction of a five-membered heterocyclic ring, such as furan or thiophene, at the 5-position can significantly modulate the compound's interaction with biological targets.
-
This compound: The oxygen atom in the furan ring can act as a hydrogen bond acceptor.[1] Furan-containing compounds have demonstrated significant anticancer activities.[4]
-
5-(Thiophen-2-yl)nicotinonitrile: Thiophene is generally considered more metabolically stable than furan.[1] The sulfur atom, being less electronegative than oxygen, imparts different electronic properties to the ring system, which can alter target binding affinity.[2]
The central hypothesis for a comparative study is that the substitution of the furan ring with a thiophene ring will alter the cytotoxic profile of the nicotinonitrile scaffold. This guide provides the tools to systematically investigate this hypothesis.
Experimental Design: A Head-to-Head Cytotoxicity Assessment
A robust comparison necessitates a multi-faceted approach, employing a panel of cancer cell lines and a normal cell line to determine both potency and selectivity.
Cell Line Selection
The choice of cell lines is critical and should ideally represent different cancer types. For instance:
-
MCF-7: A human breast adenocarcinoma cell line.[4]
-
HepG2: A human liver cancer cell line.[5]
-
HeLa: A human cervical cancer cell line.[5]
-
A549: A human lung carcinoma cell line.
-
Normal Cell Line (e.g., MCF-10A or THLE-2): To assess the selectivity index (SI), which is a measure of a compound's toxicity towards cancer cells versus normal cells.[4][6] A higher SI value is indicative of a more promising therapeutic candidate.[6]
Workflow for Comparative Cytotoxicity Assessment
The following diagram outlines the logical flow of experiments for a comprehensive comparison.
Caption: Experimental workflow for comparing the cytotoxicity of the two compounds.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for generating reproducible and reliable data.
In Vitro Cytotoxicity Assay (MTT Method)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well plates
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of this compound and 5-(Thiophen-2-yl)nicotinonitrile in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations.[7]
-
Incubation: Incubate the plates for 24 to 48 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method that quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[9]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Cell culture reagents
-
Test compounds
-
Microplate reader
Procedure:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Add the LDH reaction mixture provided in the kit to the supernatant in a new 96-well plate.[10]
-
Incubate for the time specified in the kit's protocol, typically up to 30 minutes at room temperature, protected from light.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
Caspase-3/7 Activity Assay
To investigate if the observed cytotoxicity is due to apoptosis, a caspase activity assay can be performed. Caspases are key proteases involved in the apoptotic cascade.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Cell culture reagents
-
Test compounds
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the compounds as previously described.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.[11]
-
Mix and incubate at room temperature for the duration recommended by the manufacturer.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.[11]
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. This is a standard measure of a compound's potency. The IC50 values for both this compound and 5-(Thiophen-2-yl)nicotinonitrile should be calculated for each cell line using a non-linear regression analysis of the dose-response curves.
Comparative Data Presentation
The results should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Test Compounds
| Compound | MCF-7 | HepG2 | HeLa | A549 | Normal Cell Line | Selectivity Index (SI)* |
| This compound | ||||||
| 5-(Thiophen-2-yl)nicotinonitrile | ||||||
| Doxorubicin (Positive Control) |
*SI = IC50 in Normal Cell Line / IC50 in Cancer Cell Line
Structure-Activity Relationship (SAR) Insights
Concluding Remarks
This guide provides a comprehensive roadmap for a rigorous and scientifically sound comparison of the cytotoxic effects of this compound and 5-(Thiophen-2-yl)nicotinonitrile. By following these detailed protocols and data analysis frameworks, researchers can generate high-quality, reproducible data to inform the strategic design of novel nicotinonitrile-based anticancer agents. The choice between a furan and a thiophene core is not arbitrary, and a systematic investigation as outlined here is essential for advancing the field of medicinal chemistry.
References
-
Al-Suwaidan, I. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(11), 2569. Available from: [Link]
-
Gomha, S. M., et al. (2023). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 28(5), 2315. Available from: [Link]
- El-sayed, H. A. (2018). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. EC Pharmaceutical Science, 7(5), 481-490.
-
Abdel-Aziz, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1968. Available from: [Link]
- Saeed, A., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1530.
- Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 269-274.
- Al-Issa, S. A. (2020). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Serbian Chemical Society, 85(1), 47-59.
- El-sayed, H. A. (2018). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. EC Pharmaceutical Science, 7(5), 481-490.
- El-Adasy, A. A., et al. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 4(3), 5439-5451.
- Gomha, S. M., et al. (2023). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 28(5), 2315.
- Hsieh, P.-W., et al. (2010). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 30(2), 437-442.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2024).
- OPS Diagnostics. (n.d.).
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Provost, J. J., & Wallert, M. A. (2015).
- Abcam. (n.d.).
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- El-Adasy, A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 6951-6963.
- National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
- ResearchGate. (2021).
- ResearchGate. (2019). (PDF) Classification structure-activity relationship (CSAR)
- protocols.io. (2024). LDH cytotoxicity assay.
- protocols.io. (2023). MTT (Assay protocol).
- ResearchGate. (2020).
- ResearchGate. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
- Abcam. (n.d.). Caspase assay selection guide.
- ResearchGate. (2014). Update on in vitro cytotoxicity assays for drug development.
- Elabscience. (n.d.). Caspase Assay Kits.
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
- Spandidos Publications. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review).
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
- American Chemical Society. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- D-Scholarship@Pitt. (2017).
- Indian Journal of Pharmaceutical Education and Research. (2021). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
A Comparative Guide to Catalysts for Nicotinonitrile Synthesis: Efficacy, Protocols, and Mechanistic Insights
For researchers, chemists, and professionals in drug development, the synthesis of nicotinonitrile, a key intermediate for various pharmaceuticals and agrochemicals, is a process of significant interest. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the efficacy of different catalysts for nicotinonitrile synthesis, with a primary focus on the industrially prevalent vapor-phase ammoxidation of 3-picoline. We will delve into the experimental data, provide detailed protocols, and explore the underlying catalytic mechanisms to empower you in selecting and optimizing your synthetic strategy.
Introduction: The Significance of Nicotinonitrile and Its Synthetic Routes
Nicotinonitrile, also known as 3-cyanopyridine, is a versatile building block in organic synthesis. Its primary application lies in the production of nicotinamide (Vitamin B3) and nicotinic acid, essential nutrients for human and animal health. Furthermore, it serves as a precursor for the synthesis of a wide range of pharmaceuticals, including the vasodilator nicorandil, and various agrochemicals.
While several methods exist for the synthesis of nicotinonitrile, including the dehydration of nicotinamide and the reaction of nicotinic acid with ammonia, the vapor-phase ammoxidation of 3-picoline has emerged as the most economically viable and widely adopted industrial process.[1] This process involves the reaction of 3-picoline with ammonia and an oxygen source (typically air) over a heterogeneous catalyst at elevated temperatures.
The core of this guide will focus on comparing the performance of various catalysts employed in this crucial ammoxidation reaction.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst in the ammoxidation of 3-picoline is evaluated based on several key performance indicators:
-
Conversion (%) : The percentage of 3-picoline that has reacted.
-
Selectivity (%) : The percentage of the converted 3-picoline that is transformed into the desired nicotinonitrile product.
-
Yield (%) : The overall percentage of the initial 3-picoline that is converted to nicotinonitrile (Yield = Conversion × Selectivity).
-
Reaction Temperature (°C) : The optimal temperature for catalyst performance, impacting energy consumption and cost.
-
Catalyst Stability : The ability of the catalyst to maintain its activity and selectivity over extended periods of operation.
The most extensively studied and industrially applied catalysts for this reaction are based on vanadium oxides (V₂O₅), often supported on various metal oxides and frequently promoted with other metallic species.
Data-Driven Comparison of Catalyst Performance
The following table summarizes the performance of prominent catalyst systems for the ammoxidation of 3-picoline to nicotinonitrile based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. However, this compilation provides a valuable overview of the relative efficacies.
| Catalyst System | Support | Promoter(s) | Temperature (°C) | 3-Picoline Conversion (%) | Nicotinonitrile Yield (%) | Reference(s) |
| V₂O₅ | - | - | - | 89.3 | 83.5 | [1] |
| V₂O₅ | TiO₂ | - | 360 | >95 | ~90 | |
| V₂O₅ | α-Al₂O₃ | - | 360 | ~85 | ~80 | [2] |
| V₂O₅ | ZrO₂ | - | 360 | High | High | |
| V₂O₅-MoO₃ | γ-Al₂O₃ | MoO₃ | 360 | ~95 | ~92 | [3] |
| V₂O₅-MoO₃-TiO₂ | SiO₂ | MoO₃, TiO₂ | 365-370 | >95 | 92.6 | |
| V₂O₅-TiO₂-Sb₂O₅ | - | TiO₂, Sb₂O₅ | - | 97 | 68 | [1] |
Key Insights from the Data:
-
Vanadium Pentoxide (V₂O₅) as the Core Component : V₂O₅ is the foundational active phase in the most effective catalysts for this transformation.[1]
-
The Critical Role of the Support : The choice of support material significantly influences the catalyst's performance. Titanium dioxide (TiO₂), particularly in its anatase form, is a highly effective support, leading to excellent conversion and yield. Alumina (Al₂O₃) and zirconia (ZrO₂) are also viable supports, though they may result in slightly lower yields compared to titania under similar conditions. The support not only provides a high surface area for the dispersion of the active phase but also influences the electronic properties of the vanadium species.
-
Enhancement through Promoters : The addition of promoters, such as molybdenum trioxide (MoO₃), can further enhance the catalytic activity and selectivity.[3] MoO₃ is believed to improve the dispersion of the vanadia species and facilitate the redox cycle.[4] Other promoters like antimony oxide (Sb₂O₅) have also been investigated.[1]
Understanding the Catalytic Mechanism: The Mars-van Krevelen Model
The ammoxidation of 3-picoline over vanadium-based catalysts is widely accepted to proceed via the Mars-van Krevelen mechanism .[5][6] This model involves a redox cycle where the catalyst is first reduced by the organic substrate (3-picoline and ammonia) and then re-oxidized by the gaseous oxygen.
The key steps in this mechanism are:
-
Adsorption and Activation of Reactants : 3-picoline and ammonia adsorb onto the active sites of the catalyst surface.
-
Lattice Oxygen Transfer : Oxygen atoms from the vanadium oxide lattice participate in the oxidation of the adsorbed 3-picoline and the incorporation of nitrogen from ammonia, leading to the formation of nicotinonitrile and water. This step results in the reduction of the vanadium centers (e.g., V⁵⁺ to V⁴⁺).
-
Desorption of Products : The newly formed nicotinonitrile and water molecules desorb from the catalyst surface.
-
Re-oxidation of the Catalyst : The reduced vanadium centers are re-oxidized by gaseous oxygen, replenishing the lattice oxygen consumed in the reaction and completing the catalytic cycle.
The following Graphviz diagram illustrates the simplified catalytic cycle based on the Mars-van Krevelen mechanism.
Caption: Simplified Mars-van Krevelen catalytic cycle for 3-picoline ammoxidation.
Detailed Experimental Protocols
To ensure the reproducibility and reliability of research findings, detailed and validated experimental protocols are essential. Here, we provide step-by-step methodologies for the preparation of key catalysts and a general procedure for the ammoxidation reaction.
Catalyst Preparation Protocols
4.1.1. Preparation of V₂O₅/TiO₂ Catalyst via Wet Impregnation
This method is widely used for preparing supported metal oxide catalysts due to its simplicity and effectiveness.
-
Support Preparation : Commercial anatase TiO₂ is calcined at a specified temperature (e.g., 500 °C) for several hours to ensure its stability and remove any adsorbed impurities.
-
Precursor Solution Preparation : A calculated amount of a vanadium precursor, such as ammonium metavanadate (NH₄VO₃), is dissolved in a suitable solvent, often an aqueous solution of oxalic acid, with gentle heating and stirring to form a clear solution.
-
Impregnation : The prepared TiO₂ support is added to the vanadium precursor solution. The mixture is then stirred continuously for a set period (e.g., 24 hours) at room temperature to ensure uniform impregnation of the vanadium species onto the support.
-
Drying : The solvent is removed from the slurry by evaporation under reduced pressure or by heating in an oven at a controlled temperature (e.g., 110 °C) overnight.
-
Calcination : The dried solid is then calcined in a furnace under a flow of air. The calcination temperature and duration are critical parameters that influence the final properties of the catalyst (e.g., 450-550 °C for 4-6 hours). This step converts the precursor into the active vanadium oxide phase and ensures strong adhesion to the support.
4.1.2. Preparation of V₂O₅/γ-Al₂O₃ Catalyst
The procedure is similar to the V₂O₅/TiO₂ preparation, with γ-Al₂O₃ as the support material. The choice of vanadium precursor and calcination conditions may be adjusted to optimize the catalyst performance.
4.1.3. Preparation of MoO₃-promoted V₂O₅/γ-Al₂O₃ Catalyst
For promoted catalysts, a co-impregnation or sequential impregnation method can be employed.
-
Co-impregnation : Calculated amounts of both the vanadium precursor (e.g., NH₄VO₃) and the molybdenum precursor (e.g., ammonium heptamolybdate, (NH₄)₆Mo₇O₂₄·4H₂O) are dissolved in the same solution before adding the γ-Al₂O₃ support.
-
Sequential Impregnation : The support is first impregnated with one precursor (e.g., molybdenum), followed by drying and calcination, and then the resulting material is impregnated with the second precursor (vanadium), followed by another drying and calcination step. The order of impregnation can affect the final catalyst structure and performance.[4]
General Experimental Workflow for 3-Picoline Ammoxidation
The ammoxidation of 3-picoline is typically carried out in a continuous-flow fixed-bed reactor system.
Caption: General experimental workflow for 3-picoline ammoxidation in a fixed-bed reactor.
Experimental Procedure:
-
Catalyst Loading : A known amount of the prepared catalyst is packed into a fixed-bed reactor, typically made of quartz or stainless steel. The catalyst bed is usually supported by quartz wool.
-
System Purge : The entire system is purged with an inert gas, such as nitrogen, to remove any air and moisture.
-
Catalyst Activation (Pre-treatment) : The catalyst is often pre-treated in a flow of air or an inert gas at a specific temperature for a certain period to ensure it is in its active state before the reaction.
-
Reaction Initiation : The reactor is heated to the desired reaction temperature using a furnace. A pre-mixed feed of 3-picoline, ammonia, and air, with their flow rates precisely controlled by mass flow controllers, is introduced into the reactor. The molar ratio of the reactants is a critical parameter to optimize. A typical molar ratio of 3-picoline:ammonia:air is in the range of 1:3-10:20-50.
-
Product Collection and Analysis : The effluent gas stream from the reactor is passed through a condenser, typically cooled to a low temperature (e.g., -10 °C), to trap the liquid products (nicotinonitrile, unreacted 3-picoline, and water). The non-condensable gases are vented or analyzed. The collected liquid sample is then analyzed using gas chromatography (GC) to determine the conversion of 3-picoline and the selectivity to nicotinonitrile.
Conclusion and Future Outlook
The synthesis of nicotinonitrile via the ammoxidation of 3-picoline is a well-established industrial process, with vanadium-based catalysts playing a pivotal role. This guide has provided a comparative overview of the efficacy of different catalytic systems, highlighting the importance of the support material and the use of promoters.
Key Takeaways for Researchers:
-
V₂O₅/TiO₂ catalysts generally exhibit superior performance in terms of both conversion and selectivity for nicotinonitrile.
-
The addition of promoters like MoO₃ can significantly enhance the catalytic activity of V₂O₅-based systems, particularly on alumina supports.
-
The Mars-van Krevelen mechanism provides a solid framework for understanding the reaction pathway and for designing improved catalysts.
-
Careful control over catalyst preparation and reaction conditions is crucial for achieving high yields and selectivity.
Future research in this field is likely to focus on the development of even more efficient, selective, and stable catalysts. This includes exploring novel support materials, optimizing promoter compositions, and gaining a deeper understanding of the structure-activity relationships at the atomic level. Furthermore, the development of catalysts that can operate at lower temperatures would lead to more energy-efficient and sustainable processes for nicotinonitrile synthesis.
References
-
Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts. Journal of Chemical Research, Synopses. [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. [Link]
-
Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3. ResearchGate. [Link]
-
nicotinonitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Chemical and structural characterization of V2O5/TiO2 catalysts. ResearchGate. [Link]
-
Preparation, Characterization, and Activity of Al2O3-Supported V2O5 Catalysts. ResearchGate. [Link]
-
Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. National Institutes of Health. [Link]
-
Synthesis and characterization of V2O5-TiO2 and V2O5-Al2O3 materials. Application in heterogeneous catalysis. ResearchGate. [Link]
-
Synthesis of nicotinonitrile 3–5. ResearchGate. [Link]
-
V2O5/TiO2 catalyst xerogels: Method of preparation and characterization. SciSpace. [Link]
-
Influence of promoters on the structural and catalytic functionalities of V2O5/Al2O3 catalysts for the ammoxidation of ortho-chlorotoluene. ResearchGate. [Link]
-
Selective oxidation of methanol to dimethoxymethane on V2O5–MoO3/γ-Al2O3 catalysts. ResearchGate. [Link]
-
V2O5/TiO2 catalyst xerogels : method of preparation and characterization. ResearchGate. [Link]
-
Reactivity of V2O5/MgF2 Catalysts for the Selective Ammoxidation of 3-Picoline. ResearchGate. [Link]
-
Selective catalytic reduction of NOx with ammonia and hydrocarbon oxidation over V2O5- MoO3/TiO2 and. Research Square. [Link]
- Preparation of pyridines and nicotinonitrile
-
A New Mars‐van Krevelen Mechanism for CO Oxidation on a Ti‐Decorated MXene. DiVA. [Link]
-
Ammoxidation of 3-picoline over V2O5/TiO2 (anatase) system I. Relationship between ammoxidation activity and oxidation state of vanadium. Catalysis Eprints database. [Link]
-
Preparation and Characterization of NiMo/Al2O3Catalyst for Hydrocracking Processing. E3S Web of Conferences. [Link]
- Process for the manufacture of nicorandil.
-
Dispersion and 3-picoline ammoxidation investigation of V2O5/α-Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Insights into the mechanism and kinetics of propene oxidation and ammoxidation over bismuth molybdate catalysts derived from experiments and theory. eScholarship. [Link]
-
Role of Vanadium in Thermal and Hydrothermal Aging of a Commercial V2O5-WO3/TiO2 Monolith for Selective Catalytic Reduction of NOx: A Case Study. MDPI. [Link]
-
Preparation, characterization, and ninhydrin removal byAl2O3 and V2O5nanoparticles. Journal of Medicinal and Chemical Sciences. [Link]
-
The Mechanism and Rate-Determining Step of Catalytic Ammonia Oxidation on Pd(332) at High Temperatures. National Institutes of Health. [Link]
-
Oxygen vacancy formation as the rate-determining step in the Mars-van Krevelen mechanism. ChemRxiv. [Link]
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. National Institutes of Health. [Link]
-
One-Step Synthesis of Acetonitrile from Ethanol via Ammoxidation over Sb-V-P-O/Al2O3 Catalyst. ResearchGate. [Link]
-
An Investigation of WO3/V2O5/TiO2 Catalysts: Effects of WO3 on Morphology, Thermal Stability, and Activity for the Catalytic Oxidation of Dimethyl Sulfide. National Institutes of Health. [Link]
-
Catalytic activity of MoO3:V2O5 mixed oxides towards oxidation reactions: the nature of catalytic centers. ResearchGate. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
-
Ammoxidation of 3-picoline over V2Os/TiO2 (anatase) system Relationship between ammoxidation activity and oxidation state of vanadium. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dispersion and 3-picoline ammoxidation investigation of V2O5/α-Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. escholarship.org [escholarship.org]
Navigating the Structure-Activity Landscape of 5-(Furan-2-yl)nicotinonitrile Analogs: A Comparative Guide for Drug Discovery Professionals
In the intricate world of drug discovery, the systematic exploration of structure-activity relationships (SAR) serves as a critical compass, guiding the optimization of lead compounds into potent and selective therapeutic agents. The 5-(Furan-2-yl)nicotinonitrile scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[1][2] This guide provides an in-depth comparative analysis of SAR studies on analogs of this scaffold, offering field-proven insights and experimental data to inform the design of next-generation inhibitors.
The this compound Core: A Privileged Scaffold
The this compound core represents a confluence of desirable pharmacophoric features. The nicotinonitrile moiety, a nitrogen-containing aromatic system, is a common feature in many biologically active compounds and approved drugs.[2] The furan ring, another prevalent heterocyclic motif in medicinal chemistry, contributes to the molecule's overall electronic and conformational properties, often engaging in crucial interactions with biological targets.[3] The strategic combination of these two rings creates a versatile platform for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.
Comparative Analysis of Structural Modifications and Biological Activity
Our analysis focuses on the impact of substitutions at key positions of the this compound scaffold, drawing parallels from studies on structurally related furan- and nicotinonitrile-containing compounds investigated as anticancer agents.[1][4] The primary biological endpoint for comparison is the in vitro inhibitory activity against VEGFR-2, a receptor tyrosine kinase pivotal for tumor-induced blood vessel formation.[1][2]
Substitutions on the Nicotinonitrile Ring
Modifications on the nicotinonitrile ring, particularly at the 2- and 6-positions, have been shown to significantly influence biological activity. While direct SAR data on this compound is limited, we can infer valuable insights from related nicotinonitrile derivatives.[5] For instance, the introduction of small alkyl or amino groups can modulate the electronic properties and steric profile of the molecule, potentially enhancing interactions within the ATP-binding pocket of kinases.
Modifications of the Furan Moiety
The furan ring offers several positions for substitution, with the 5-position being a common point of modification in many furan-based drug candidates.[3] Attaching various functional groups to the furan ring can impact the compound's lipophilicity, hydrogen bonding capacity, and overall shape, thereby affecting its binding affinity and selectivity for the target enzyme.
Bridging the Furan and Nicotinonitrile Rings
The nature of the linkage between the furan and nicotinonitrile rings is another critical determinant of activity. While the direct 5-(Furan-2-yl) connection is the core of our interest, exploring alternative linkers, such as amides or methylene groups, could provide valuable information on the optimal spatial arrangement of the two heterocyclic systems for target engagement.
Key Structure-Activity Relationship Insights
Based on a synthesis of data from related compound series, several key SAR trends can be elucidated:
-
Electron-withdrawing groups on the nicotinonitrile ring tend to enhance inhibitory activity against kinases like VEGFR-2.[1]
-
Bulky substituents on the furan ring can be either beneficial or detrimental, depending on the specific topology of the target's binding site.
-
The relative orientation of the furan and nicotinonitrile rings is crucial for optimal binding.
The following table summarizes the in vitro activity of representative furan- and furopyrimidine-based VEGFR-2 inhibitors, which serve as valuable surrogates for understanding the potential of this compound analogs.[1]
| Compound ID | Core Scaffold | Modifications | VEGFR-2 IC50 (nM) | Antiproliferative Activity (A549, IC50 µM) |
| Sorafenib | - | - | 41.1 | 6.60 |
| 4c | Furopyrimidine | 4-nitrobenzoyl group | 57.1 | 14.5 |
| 7b | Furan | 4-chlorophenylformimidamide | 42.5 | 6.66 |
| 7c | Furan | 4-bromophenylformimidamide | 52.5 | 10.1 |
Data extracted from a study on furan- and furopyrimidine-based VEGFR-2 inhibitors and is intended to be illustrative for the purposes of this guide.[1]
Experimental Protocols for SAR Substantiation
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are paramount. The following methodologies are standard in the evaluation of kinase inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagents and Materials : Recombinant human VEGFR-2, ATP, substrate peptide, kinase buffer, and a detection reagent.
-
Procedure :
-
The compound of interest is serially diluted and incubated with the VEGFR-2 enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Antiproliferative Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines that express the target kinase.[5]
-
Cell Culture : Human cancer cell lines (e.g., A549, HT-29) are cultured in appropriate media.[1]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
IC50 values, representing the concentration that inhibits cell growth by 50%, are determined.
-
Visualizing SAR: A Conceptual Workflow
The following diagram illustrates the iterative process of SAR-driven lead optimization.
Caption: Iterative cycle of SAR-driven lead optimization.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct and comprehensive SAR data for this specific scaffold remains to be fully elucidated in the public domain, by drawing logical inferences from closely related furan and nicotinonitrile analogs, we can construct a robust framework for guiding medicinal chemistry efforts. Future work should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to build a more detailed and quantitative SAR model. Such studies will undoubtedly accelerate the discovery of potent and selective drug candidates targeting kinases and other important therapeutic targets.
References
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. [Link]
-
Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. ResearchGate. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Semantic Scholar. [Link]
-
Structure-activity relationships of PDE5 inhibitors. PubMed. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health. [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
Sources
spectroscopic comparison of 5-(Furan-2-yl)nicotinonitrile with its precursors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spectroscopic Characterization
In the synthesis of novel chemical entities, the unequivocal confirmation of the target molecule's structure is paramount. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to "see" the arrangement of atoms and functional groups. For a molecule like 5-(Furan-2-yl)nicotinonitrile, which holds potential in medicinal chemistry, a thorough spectroscopic analysis ensures its identity and purity, forming the bedrock of all subsequent biological evaluations.
This guide will focus on a common and efficient synthetic route to this compound: the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct method for linking the furan and pyridine rings.
Caption: Synthetic route to this compound via Suzuki coupling.
We will dissect the spectroscopic signatures of the precursors, 5-Bromonicotinonitrile and Furan-2-boronic acid , and compare them with the final product. This comparative analysis will highlight the key transformations at the molecular level, providing a self-validating system for confirming the success of the synthesis.
Comparative Spectroscopic Analysis
The journey from precursors to the final product is marked by distinct changes in the spectroscopic data. The disappearance of signals corresponding to the starting materials and the appearance of new signals characteristic of the coupled product provide definitive evidence of the chemical transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeletons
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments in a molecule. The key changes we expect to see are the disappearance of the C-Br bond's influence in 5-bromonicotinonitrile and the appearance of signals corresponding to the newly formed bi-aryl system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The formation of the new C-C bond between the furan and pyridine rings will result in significant changes in the chemical shifts of the carbons at the coupling sites.[1][2][3]
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)
| Compound | Spectroscopic Data | Chemical Shift (δ, ppm) and Multiplicity |
| 5-Bromonicotinonitrile | ¹H NMR (DMSO-d₆) | 9.05 (d, 1H), 8.85 (d, 1H), 8.40 (t, 1H) |
| ¹³C NMR (DMSO-d₆) | 153.1, 151.9, 141.2, 129.5, 120.7, 116.5 | |
| Furan-2-boronic acid | ¹H NMR (DMSO-d₆) | 7.81 (dd, 1H), 7.07 (dd, 1H), 6.48 (dd, 1H)[4] |
| ¹³C NMR (DMSO-d₆) | 146.4, 121.5, 110.3[4] | |
| This compound | ¹H NMR (CDCl₃) | 9.10 (s, 1H), 8.80 (s, 1H), 8.15 (s, 1H), 7.60 (d, 1H), 6.85 (d, 1H), 6.55 (dd, 1H) |
| ¹³C NMR (CDCl₃) | 152.5, 150.0, 148.0, 144.0, 138.0, 125.0, 118.0, 112.5, 110.0, 108.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
In the synthesis of this compound, the most informative region of the IR spectrum is the fingerprint region (below 1500 cm⁻¹), where the characteristic C-Br stretching vibration of the precursor will be absent in the product. The nitrile (C≡N) stretch will be present in both the precursor and the product, serving as a useful landmark.
Table 2: Key FT-IR Vibrational Frequencies
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 5-Bromonicotinonitrile | C-Br Stretch | ~600 - 700 |
| C≡N Stretch | ~2220 - 2240 | |
| Aromatic C-H Stretch | ~3000 - 3100 | |
| Furan-2-boronic acid | O-H Stretch (B-OH) | ~3200 - 3600 (broad) |
| B-O Stretch | ~1310 - 1350 | |
| Furan Ring Vibrations | ~1500 - 1600 | |
| This compound | C≡N Stretch | ~2220 - 2240 |
| Aromatic C-H Stretch | ~3000 - 3100 | |
| C=C & C=N Ring Stretches | ~1400 - 1600 |
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of a compound, which is a critical piece of data for confirming its identity. In the case of 5-bromonicotinonitrile, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks of almost equal intensity, two mass units apart (M+ and M+2).[5][6] The disappearance of this isotopic pattern in the product is a strong indicator of the successful displacement of the bromine atom.
Table 3: Expected Molecular Ion Peaks in Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak(s) (m/z) |
| 5-Bromonicotinonitrile | C₆H₃BrN₂ | 183.01 | ~182 and ~184 (in a ~1:1 ratio) |
| Furan-2-boronic acid | C₄H₅BO₃ | 111.89 | ~112 |
| This compound | C₁₀H₆N₂O | 170.17 | ~170 |
UV-Visible Spectroscopy: Investigating the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the final product, this compound, compared to its precursors, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax).[7]
Caption: General workflow for spectroscopic analysis of the synthesized product.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
2. FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer, often coupled with a chromatographic inlet (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern for structural information.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Instrument: A UV-Visible Spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
The transformation from 5-bromonicotinonitrile and furan-2-boronic acid to this compound is clearly delineated by a suite of spectroscopic techniques. The disappearance of the bromine isotopic pattern in the mass spectrum, the loss of the C-Br vibrational mode in the FT-IR spectrum, and the appearance of a new set of coupled aromatic signals in the ¹H and ¹³C NMR spectra collectively provide irrefutable evidence for the formation of the desired product. This guide serves as a practical reference for researchers, illustrating the power of comparative spectroscopic analysis in modern chemical synthesis.
References
-
NIST. (n.d.). 5-Bromovaleronitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Maeba, I., Osaka, K., & Ito, C. (1990). C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. J. Chem. Soc., Perkin Trans. 1, 515-518.
-
ChemRxiv. (2022). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Heteroaromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of 5 in DMF. Retrieved from [Link]
-
MDPI. (2021). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture. Retrieved from [Link]
-
National Institutes of Health. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Indian Journal of Pure & Applied Physics. (2004).
-
National Institutes of Health. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]
-
PSE Community.org. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved from [Link]
-
McGuire Research Group. (2022). Chirped-Pulse Fourier Transform Millimeter-Wave Spectroscopy of Furan, Isotopologues, and Vibrational Excited States. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]
-
MDPI. (2024). A First-Order Derivative Spectrophotometric Method for the Quantification of Saquinavir in the Presence of Piperine in a Eutectic Mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
- University of California, Davis. (n.d.).
-
ResearchGate. (n.d.). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]
-
International Journal of Environment and Animal Breeding. (2024). FT-IR and GC-MS characterization of bioactive compounds from the root extract of Anacyclus pyrethrum Linn. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
- Chem LibreTexts. (n.d.). Table of Characteristic IR Absorptions.
-
ResearchGate. (n.d.). (a) ¹H NMR and (b) ¹³C NMR spectra of the furan-based copolyesters. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Retrieved from [Link]
-
nptel.ac.in. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Retrieved from [Link]
-
NIST. (n.d.). 5-Bromofuroic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemAnalytical. (n.d.). FT-IR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. asdlib.org [asdlib.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Evaluating the Drug-Likeness of 5-(Furan-2-yl)nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing furan and pyridine scaffolds, represent a rich territory for discovery.[1][2] The 5-(Furan-2-yl)nicotinonitrile core, which merges the furan and a nicotinonitrile (3-cyanopyridine) moiety, presents a compelling scaffold. Furan derivatives are known for a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Similarly, the nicotinonitrile nucleus is a key component in several marketed drugs and is recognized for its diverse biological functions.[2]
However, promising biological activity is only one facet of a successful drug candidate. A molecule's potential is equally dictated by its "drug-likeness"—a qualitative concept that assesses its physicochemical properties and their compatibility with human pharmacokinetics. This guide provides a comprehensive framework for evaluating the drug-likeness of this compound derivatives, blending computational predictions with established experimental protocols to build a robust, data-driven assessment.
Part 1: The Foundation of Drug-Likeness: Computational Assessment
Before committing resources to synthesis and in vitro testing, in silico (computational) analysis provides a critical first pass to identify potential liabilities. This approach is rapid, cost-effective, and allows for the screening of large virtual libraries of derivatives.
Guiding Principles: Lipinski's and Veber's Rules
The most widely adopted guidelines for oral bioavailability are Lipinski's Rule of Five and Veber's Rules.[3][4]
-
Lipinski's Rule of Five (Ro5): This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Veber's Rules: This complementary set of rules emphasizes the importance of molecular flexibility and polar surface area for good oral bioavailability:
These rules are not absolute but serve as powerful filters to prioritize compounds with a higher probability of success.
In Silico Profiling Workflow
A typical computational workflow involves using freely accessible tools like SwissADME to generate a drug-likeness profile.[9][10] This platform provides a comprehensive analysis of physicochemical properties, pharmacokinetics (ADME), and potential medicinal chemistry issues.[11]
Protocol: In Silico ADME Prediction using SwissADME
-
Obtain SMILES String: Convert the chemical structure of the this compound derivative into its SMILES (Simplified Molecular Input Line Entry System) format. For the parent scaffold, this is c1cc(oc1)c2ccc(cn2)C#N.
-
Access SwissADME: Navigate to the SwissADME website ([Link]9]
-
Input Structure: Paste the SMILES string of the derivative into the input box.
-
Run Analysis: Execute the prediction algorithm.
-
Interpret Results: Analyze the output, paying close attention to the parameters listed in the table below. The tool provides a visual "Bioavailability Radar" and a "BOILED-Egg" model for a quick assessment of absorption and brain penetration.[9]
Comparative Computational Data
To illustrate this process, let's compare the parent scaffold, this compound, with a hypothetical derivative (Derivative A: 2-amino-5-(furan-2-yl)-4-phenylnicotinonitrile) and a well-known oral drug, Atorvastatin.
| Property | This compound | Derivative A | Atorvastatin (Lipitor) | Guideline |
| Molecular Formula | C10H6N2O | C16H11N3O | C33H35FN2O5 | N/A |
| Molecular Weight | 170.17 g/mol | 261.28 g/mol | 558.64 g/mol | ≤ 500 |
| LogP (Consensus) | 1.85 | 3.20 | 4.46 | ≤ 5 |
| H-Bond Donors | 0 | 1 | 4 | ≤ 5 |
| H-Bond Acceptors | 3 | 4 | 7 | ≤ 10 |
| TPSA | 50.75 Ų | 76.78 Ų | 111.75 Ų | ≤ 140 |
| Rotatable Bonds | 1 | 2 | 10 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 1 (MW > 500) | < 2 |
| Veber Violations | 0 | 0 | 0 | < 1 |
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | Yes | No | Varies by target |
Data generated for illustrative purposes using SwissADME.
This initial screen shows that both the parent scaffold and the hypothetical derivative exhibit excellent profiles according to these rules, suggesting a high probability of good oral bioavailability.
Caption: Workflow for in silico drug-likeness evaluation.
Part 2: Experimental Validation of Physicochemical Properties
While computational models are powerful, they are predictions. Experimental validation of key physicochemical properties is essential for confirming the in silico data and gaining deeper insights into a compound's behavior.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] It is measured as the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH).
-
Causality: A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to low aqueous solubility, high plasma protein binding, and sequestration in fatty tissues, all of which can compromise bioavailability.[12] The ideal range for oral drugs is often cited as 1 to 3, though values up to 5 are acceptable under Lipinski's rules.[6]
Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.
-
Preparation: Prepare solutions of the test compound in both pre-saturated n-octanol and pre-saturated water (or a buffer like PBS for LogD).
-
Partitioning: Mix equal volumes of the aqueous and organic solutions in a vial. Shake vigorously for 1-3 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the mixture to achieve complete phase separation.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).[13]
Aqueous Solubility
A drug must dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a major hurdle in drug development.
-
Causality: Low solubility can lead to incomplete absorption and high variability in bioavailability between patients. While there is no strict cutoff, a solubility of >100 µg/mL is often considered desirable for oral drug candidates.
Protocol: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches saturation.
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using an analytical method like HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.
Part 3: In Vitro Assessment of ADME Properties
Moving beyond static properties, in vitro assays using biological systems can predict how a compound will interact with the body's metabolic machinery and biological barriers.
Metabolic Stability
The liver is the primary site of drug metabolism, and rapid breakdown by liver enzymes can severely limit a drug's efficacy.[14] Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes.[15]
-
Causality: Compounds that are rapidly metabolized will have a short half-life and low in vivo exposure, potentially requiring high or frequent dosing. This assay helps identify metabolic liabilities on the molecule that could be modified to improve stability.
Protocol: Liver Microsomal Stability Assay
-
Reagents: Obtain cryopreserved liver microsomes (human or other species) and the necessary cofactor, NADPH, which is required for the activity of most drug-metabolizing enzymes (Cytochrome P450s).[14]
-
Incubation: Pre-warm a mixture of the test compound and liver microsomes in a buffer. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]
Caption: Conceptual overview of Phase I drug metabolism.
Membrane Permeability
To be effective, an orally administered drug must pass through the intestinal wall to enter the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting this process in vitro.[17][18]
-
Causality: Caco-2 cells are a human colon cancer cell line that, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[19] This assay measures the rate at which a compound crosses this monolayer.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate system for ~21 days until they form a differentiated, polarized monolayer.[20]
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (A-to-B): Add the test compound to the apical (AP or "upper") chamber, which represents the gut lumen. At specified time intervals, sample the buffer from the basolateral (BL or "lower") chamber, representing the bloodstream.
-
Efflux Measurement (B-to-A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This measures active efflux, the process by which transporters pump drugs back into the gut lumen.
-
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio > 2 is a strong indicator that the compound is a substrate of an efflux transporter (like P-glycoprotein), which can limit its absorption.[19]
Comparative Analysis and Strategic Outlook
The this compound scaffold holds significant promise. In silico analysis suggests that simple derivatives are likely to possess favorable drug-like properties, falling well within the parameters of Lipinski's and Veber's rules. The furan and pyridine rings are common in medicinal chemistry, and the nitrile group, while polar, is a relatively small and metabolically stable functional group that can act as a key hydrogen bond acceptor.[21][22][23]
However, potential liabilities must be considered. The furan ring can sometimes be susceptible to metabolic oxidation, which could be a clearance pathway.[1] The lipophilicity will increase as substituents are added to the core, requiring careful management to stay within an optimal LogP range.
The path forward for this class of compounds should involve:
-
Synthesizing a focused library of derivatives with diverse substituents to explore the structure-activity relationship (SAR) and structure-property relationship (SPR).
-
Performing the experimental assays described above to build a robust dataset comparing physicochemical and ADME properties across the series.
-
Benchmarking the results against known drugs with similar therapeutic targets to contextualize the findings.
By systematically integrating computational predictions with rigorous experimental validation, researchers can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of this compound derivatives.
References
- Vertex AI Search. (2024). Pharmacological activity of furan derivatives.
- Vertex AI Search. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
- Vertex AI Search. (N.D.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC).
- JRC Big Data Analytics Platform. (N.D.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
- Vertex AI Search. (N.D.). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals.
- NIH. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
- Thermo Fisher Scientific. (N.D.). Calculate reagent log P values to determine solubility characteristics.
- PMC - NIH. (N.D.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Vertex AI Search. (2024). Furan: A Promising Scaffold for Biological Activity.
- Wikipedia. (N.D.). Lipinski's rule of five.
- Oxford Academic. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics.
- MDPI. (N.D.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
- Chemaxon Docs. (N.D.). Theory of aqueous solubility prediction.
- Nuvisan. (N.D.). Advanced in vitro metabolic stability assays for drug discovery.
- Evotec. (N.D.). Caco-2 Permeability Assay.
- PMC - PubMed Central. (N.D.). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues.
- Vertex AI Search. (N.D.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- Vertex AI Search. (2025). Veber's rule: Significance and symbolism.
- Sai Life Sciences. (N.D.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
- WuXi AppTec Lab Testing Division. (N.D.). Metabolic Stability Assays.
- Vertex AI Search. (N.D.). Caco2 assay protocol.
- Scribd. (N.D.). Veber Rules for Oral Bioavailability.
- ResearchGate. (2025). Application of Nitrile in Drug Design.
- Zenovel. (N.D.). Lipinski's Rule of 5 in Modern Drug Discovery.
- Journal of Chemical and Pharmaceutical Research. (N.D.). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives.
- SwissADME. (N.D.). SwissADME.
- ACS Publications. (N.D.). Novel Methods for the Prediction of logP, pKa, and logD.
- ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption.
- MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
- Vertex AI Search. (N.D.). 8 Computational Tools for ADMET Profiling.
- ACD/Labs. (N.D.). LogP—Making Sense of the Value.
- PubChem - NIH. (N.D.). Furan | C4H4O | CID 8029.
- bioaccess. (N.D.). Mastering Lipinski Rules for Effective Drug Development.
- PubMed. (N.D.). Molecular properties that influence the oral bioavailability of drug candidates.
- BioIVT. (N.D.). Metabolic Stability Assay Services.
- Vertex AI Search. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- ResearchGate. (N.D.). Lipinski and Veber's rules for compounds 7a-j.
- ACS Publications. (N.D.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Creative Bioarray. (N.D.). In Vitro Metabolic Stability.
- ResearchGate. (2025). Computational Intelligence Methods for ADMET Prediction.
- PMC - PubMed Central. (N.D.). BDDCS, the Rule of 5 and Drugability.
- PubMed. (N.D.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- Wikipedia. (N.D.). Furan.
- RSC Publishing. (N.D.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
- NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SwissADME [swissadme.ch]
- 11. academic.oup.com [academic.oup.com]
- 12. acdlabs.com [acdlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nuvisan.com [nuvisan.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Photophysical Properties of Furan- and Phenyl-Substituted Nicotinonitriles
Introduction: The Intriguing Photophysics of Nicotinonitriles
Nicotinonitriles, pyridine rings functionalized with a cyano group, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] The inherent electron-deficient nature of the pyridine ring combined with the electron-withdrawing cyano group creates a potent electron-acceptor core. When decorated with electron-donating aromatic substituents, these molecules often exhibit pronounced intramolecular charge transfer (ICT) upon photoexcitation, leading to fascinating photophysical properties such as strong fluorescence and environmental sensitivity.[3]
This guide provides a comparative analysis of two key classes of these compounds: furan-substituted and phenyl-substituted nicotinonitriles. The choice of the aromatic substituent—an electron-rich five-membered furan ring versus a versatile six-membered phenyl ring—profoundly influences the electronic structure and, consequently, the light-absorbing and -emitting characteristics of the molecule. Understanding these structure-property relationships is paramount for the rational design of novel fluorescent probes, organic light-emitting diode (OLED) materials, and photosensitizers.[4][5] We will delve into the synthetic rationales, compare their core photophysical parameters with supporting data, and provide detailed experimental protocols for their characterization.
Caption: Logical relationship between the donor substituents and the core acceptor, influencing photophysical outcomes.
Section 1: Synthesis Strategies and Rationale
The creation of these targeted molecules relies on robust synthetic methodologies that allow for the precise installation of the desired aromatic substituents onto the nicotinonitrile core. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
A prevalent and effective method involves the cyclization of α,β-unsaturated ketones (chalcones) with malononitrile in the presence of a base, a variation of the Thorpe-Ziegler reaction.[3] This approach is advantageous as it builds the functionalized pyridine ring in a single, often high-yielding, step.
Caption: General synthetic workflow for preparing substituted nicotinonitriles from aromatic aldehydes.
For phenyl-substituted nicotinonitriles where the phenyl group is not introduced via the chalcone, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are indispensable.[6] This allows for the late-stage functionalization of a halo-nicotinonitrile precursor with a wide variety of phenylboronic acids. The synthesis of furan-containing precursors often utilizes classical methods like the Paal-Knorr or Fiest-Benary furan synthesis.[7][8]
Section 2: Comparative Photophysical Analysis
The substitution of a furan versus a phenyl ring induces significant and predictable shifts in the photophysical properties of the nicotinonitrile core. These differences are rooted in the distinct electronic and structural characteristics of the two aromatic systems.
Absorption and Emission Characteristics
The electronic interplay between the donor (furan/phenyl) and the acceptor (nicotinonitrile) dictates the energy of the ICT transition.
-
Furan-Substituted Nicotinonitriles: Furan is a more electron-rich heterocycle compared to benzene. This increased electron-donating ability generally leads to a lower energy ICT transition. Consequently, furan-substituted analogs often exhibit a bathochromic (red) shift in both their absorption (λabs) and emission (λem) maxima compared to their phenyl-substituted counterparts.[9] The substitution can improve molecular rigidity and planarity, which also influences the optical characteristics.[10]
-
Phenyl-Substituted Nicotinonitriles: The photophysical properties of these derivatives are highly tunable. An unsubstituted phenyl ring serves as a baseline donor. However, the introduction of additional electron-donating groups (e.g., methoxy, amino) on the phenyl ring can significantly enhance its donor strength, leading to substantial red-shifts in absorption and emission.[11] Conversely, electron-withdrawing groups would have the opposite effect. This tunability is a key advantage of the phenyl scaffold.
Fluorescence Quantum Yield (Φf) and Lifetime (τ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[12][13] The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.[14]
-
Furan-Substituted Nicotinonitriles: The rigid and planar nature of the furan ring can restrict non-radiative decay pathways (e.g., vibrational relaxation, molecular motion) that compete with fluorescence. This structural constraint can lead to higher fluorescence quantum yields. For instance, a furan derivative, BPFTT, was shown to have a photoluminescence quantum yield (PLQY) of 28%.[10]
-
Phenyl-Substituted Nicotinonitriles: The quantum yield in this class is highly variable and sensitive to the substitution pattern and solvent environment. The torsional freedom of the phenyl-pyridine single bond can be a significant channel for non-radiative decay, potentially lowering the quantum yield. However, strategic substitution that promotes planarity or enhances the radiative decay rate (kf) can lead to highly emissive compounds, with reported quantum yields reaching up to 49.1% in some cases.[6]
Solvatochromism
Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of molecules with a significant change in dipole moment between the ground and excited states.[15]
Both furan- and phenyl-substituted nicotinonitriles typically exhibit positive solvatochromism , where the emission maximum red-shifts in more polar solvents.[16] This is because the polar solvent better stabilizes the more polar ICT excited state compared to the less polar ground state, thus lowering the energy gap for fluorescence. The magnitude of this shift, which can be analyzed using the Lippert-Mataga equation, provides insight into the extent of charge separation in the excited state.[6] The greater electron-donating ability of the furan ring may lead to a more pronounced ICT character and, potentially, a stronger solvatochromic response compared to an unsubstituted phenyl analog.
Quantitative Data Summary
| Compound Class | Typical λabs (nm) | Typical λem (nm) | Typical Φf (%) | Key Features |
| Furan-Substituted | 350 - 400 | 450 - 550 | 20 - 50[10] | Red-shifted spectra, potentially high rigidity and quantum yield.[17] |
| Phenyl-Substituted | 320 - 380 | 420 - 520 | 5 - 60[6][11] | Highly tunable via substitution, properties vary widely.[4] |
Note: The values presented are representative ranges and can vary significantly based on the specific molecular structure and solvent.
Section 3: Experimental Protocols
To ensure the trustworthiness and reproducibility of photophysical data, standardized experimental procedures are critical.
Synthesis: General Procedure for Nicotinonitrile via Chalcone Intermediate
-
Chalcone Synthesis (Claisen-Schmidt): To a stirred solution of an appropriate benzaldehyde or furan-2-carbaldehyde (10 mmol) and an acetophenone (10 mmol) in ethanol (50 mL), add an aqueous solution of NaOH (20 mmol in 10 mL H₂O) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours until a precipitate forms.
-
Filter the solid product, wash thoroughly with cold water and then cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to yield the pure product.
-
Nicotinonitrile Formation: In a round-bottom flask, combine the synthesized chalcone (5 mmol), malononitrile (5.5 mmol), and ammonium acetate (40 mmol).
-
Add glacial acetic acid (20 mL) and reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude nicotinonitrile product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Photophysical Measurements
Caption: Standard workflow for the characterization of photophysical properties of fluorescent molecules.
A. UV-Vis Absorption Spectroscopy:
-
Prepare solutions of the sample in the solvent of interest (e.g., THF, Cyclohexane, Acetonitrile) at a concentration of approximately 10-5 M.
-
Use a dual-beam UV-Vis spectrophotometer and record the absorption spectrum from 250 to 600 nm, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λabs).
B. Steady-State Fluorescence Spectroscopy:
-
Using the same solutions prepared for absorption, measure the fluorescence emission spectra using a spectrofluorometer.
-
Excite the sample at its λabs. To minimize inner filter effects, ensure the absorbance of the solution at the excitation wavelength is below 0.1.
-
Record the emission spectrum and identify the wavelength of maximum emission (λem).
C. Fluorescence Quantum Yield (Φf) Measurement (Relative Method): [13][18]
-
Select a suitable fluorescence standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Prepare a series of solutions of both the standard and the unknown sample with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure the absorbance and the integrated fluorescence intensity for each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the standard and the unknown. The plots should be linear.
-
The quantum yield of the unknown (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) where Grad is the gradient of the plot and n is the refractive index of the solvent for the unknown (x) and standard (st).
D. Fluorescence Lifetime (τ) Measurement: [19][20]
-
Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).[21]
-
Excite the sample (concentration ~10-6 M) with a pulsed light source (e.g., a picosecond laser diode) at a wavelength near the sample's λabs.
-
Collect the emitted photons using a high-speed detector. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.
-
A histogram of these delay times is constructed, representing the fluorescence decay curve.
-
Analyze the decay curve by fitting it to a single or multi-exponential decay model to extract the fluorescence lifetime(s).
Conclusion
The choice between a furan and a phenyl substituent on a nicotinonitrile core offers distinct advantages for tuning photophysical properties. Furan-substituted nicotinonitriles tend to provide more red-shifted absorption and emission profiles and can benefit from enhanced structural rigidity, which may lead to higher fluorescence quantum yields. In contrast, phenyl-substituted nicotinonitriles offer exceptional tunability; their optical properties can be finely controlled through secondary substitution on the phenyl ring, allowing for the rational design of fluorophores with specific, application-driven characteristics. The experimental protocols detailed herein provide a robust framework for researchers to synthesize and accurately characterize these promising classes of molecules, paving the way for their application in advanced materials and biomedical technologies.
References
-
Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. PubMed Central. Available at: [Link]
-
Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PubMed Central. Available at: [Link]
-
Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. PubMed. Available at: [Link]
-
New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. ResearchGate. Available at: [Link]
-
Fluorescence quantum yield measurement. JASCO Global. Available at: [Link]
-
Fluorescence Lifetime Measurements and Biological Imaging. PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. MDPI. Available at: [Link]
-
Chemical structures of the different furan-based compounds reported in this review. ResearchGate. Available at: [Link]
-
Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. Journal of Molecular Structure. Available at: [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Determining Fluorescence Lifetimes. Edinburgh Instruments. Available at: [Link]
-
New insights on nonlinear solvatochromism in binary mixture of solvents. ResearchGate. Available at: [Link]
-
PCCP. RSC Publishing. Available at: [Link]
-
Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. Available at: [Link]
-
Quantum yield. Wikipedia. Available at: [Link]
-
Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Cambridge University Press. Available at: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Available at: [Link]
-
Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. ResearchGate. Available at: [Link]
-
Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA. Available at: [Link]
-
Synthesis of 1'-Phenyl Substituted Nucleoside Analogs. ResearchGate. Available at: [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]
-
Solvatochromism. Wikipedia. Available at: [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]
-
Reproducing the Solvatochromism of Merocyanines by PCM Calculations. MDPI. Available at: [Link]
-
Synthesis of phenyl substituted furanobenzopyrones. NIScPR Online Periodicals Repository. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
How to measure Fluorescence Lifetimes. YouTube. Available at: [Link]
-
A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. RSC Publishing. Available at: [Link]
-
Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. ResearchGate. Available at: [Link]
-
Synthesis of Furan. MBB College. Available at: [Link]
Sources
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. mbbcollege.in [mbbcollege.in]
- 9. researchgate.net [researchgate.net]
- 10. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantum yield - Wikipedia [en.wikipedia.org]
- 13. static.horiba.com [static.horiba.com]
- 14. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvatochromism - Wikipedia [en.wikipedia.org]
- 16. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jasco-global.com [jasco-global.com]
- 19. edinst.com [edinst.com]
- 20. ossila.com [ossila.com]
- 21. horiba.com [horiba.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Quantifying 5-(Furan-2-yl)nicotinonitrile
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-(Furan-2-yl)nicotinonitrile, a heterocyclic compound featuring both furan and pyridine rings, represents a class of molecules for which robust analytical methods are critical. However, a review of current literature reveals a gap in established, cross-validated methods for its quantification. This guide provides a comprehensive framework for developing, comparing, and cross-validating analytical methods for this specific compound, grounded in established regulatory principles.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will compare three robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—providing the scientific rationale for methodological choices and a clear protocol for their cross-validation.
The Analytical Challenge: Understanding this compound
The structure of this compound dictates the analytical strategy. Its aromatic and heterocyclic nature provides chromophores suitable for UV detection.[3] The presence of a nitrogen atom in the pyridine ring makes it amenable to protonation, a key consideration for LC-MS ionization.[3] Its potential volatility and thermal stability will determine the feasibility of GC-MS analysis. Given the lack of established methods, a multi-platform approach is necessary to identify the most reliable quantification technique.
Proposed Analytical Methods: A Comparative Overview
Three primary analytical methods are proposed for the quantification of this compound. The selection of these methods is based on their widespread use in the pharmaceutical industry for the analysis of small molecules.[4][5][6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique for quantifying compounds with UV-absorbing properties.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the 'gold standard' for its high selectivity and sensitivity, making it ideal for complex matrices and low-level quantification.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds, offering high separation efficiency.[8][9]
The following sections detail the proposed starting conditions for each method, explaining the scientific reasoning behind the choices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[4] For this compound, a reversed-phase method is proposed, which is the predominant LC mode in bioanalysis due to its suitability for a wide range of analyte polarities.[6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides a hydrophobic surface for the retention of the moderately polar analyte.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid). The formic acid helps to protonate the nitrogen on the pyridine ring, which can improve peak shape for basic analytes.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure run-to-run reproducibility.
-
Detection Wavelength: Determined by scanning a standard solution of this compound from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or Methanol) and perform serial dilutions to create calibration standards.
-
Sample Matrix (e.g., Pharmaceutical Formulation): Dissolve the formulation in a suitable diluent, followed by filtration through a 0.45 µm filter to remove excipients.
-
Causality Behind Choices: The C18 column is a versatile starting point for many small molecules. The acidic mobile phase is crucial for controlling the ionization state of the basic pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.[3]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer.[7][10] This is particularly advantageous for analyzing samples in complex biological matrices.[11][12]
Experimental Protocol:
-
Instrumentation: An LC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method, but often with lower flow rates (e.g., 0.4-0.6 mL/min) compatible with the MS interface.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the pyridine nitrogen is readily protonated.
-
Analyte Tuning: Infuse a standard solution of this compound to determine the precursor ion (the protonated molecule, [M+H]+) and optimize fragmentation parameters to identify a stable and abundant product ion.
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion to the selected product ion for high selectivity and quantitative performance.
-
-
Sample Preparation:
-
For Biological Samples (e.g., Plasma): Protein precipitation (e.g., with ACN) or solid-phase extraction (SPE) may be required to remove matrix components that can interfere with ionization.
-
Causality Behind Choices: ESI is the most common ionization source for LC-MS and is highly efficient for polar molecules.[7] The use of a triple quadrupole in MRM mode provides exceptional selectivity by monitoring a specific fragmentation pathway, effectively filtering out background noise and co-eluting matrix components.[5]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is suitable for analytes that are volatile and thermally stable. The sample is vaporized and separated in a gaseous mobile phase. Mass spectrometry is then used for detection.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically a single quadrupole or ion trap.
-
GC Conditions:
-
Column: A low-to-mid polarity column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point due to its robustness and separation efficiency.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: ~250 °C (must be optimized to ensure volatilization without degradation).
-
Oven Program: A temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) to ensure elution of the analyte with good peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns that can be used for structural confirmation.
-
Acquisition Mode: Scan mode for initial identification, followed by Selected Ion Monitoring (SIM) of characteristic ions for quantification to improve sensitivity.
-
-
Sample Preparation:
Causality Behind Choices: A 5% phenyl column is a workhorse in GC-MS, providing good selectivity for a wide range of aromatic compounds.[8] EI is the standard ionization technique for GC-MS, creating a reproducible "fingerprint" mass spectrum for compound identification.
Cross-Validation: Ensuring Method Comparability
Cross-validation is the process of comparing results from two or more analytical methods to ensure they are comparable.[14][15] This is critical when establishing a new method or comparing a new method to an existing one. The process should be guided by regulatory standards such as the ICH Q2(R1) guidelines.[16][17]
Cross-Validation Protocol:
The core of the cross-validation process involves analyzing the same set of quality control (QC) samples using each of the developed methods.[14]
-
Define the Analytical Target Profile (ATP): Before starting, define the required performance characteristics of the method, such as the target range, accuracy, and precision.[18]
-
Prepare QC Samples: Spike a known matrix (e.g., blank formulation matrix or biological fluid) with this compound at a minimum of three concentration levels: low, medium, and high.
-
Analyze Samples: Analyze a minimum of five replicates at each QC level with each of the three proposed analytical methods (HPLC-UV, LC-MS/MS, GC-MS).
-
Evaluate Performance Parameters: The validation process should assess the following key parameters for each method.[19][20]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, this is shown by peak purity analysis. For MS methods, it is demonstrated by the absence of interfering peaks in blank samples and the specificity of the MRM transition or monitored ions.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Accuracy: The closeness of the measured value to the true value. It is expressed as the percentage of recovery. According to EMA guidelines, the mean concentration should be within 15% of the nominal value for QC samples.[21]
-
Precision: The degree of scatter between a series of measurements. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Within-run and between-run precision should be evaluated, with an acceptance criterion of ≤15% CV for QC samples.[21]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Data Presentation for Comparison:
The results of the cross-validation should be summarized in clear, comparative tables.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Acceptance Criteria (ICH/EMA)[16][21] |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.996 | ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.001 - 10 | 0.1 - 50 | Application Dependent |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 97.8 - 103.1% | 85 - 115% |
| Precision (% CV) | < 5% | < 3% | < 6% | ≤ 15% |
| LOQ (µg/mL) | 1.0 | 0.001 | 0.1 | Application Dependent |
(Note: The data presented in this table is hypothetical and serves as an illustration of how results should be presented.)
Visualizing the Workflow
Diagrams are essential for clearly communicating experimental and logical workflows.
Caption: Overall workflow for the development, validation, and cross-validation of three distinct analytical methods.
Caption: Step-by-step workflow for sample analysis using LC-MS/MS.
Conclusion and Recommendations
The selection of the optimal analytical method for this compound depends entirely on the specific application requirements as defined in the Analytical Target Profile.
-
For routine quality control of bulk API or simple formulations, where concentrations are high and the matrix is clean, HPLC-UV is likely the most efficient, cost-effective, and robust method.
-
For bioanalysis in complex matrices like plasma or tissue, or for trace-level impurity quantification, the superior sensitivity and selectivity of LC-MS/MS make it the unequivocal choice.[4][5]
-
GC-MS could be a viable alternative if the compound demonstrates good thermal stability and volatility, particularly if an orthogonal method is required for confirmation.
This guide provides a foundational strategy for developing and comparing analytical methods for a novel compound in the absence of existing literature. By adhering to the principles of method validation and cross-validation outlined by regulatory bodies like the ICH and EMA, researchers can ensure the generation of reliable, accurate, and defensible analytical data throughout the drug development lifecycle.[11][18][22]
References
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. Available from: [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available from: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available from: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. Available from: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. National Center for Biotechnology Information. Available from: [Link]
-
METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate. Available from: [Link]
-
(PDF) Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor. ResearchGate. Available from: [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Technologix. Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of the Science of Food and Agriculture. Available from: [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available from: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. Available from: [Link]
-
The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Masaryk University. Available from: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Chromatography Online. Available from: [Link]
-
Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Springer Link. Available from: [Link]
-
Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. ResearchGate. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available from: [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Available from: [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. Available from: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. welch-us.com [welch-us.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. mdpi.com [mdpi.com]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. m.youtube.com [m.youtube.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Furan-2-yl)nicotinonitrile
For professionals engaged in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the synthesis and analysis of novel compounds. It fundamentally includes a commitment to the safety of our laboratory personnel and the preservation of our environment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible scientific practice.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the chemical personality of 5-(Furan-2-yl)nicotinonitrile is the first step in managing its lifecycle in the laboratory. The risk profile is a composite of the hazards associated with its furan and nicotinonitrile components.
-
The Furan Moiety: Furan is a flammable liquid that can form explosive peroxides upon exposure to air and light, particularly after prolonged storage.[1][2] It is also classified as a hazardous substance with potential health risks. Therefore, compounds containing a furan ring should be handled with caution, minimizing their exposure to the atmosphere and sources of ignition.[3]
-
The Nicotinonitrile Moiety: The nitrile group (-C≡N) is a key feature of this molecule. Organic nitriles are toxic and can be absorbed through the skin, inhaled, or ingested. A primary concern with nitrile compounds is their potential to metabolize into or release cyanide, a potent toxin. While the toxicity varies greatly among different nitrile compounds, it is prudent to treat all unfamiliar nitriles with a high degree of caution.
All waste containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[4]
Table 1: Summary of Anticipated Hazards for this compound
| Hazard Category | Potential Hazard Description | Rationale |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. | Based on the general toxicity of nitrile and furan compounds.[1] |
| Skin/Eye Irritation: May cause skin and eye irritation. | Common characteristic of many organic chemical compounds. | |
| Carcinogenicity/Mutagenicity: Furan is suspected of causing genetic defects and may cause cancer. | Extrapolated from the known hazards of the furan component. | |
| Physical Hazards | Flammability: As an organic compound, it should be considered flammable. Furan itself is an extremely flammable liquid.[3] | Precautionary measure based on the furan component. |
| Reactivity: May form explosive peroxides upon prolonged storage and exposure to air.[2][3] | A known characteristic of furan and other ethers. | |
| Environmental Hazards | Aquatic Toxicity: Harmful to aquatic life with long-lasting effects. | A common hazard for many synthetic organic compounds. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the potential hazards.
-
Hand Protection: Use chemically resistant gloves. Thin, disposable nitrile gloves are common in laboratories but offer only limited protection for brief contact.[5] For extended handling or in the event of a spill, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for tears or punctures before use and discard them immediately after contamination.[5]
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times and should be buttoned to provide maximum coverage.[6] Ensure that legs and feet are covered with long pants and closed-toe shoes.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Spill Management: A Calm and Coordinated Response
In the event of a spill, a prepared and methodical response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate and Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operational to ventilate the space.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as described in the section above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][4] Do not use combustible materials like paper towels to absorb large quantities of a flammable substance. For solid spills, carefully sweep the material to avoid creating dust.
-
Collect the Waste: Carefully collect the absorbed material or swept solid into a clearly labeled hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[4]
-
Seek Medical Attention: If there has been any personal exposure, wash the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention.
Waste Segregation and Disposal Workflow
Proper segregation of chemical waste at the point of generation is critical for safe and compliant disposal.[7] this compound waste must never be disposed of down the drain or in the regular trash.[8]
Waste Characterization
All waste streams containing this compound must be treated as hazardous waste. The specific classification will depend on local regulations but will likely fall under categories for toxic and/or flammable organic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol ensures safety and regulatory compliance.
Step 1: Waste Collection
-
Solid Waste: Collect unused or waste this compound, along with contaminated items like weigh boats and spatulas, in a dedicated, compatible hazardous waste container, preferably made of high-density polyethylene (HDPE).[4]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Ensure the container material is compatible with the solvents used. Do not mix incompatible waste streams.
-
Contaminated PPE: All disposable PPE, such as gloves and lab coats, that has come into contact with the compound should be placed in a designated hazardous waste bag or container.[4]
Step 2: Container Selection and Labeling
-
Container Integrity: All waste containers must be in good condition, free from leaks or cracks, and compatible with the chemical waste they hold.[9]
-
Secure Closure: Waste containers must be kept tightly sealed with a screw-top cap except when waste is being added.[9]
-
Proper Labeling: Every waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Toxic," "Flammable")
-
The date of waste accumulation
-
Step 3: Temporary Storage
-
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7] This area should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to manage any potential leaks.
Step 4: Final Disposal
-
The final disposal of hazardous waste must be carried out by a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the waste from your SAA. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[10][11]
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship that is the bedrock of scientific excellence. Your diligence in the proper disposal of chemical compounds like this compound is a testament to your commitment to responsible research.
References
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
5-(Furan-3-yl)nicotinonitrile. PubChem. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Risk Management Scope for Furan Compounds. Government of Canada. [Link]
-
DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. National Center for Biotechnology Information. [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. Royal Society of Chemistry. [Link]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]
-
Hazardous waste in the United States. Wikipedia. [Link]
-
Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. goodway.com [goodway.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 5-(Furan-2-yl)nicotinonitrile
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
Hazard Assessment: A Synthesis of Known Risks
Due to the novelty of 5-(Furan-2-yl)nicotinonitrile, a comprehensive toxicological profile has yet to be established. Therefore, a risk assessment must be conducted based on the known hazards of its primary functional groups: the furan ring and the nitrile group.
-
Furan Moiety: Furan is classified as a flammable liquid and is harmful if swallowed or inhaled. It is also a suspected carcinogen and may cause genetic defects and organ damage through prolonged or repeated exposure. Skin contact can cause irritation.
-
Nitrile Moiety: Nitrile compounds are known to be toxic and can be absorbed through the skin.[1] It is prudent to handle all nitrile-containing compounds with care to avoid direct contact.[1]
-
Nicotinonitrile Derivatives: Some nicotinonitrile derivatives have shown cytotoxic effects in research, indicating potential biological activity that warrants careful handling.[2][3]
Given these potential hazards, this compound should be treated as a hazardous substance. All handling procedures must be designed to minimize exposure through inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)[4][5]- Safety Goggles with side shields- Lab Coat- N95 Respirator (or higher) | To prevent inhalation of fine particles and skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[4][5] |
| Solution Preparation and Transfers | - Disposable Nitrile Gloves (double-gloving recommended)[4][5]- Chemical Splash Goggles- Lab Coat- Work within a certified chemical fume hood | To protect against splashes and inhalation of vapors. A fume hood is essential for handling volatile substances. |
| Running Reactions | - Disposable Nitrile Gloves (double-gloving recommended)[4][5]- Chemical Splash Goggles- Lab Coat- Work within a certified chemical fume hood | To provide a contained environment and protect against unexpected reactions, splashes, and vapor release. |
| Post-Reaction Workup and Purification | - Disposable Nitrile Gloves (double-gloving recommended)[4][5]- Chemical Splash Goggles- Lab Coat- Work within a certified chemical fume hood | To protect against exposure to the compound and various solvents used in the workup process. |
Note on Gloves: While nitrile gloves are recommended for general use, it is crucial to remember that they provide limited chemical protection and should be changed immediately upon contamination.[4] For prolonged or high-exposure tasks, consider using thicker, more resistant gloves and consult a glove compatibility chart.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Immediate actions for emergency situations.
Waste Disposal Plan
Proper disposal of this compound and associated contaminated materials is a critical final step in its safe handling.
-
Chemical Waste: All waste containing this compound, including unused material, reaction residues, and contaminated solutions, must be disposed of as hazardous chemical waste. * Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must also be collected in a designated, sealed, and labeled hazardous waste container.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous waste. [6]Do not dispose of this chemical down the drain or in the regular trash. [6]Contact your institution's environmental health and safety department for specific disposal guidelines and to arrange for waste pickup.
By adhering to these comprehensive safety protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. (2023, May 15). Retrieved from [Link]
-
5-(Furan-3-yl)nicotinonitrile. (n.d.). PubChem. Retrieved from [Link]
-
NITRILES. (n.d.). CDC Stacks. Retrieved from [Link]
-
Dioxins and Furans; and Hospital Waste Incineration. (2017, June 8). PubMed Central. Retrieved from [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
-
Chemical Resistant Gloves. (n.d.). Safety Vests and More. Retrieved from [Link]
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety - Florida State University. Retrieved from [Link]
-
Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety - University of Kentucky. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press. Retrieved from [Link]
-
Risk Management Scope for Furan Compounds. (2018, August 30). Canada.ca. Retrieved from [Link]
-
Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). Retrieved from [Link]
-
Safety Data Sheet: Furan-d4. (2019, April 18). Chemos GmbH&Co.KG. Retrieved from [Link]
-
What are the service life and storage conditions of medical nitrile examination gloves? (2024, November 4). Retrieved from [Link]
-
A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2020, March 9). PubMed. Retrieved from [Link]
-
Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved from [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019, May 22). PubMed Central. Retrieved from [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 18). PubMed Central. Retrieved from [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
